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  • Product: 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate
  • CAS: 141537-23-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate: Synthesis, Characterization, and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals Introduction N-Hydroxysuccinimide (NHS) esters are a cornerstone of modern bioconjugation, enabling the covalent attachment of molecules to proteins, peptid...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxysuccinimide (NHS) esters are a cornerstone of modern bioconjugation, enabling the covalent attachment of molecules to proteins, peptides, and other biomolecules with high efficiency and specificity.[1] This guide focuses on a specific, yet versatile, member of this class: 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate . The presence of the tert-butyl group offers a unique lipophilic handle, potentially influencing the solubility and interaction of the resulting bioconjugate with its environment. This document provides a comprehensive overview of its chemical structure, a detailed protocol for its synthesis from commercially available starting materials, methods for its characterization, and a practical guide to its application in protein labeling.

Chemical Structure and Properties

The chemical structure of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate combines a 4-(tert-butyl)benzoyl moiety with an N-hydroxysuccinimide leaving group. This structure is key to its function as an amine-reactive crosslinking agent.

  • IUPAC Name: 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate

  • Molecular Formula: C₁₅H₁₇NO₄

  • Molecular Weight: 275.30 g/mol

The lipophilic tert-butyl group can enhance solubility in organic solvents and may be leveraged in applications requiring non-polar interactions, such as membrane-associated protein labeling or the development of antibody-drug conjugates (ADCs) with specific payload characteristics.[2][3]

Predicted Physicochemical Properties:

PropertyPredicted Value
Melting Point~140-150 °C
Boiling Point>350 °C (decomposes)
SolubilitySoluble in DMF, DMSO, Dichloromethane, Chloroform. Insoluble in water.
XLogP3~3.5

Synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate

The synthesis of this NHS ester is typically achieved through the activation of 4-(tert-butyl)benzoic acid. A common and effective method involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the esterification of N-hydroxysuccinimide. An alternative approach involves the conversion of the carboxylic acid to its more reactive acyl chloride, followed by reaction with NHS.

Protocol 1: Synthesis via Acyl Chloride Intermediate

This two-step protocol offers a high-yield pathway to the desired NHS ester.

Step 1: Synthesis of 4-(tert-butyl)benzoyl chloride

This procedure is based on the established method of converting a carboxylic acid to an acyl chloride using thionyl chloride.

  • Materials:

    • 4-(tert-butyl)benzoic acid

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Anhydrous toluene

  • Procedure:

    • In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube containing calcium chloride.

    • Add 4-(tert-butyl)benzoic acid to the flask, followed by anhydrous toluene to create a slurry.

    • Slowly add thionyl chloride (1.5 equivalents) to the stirred slurry at room temperature.

    • Add a catalytic amount (a few drops) of DMF.

    • Heat the reaction mixture to reflux (approximately 111°C for toluene) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and toluene by distillation under reduced pressure to yield crude 4-(tert-butyl)benzoyl chloride.

Step 2: Synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate

  • Materials:

    • 4-(tert-butyl)benzoyl chloride

    • N-hydroxysuccinimide (NHS)

    • Triethylamine (TEA) or Pyridine

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve N-hydroxysuccinimide in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add triethylamine (1.1 equivalents) to the NHS solution.

    • In a separate flask, dissolve the crude 4-(tert-butyl)benzoyl chloride in anhydrous DCM.

    • Add the 4-(tert-butyl)benzoyl chloride solution dropwise to the stirred NHS/TEA solution at 0°C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • The reaction mixture will contain a precipitate of triethylammonium chloride. Filter the mixture to remove the salt.

    • Wash the filtrate with a dilute solution of sodium bicarbonate, followed by water, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol/hexane) to yield pure 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate as a white crystalline solid.

SynthesisWorkflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: NHS Ester Formation A 4-(tert-butyl)benzoic acid C 4-(tert-butyl)benzoyl chloride A->C Toluene, DMF (cat.), Reflux B Thionyl Chloride (SOCl₂) B->C F 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate C->F Anhydrous DCM, 0°C to RT D N-hydroxysuccinimide (NHS) D->F E Triethylamine (TEA) E->F

Synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate.

Characterization

The successful synthesis of the target compound should be confirmed using standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.0 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~2.9 (s, 4H, succinimide-H), ~1.3 (s, 9H, tert-butyl-H)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~169.0 (C=O, succinimide), ~161.5 (C=O, ester), ~158.0 (Ar-C), ~130.0 (Ar-CH), ~126.0 (Ar-CH), ~123.0 (Ar-C), ~35.0 (quaternary C, tert-butyl), ~31.0 (CH₃, tert-butyl), ~25.5 (CH₂, succinimide)
IR (KBr, cm⁻¹)~1815, ~1780, ~1740 (C=O stretching, succinimide and ester), ~1610, ~1580 (C=C stretching, aromatic), ~1200, ~1080 (C-O stretching)
Mass Spec. (ESI+)m/z: 276.12 [M+H]⁺, 298.10 [M+Na]⁺

Application in Bioconjugation: Protein Labeling

The primary application of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate is the covalent modification of primary amines in biomolecules. The NHS ester reacts with the ε-amino group of lysine residues and the N-terminal α-amino group of proteins to form stable amide bonds.

Protocol 2: General Procedure for Protein Labeling

This protocol provides a general workflow for the conjugation of the NHS ester to a model protein.

  • Materials:

    • Protein of interest (e.g., Bovine Serum Albumin, BSA) in an amine-free buffer (e.g., PBS, HEPES, bicarbonate) at pH 7.2-8.5.

    • 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate.

    • Anhydrous DMSO or DMF.

    • Purification column (e.g., desalting or size-exclusion chromatography).

  • Procedure:

    • Prepare Protein Solution: Dissolve the protein in the chosen conjugation buffer to a final concentration of 1-10 mg/mL.

    • Prepare NHS Ester Stock Solution: Immediately before use, dissolve 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate in anhydrous DMSO or DMF to a concentration of 10-100 mM.

    • Conjugation Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the NHS ester stock solution. The optimal molar ratio should be determined empirically for each protein.

    • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours.

    • Purification: Remove the excess, unreacted NHS ester and the N-hydroxysuccinimide by-product by desalting or size-exclusion chromatography using a resin with an appropriate molecular weight cutoff.

ConjugationMechanism cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ Conjugate Protein-NH-CO-Ar-(t-Bu) Protein->Conjugate Nucleophilic Attack NHS_Ester 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate NHS_Ester->Conjugate Byproduct N-Hydroxysuccinimide NHS_Ester->Byproduct Leaving Group

Amine-reactive conjugation mechanism.

Safety and Handling

  • 4-(tert-butyl)benzoyl chloride: This intermediate is corrosive and reacts with water to produce HCl gas. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate: As with most NHS esters, this compound is moisture-sensitive and should be stored in a desiccator. It is an irritant and should be handled with care, avoiding skin and eye contact.

Conclusion

2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate is a valuable tool for researchers in bioconjugation and drug development. Its synthesis is straightforward from readily available starting materials, and its reactivity is well-defined, allowing for the reliable modification of proteins and other biomolecules. The incorporation of the tert-butyl moiety provides a unique feature that can be exploited in the design of bioconjugates with tailored properties. This guide provides the foundational knowledge and practical protocols to enable scientists to synthesize, characterize, and effectively utilize this versatile chemical entity in their research endeavors.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
  • PubChem. (n.d.). N-Succinimidyl-4-((iodoacetyl)amino)benzoate. Retrieved from [Link]

  • Rasayan J. Chem. (2020). MOLECULAR MODELING, ADMET PREDICTION, SYNTHESIS AND THE CYTOTOXIC ACTIVITY FROM THE NOVEL N-(4-tert-BUTYLPHENYLCARBAMOYL)BENZAMIDE. Retrieved from [Link]

  • SciRes. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butylbenzoyl chloride. Retrieved from [Link]

  • PubMed. (1993). N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate: Synthesis and Potential Utility for the Radioiodination of Monoclonal Antibodies. Retrieved from [Link]

  • Organic Syntheses. (2025). Preparation of N-tert-Butylbenzenesulfinimidoyl Chloride. Retrieved from [Link]

  • Amerigo Scientific. (2024). N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Retrieved from [Link]

  • Chemspace. (n.d.). 4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (A) succinimidyl ester benzoate monomer 3 and (B) dimethacrylate DO3A cross-linker 6. Retrieved from [Link]

  • Single Use Support. (2023). Bioconjugates: Examples & Applications. Retrieved from [Link]

Sources

Exploratory

molecular weight and properties of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate

An In-Depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate: Properties, Synthesis, and Applications in Bioconjugation Introduction In the dynamic fields of drug development, proteomics, and diagnostic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate: Properties, Synthesis, and Applications in Bioconjugation

Introduction

In the dynamic fields of drug development, proteomics, and diagnostics, the precise chemical modification of biomolecules is a foundational technique. Bioconjugation, the process of covalently linking two molecules where at least one is a biomolecule, enables the creation of sophisticated tools such as antibody-drug conjugates (ADCs), fluorescent probes, and immobilized enzymes.[1][2][3] The choice of linker and reactive chemistry is paramount to the success of these endeavors.

This guide provides a comprehensive technical overview of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate, an amine-reactive bioconjugation reagent. This molecule is distinguished by its N-hydroxysuccinimide (NHS) ester functional group, a widely used moiety for reacting with primary amines on proteins and other biomolecules. The inclusion of a 4-(tert-butyl)benzoyl group provides a stable, hydrophobic handle, allowing researchers to modulate the physicochemical properties of the target biomolecule. We will explore its core properties, a representative synthesis protocol, and a detailed workflow for its application in protein modification, providing the causal insights necessary for successful experimental design.

Physicochemical and Handling Properties

A thorough understanding of a reagent's properties is critical for its effective use. The stability, solubility, and reactivity are dictated by its chemical structure. The tert-butyl group imparts significant hydrophobicity, while the NHS ester is susceptible to hydrolysis, necessitating careful handling.

PropertyDataSignificance for Researchers
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 4-(tert-butyl)benzoateProvides the unambiguous chemical identity.
Molecular Formula C15H17NO4Essential for calculating molecular weight and molar concentrations.
Molecular Weight 275.30 g/mol Critical for accurate preparation of solutions and determining molar ratios in reactions.
Appearance Expected to be a white to off-white solid.[4]A visual check for product quality and degradation.
Solubility Insoluble in water; Soluble in organic solvents like DMF and DMSO.[5][6]Dictates the choice of solvent for preparing stock solutions. Aprotic polar solvents are required to dissolve the reagent without promoting rapid hydrolysis.
Storage Store at 2-8°C, sealed in a dry environment.[4]The NHS ester is moisture-sensitive. Proper storage under dessication and refrigeration is crucial to prevent hydrolysis and maintain reactivity.[7]

The Mechanism of Amine-Reactive Labeling

The utility of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate stems from the reactivity of the N-hydroxysuccinimide (NHS) ester. This group is an excellent leaving group, facilitating a nucleophilic acyl substitution reaction with primary amines, such as the ε-amine of lysine residues on a protein's surface.

The Rationale: The reaction is typically performed in a buffer with a pH of 7.2-8.5. In this range, a sufficient fraction of the primary amines on the protein are deprotonated and thus nucleophilic, enabling them to attack the carbonyl carbon of the NHS ester. This attack forms a tetrahedral intermediate, which then collapses, displacing the NHS leaving group and forming a highly stable amide bond. The released N-hydroxysuccinimide is a water-soluble byproduct that can be easily removed during purification.

NHS_Ester_Reaction cluster_reaction Nucleophilic Acyl Substitution reagent 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate product Stable Amide Bond (Bioconjugate) reagent->product + amine Primary Amine (e.g., Protein-Lysine) R-NH₂ amine->product pH 7.2 - 8.5 byproduct N-hydroxysuccinimide (Byproduct) product->byproduct

Caption: Reaction mechanism of an NHS ester with a primary amine.

Representative Synthesis Protocol

While many reagents are commercially available, understanding their synthesis provides insight into potential impurities and quality control. The most common route involves the activation of the parent carboxylic acid (4-tert-butylbenzoic acid) and subsequent reaction with N-hydroxysuccinimide.

Principle: A carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), is used to activate the carboxyl group of 4-tert-butylbenzoic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the hydroxyl group of N-hydroxysuccinimide (NHS) to form the desired stable NHS ester, precipitating a urea byproduct.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve 1 equivalent of 4-tert-butylbenzoic acid and 1.1 equivalents of N-hydroxysuccinimide in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

    • Causality: Anhydrous conditions are essential to prevent the activated carboxylic acid from reacting with water, which would reduce the yield.

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Add 1.1 equivalents of EDC or DCC to the stirred solution.

    • Causality: The reaction is started at a low temperature to control the exothermic reaction and minimize the formation of side products, such as the stable N-acylurea.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Causality: The extended reaction time ensures the complete conversion of the starting material to the desired product.

  • Workup and Purification:

    • Filter the reaction mixture to remove the precipitated urea byproduct (dicyclohexylurea if DCC is used).

    • Wash the filtrate with a mild acid (e.g., 5% HCl) and brine to remove any unreacted starting materials and water-soluble components.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by recrystallization or silica gel chromatography.

  • Self-Validating Characterization: Confirm the identity and purity of the final product using:

    • ¹H NMR: To verify the presence of the tert-butyl, aromatic, and succinimide protons in the correct ratios.[8]

    • Mass Spectrometry: To confirm the correct molecular weight of 275.30 g/mol .

    • FTIR Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ester and imide groups.

Core Application: A Workflow for Protein Modification

The primary application for this reagent is the covalent modification of proteins to introduce a hydrophobic 4-(tert-butyl)benzoyl group. This can be used to alter protein solubility, create probes for studying hydrophobic interactions, or as a component in more complex constructs.

Protein_Labeling_Workflow cluster_prep 1. Preparation cluster_react 2. Reaction cluster_purify 3. Purification cluster_char 4. Characterization P1 Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) R1 Combine Reagent and Protein (Control molar ratio) P1->R1 P2 Prepare Reagent Stock (Anhydrous DMSO or DMF) P2->R1 R2 Incubate (Room temp, 1-2 hours) R1->R2 PU1 Remove Excess Reagent (Dialysis or SEC) R2->PU1 C1 Confirm Conjugation (e.g., Mass Spectrometry) PU1->C1 C2 Determine Degree of Labeling (e.g., UV-Vis, MALDI-TOF) C1->C2

Caption: A standard workflow for protein conjugation.

Detailed Experimental Protocol: Labeling an Antibody

This protocol provides a framework for labeling an antibody. It must be optimized for each specific protein and desired outcome.

  • Preparation of Antibody Solution:

    • Exchange the antibody into an amine-free buffer (e.g., 1X PBS, pH 7.4). Buffers containing primary amines like Tris will compete with the reaction and must be avoided.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Preparation of Reagent Stock Solution:

    • Immediately before use, dissolve 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate in anhydrous DMSO or DMF to a concentration of 10 mg/mL (~36 mM).

    • Trustworthiness: Preparing the stock solution fresh is a critical self-validating step. The NHS ester hydrolyzes in the presence of trace moisture in the solvent; using a pre-made, stored solution can lead to failed conjugations.

  • Conjugation Reaction:

    • Calculate the volume of the reagent stock solution needed to achieve the desired molar excess. A starting point is often a 10- to 20-fold molar excess of the reagent over the antibody.

    • Add the calculated volume of the reagent stock to the stirred antibody solution.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours.

    • Expertise: The molar ratio is the most critical parameter for controlling the degree of labeling. A higher ratio or longer incubation time will result in more labels per antibody, which can potentially lead to aggregation or loss of function.

  • Purification of the Conjugate:

    • The most common method to remove unreacted reagent and the NHS byproduct is size-exclusion chromatography (SEC) or extensive dialysis against the reaction buffer.

    • Causality: This step is essential as the unreacted, hydrophobic reagent can interfere with downstream applications and cause protein aggregation if not removed.

  • Characterization of the Conjugate:

    • Degree of Labeling (DOL): The number of attached molecules per antibody can be determined using MALDI-TOF mass spectrometry by comparing the mass of the native and labeled antibody.

    • Functional Integrity: The biological activity of the labeled antibody should be assessed using an appropriate assay (e.g., ELISA or flow cytometry) to ensure the conjugation process has not compromised its antigen-binding capability.

Safety and Handling

As with all laboratory chemicals, 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate should be handled with care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[7][10] Avoid contact with skin and eyes.[10]

  • Hazards: While specific data for this compound is limited, related NHS esters and benzoates can be harmful if swallowed and may cause skin and eye irritation.[10]

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[9][10]

Conclusion

2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate is a specialized bioconjugation reagent that serves as an effective tool for introducing a hydrophobic 4-(tert-butyl)benzoyl moiety onto proteins, peptides, and other amine-containing biomolecules. Its utility is rooted in the reliable and well-characterized chemistry of its NHS ester group. By understanding its fundamental properties, synthesis, and the critical parameters of the conjugation workflow, researchers in drug development and chemical biology can leverage this reagent to create novel molecular constructs with tailored physicochemical properties, advancing the frontiers of therapeutic and diagnostic innovation.

References

  • 2,5-Dioxopyrrolidin-1-yl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate | Chemsrc . Chemsrc. Retrieved March 11, 2026, from [Link]

  • 2,5-Dioxopyrrolidin-1-yl benzoate | C11H9NO4 | CID 716426 - PubChem . PubChem. Retrieved March 11, 2026, from [Link]

  • Synthesis of 2,5-dioxopyrrolidin-1-yl... | Download Scientific Diagram - ResearchGate . ResearchGate. Retrieved March 11, 2026, from [Link]

  • CAS RN 83039-57-0 | 2,5-Dioxopyrrolidin-1-yl 4-methylbenzoate - Hoffman Fine Chemicals . Hoffman Fine Chemicals. Retrieved March 11, 2026, from [Link]

  • New Synthesis of Alkyl 1-tert-Butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and Dialkyl 2-(1-tert-Butylcarbamoyl-1- methyl-ethyl)-malonates - ResearchGate . ResearchGate. Retrieved March 11, 2026, from [Link]

  • Bioconjugation application notes . Retrieved March 11, 2026, from [Link]

  • 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1 - Rsc.org . Royal Society of Chemistry. Retrieved March 11, 2026, from [Link]

  • Bioconjugates: Examples & Applications - Single Use Support . (2023). Single Use Support. Retrieved March 11, 2026, from [Link]

  • Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide–Alkyne Cycloaddition - Preprints.org . (2025). Preprints.org. Retrieved March 11, 2026, from [Link]

  • bio conjugation in the pharmaceuticals occurrence, behaviour and applications. - JBINO . (2008). JBINO. Retrieved March 11, 2026, from [Link]

  • 2,5-Di-tert-butylbenzoquinone | C14H20O2 | CID 17161 - PubChem . PubChem. Retrieved March 11, 2026, from [Link]

  • 2,5-Dioxopyrrolidin-1-yl [1,1'-biphenyl]-4-carboxylate - PubChem . PubChem. Retrieved March 11, 2026, from [Link]

  • BUTYL BENZOATE - Ataman Kimya . Ataman Kimya. Retrieved March 11, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Tool for Bioconjugation and Beyond 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate, an N-hydroxysuccinimide (NHS) ester derivative...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Tool for Bioconjugation and Beyond

2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate, an N-hydroxysuccinimide (NHS) ester derivative of 4-(tert-butyl)benzoic acid, is a key reagent in the field of bioconjugation and chemical biology. Its strategic design, incorporating a highly reactive NHS ester and a sterically significant tert-butyl group, offers unique advantages in the modification of proteins, peptides, and other biomolecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on the underlying scientific principles and practical experimental considerations.

The core utility of this compound lies in the reactivity of the N-hydroxysuccinimide ester. This functional group is widely employed for its ability to form stable amide bonds with primary amines, such as the N-terminus of a protein or the side chain of lysine residues, under mild aqueous conditions.[1] The reaction is efficient and highly selective, making NHS esters a cornerstone of protein labeling and crosslinking techniques.[2]

The presence of the 4-(tert-butyl)benzoyl moiety introduces a bulky and lipophilic element. The tert-butyl group can serve multiple purposes in drug design and chemical biology. Its steric bulk can act as a shield, protecting adjacent functional groups from enzymatic degradation and thereby enhancing the metabolic stability of a modified biomolecule.[3] Furthermore, the tert-butyl group can be a valuable probe in nuclear magnetic resonance (NMR) studies of large protein-ligand complexes, as its sharp signal can provide insights into intermolecular interactions.[4][5]

While a definitive CAS number for 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate is not consistently reported across major chemical databases, its synthesis and utility can be inferred from established methods for analogous compounds. For the purpose of this guide, we will refer to it by its IUPAC name.

Physicochemical and Structural Data

A comprehensive understanding of the physicochemical properties of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate is crucial for its effective application. The table below summarizes key data for the parent compound, 4-tert-butylbenzoic acid, which serves as the precursor for the NHS ester.

PropertyValueSource(s)
IUPAC Name 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate-
Molecular Formula C15H17NO4Calculated
Molecular Weight 275.30 g/mol Calculated
Appearance (Predicted) White to off-white solid[6]
Solubility (Predicted) Soluble in organic solvents such as DMSO and DMF[6]

Synthesis and Reaction Mechanism

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate typically proceeds through the activation of the carboxylic acid group of 4-tert-butylbenzoic acid, followed by reaction with N-hydroxysuccinimide. Several coupling agents can facilitate this transformation, with dicyclohexylcarbodiimide (DCC) being a common choice.[7]

The reaction mechanism involves the nucleophilic attack of the carboxylic acid on the DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by N-hydroxysuccinimide, leading to the formation of the desired NHS ester and the insoluble byproduct, dicyclohexylurea (DCU).

Alternatively, other modern coupling agents that avoid the formation of insoluble byproducts can be employed, such as the combination of triphenylphosphine (PPh3) and iodine (I2).[8][9] This method offers a simple and cost-effective route to a variety of active esters, including NHS esters.[8]

Experimental Protocols

Synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate using DCC

This protocol outlines a general procedure for the synthesis of the target compound based on established methods for NHS ester formation.[7][10]

Materials:

  • 4-tert-Butylbenzoic acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-tert-butylbenzoic acid (1 equivalent) in anhydrous DCM or THF.

  • Add N-hydroxysuccinimide (1.1 equivalents) and a catalytic amount of DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath with continuous stirring.

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM or THF to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

Safety Precautions: DCC is a potent allergen and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[7]

Applications in Research and Drug Development

The unique combination of a reactive NHS ester and a bulky tert-butyl group makes 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate a valuable tool in several areas of research and development.

Bioconjugation and Protein Labeling

The primary application of this reagent is in bioconjugation, where it can be used to covalently modify proteins and other biomolecules.[1] The 4-(tert-butyl)benzoyl group can be introduced as a label or a modifying agent to:

  • Increase Lipophilicity: The tert-butyl group can enhance the lipophilicity of a peptide or small molecule, potentially improving its cell membrane permeability.

  • Steric Shielding: The bulky nature of the tert-butyl group can protect adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of a therapeutic peptide.

  • NMR Probes: The sharp singlet signal of the tert-butyl group in NMR spectroscopy can be used to study protein-ligand interactions and conformational changes in large biomolecular complexes.[4][5]

Linker Chemistry in Antibody-Drug Conjugates (ADCs)

In the development of ADCs, the linker that connects the antibody to the cytotoxic payload is a critical component. While not a direct linker itself, 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate can be used to modify payloads or linkers to introduce the 4-(tert-butyl)benzoyl moiety. This can influence the overall physicochemical properties of the ADC, such as its solubility and stability.

Surface Functionalization

NHS esters are commonly used to functionalize surfaces for the immobilization of biomolecules. 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate can be used to create surfaces with increased hydrophobicity, which may be advantageous in specific biosensor or microarray applications.

Workflow and Pathway Visualization

General Workflow for Protein Labeling

The following diagram illustrates a typical workflow for labeling a protein with 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate.

ProteinLabeling cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein Protein Solution in Amine-Free Buffer (pH 7.2-8.5) Mix Mix Protein and Reagent Protein->Mix Reagent 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate (in DMSO or DMF) Reagent->Mix Incubate Incubate at RT or 4°C Mix->Incubate Quench Quench Reaction (e.g., Tris or Glycine) Incubate->Quench Purify Purify Conjugate (e.g., Size-Exclusion Chromatography) Quench->Purify Analyze Analyze Conjugate (e.g., SDS-PAGE, Mass Spec) Purify->Analyze

Caption: A generalized workflow for protein labeling.

Signaling Pathway of Amine-Reactive NHS Ester

The fundamental reaction pathway for the conjugation of an NHS ester to a primary amine on a protein is depicted below.

NHSEsterReaction Reactants Protein-NH₂ + 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate Products Protein-NH-CO-(C₆H₄)-C(CH₃)₃ (Stable Amide Bond) + N-Hydroxysuccinimide Reactants->Products Nucleophilic Acyl Substitution

Caption: NHS ester reaction with a primary amine.

Conclusion

2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate is a valuable and versatile reagent for researchers in chemistry, biology, and drug development. Its ability to efficiently introduce a bulky, lipophilic moiety onto biomolecules opens up a range of possibilities for modulating their properties and studying their interactions. By understanding the underlying chemistry and optimizing reaction conditions, scientists can effectively leverage this compound to advance their research in areas from fundamental protein science to the development of novel therapeutics.

References

  • Handore, K. L., Lu, H., Park, H., Xiong, Q., & Batey, R. A. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. The Journal of Organic Chemistry, 89(11), 7598–7609. [Link]

  • American Chemical Society. (2024, May 28). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. ACS Publications. [Link]

  • ResearchGate. (2025, August 6). Convenient Synthesis of N-Hydroxysuccinimide Esters from Carboxylic Acids Using Triphosgene. ResearchGate. [Link]

  • PubMed. (2017, September 21). Chemical Tagging with tert-Butyl and Trimethylsilyl Groups for Measuring Intermolecular Nuclear Overhauser Effects in a Large Protein-Ligand Complex. PubMed. [Link]

  • PubMed Central (PMC). (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. NCBI. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. [Link]

  • PubMed. (2018, January 12). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. PubMed. [Link]

  • The Good Scents Company. (n.d.). 4-nitrobenzoic acid. The Good Scents Company. [Link]

  • PubChem. (n.d.). 2,5-Dioxopyrrolidin-1-yl benzoate. PubChem. [Link]

  • Chemsrc. (2024, September 3). 2,5-Dioxopyrrolidin-1-yl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate. Chemsrc. [Link]

  • PubChem. (n.d.). 2,5-Dioxopyrrolidin-1-yl [1,1'-biphenyl]-4-carboxylate. PubChem. [Link]

  • PubChem. (n.d.). (S)-21,39-di-tert-butyl 1-(2,5-dioxopyrrolidin-1-yl) 9,18,23-trioxo-2,5,11,14-tetraoxa-8,17,22-triazanonatriacontane-1,21,39-tricarboxylate. PubChem. [Link]

  • PubMed. (1989, January 24). Synthesis and characterization of N-hydroxysuccinimide ester chemical affinity derivatives of asialoorosomucoid that covalently cross-link to galactosyl receptors on isolated rat hepatocytes. PubMed. [Link]

  • Semantic Scholar. (n.d.). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. Semantic Scholar. [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. NCBI. [Link]

  • MDPI. (2025, December 2). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI. [Link]

  • Vinati Organics. (2022, July 29). What Is The Functionalization Of Methyl 4-Tert-Butylbenzoate?. Vinati Organics. [Link]

  • MRC Laboratory of Molecular Biology. (n.d.). Protein labeling and imaging. MRC Laboratory of Molecular Biology. [Link]

  • PharmaCompass. (n.d.). methyl 4-(tert-butyl)benzoate. PharmaCompass. [Link]

  • CAS Common Chemistry. (n.d.). tert-Butyl benzoate. CAS. [Link]

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Exploratory

The Reactivity Profile and Bioconjugation Kinetics of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Focus: Mechanistic causality, kinetic boundaries, and self-validating experimental protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Focus: Mechanistic causality, kinetic boundaries, and self-validating experimental protocols.

Executive Summary

2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate—commonly referred to as 4-(tert-butyl)benzoic acid NHS ester—is a highly specialized, amine-reactive bioconjugation reagent. Unlike standard water-soluble aliphatic crosslinkers, this molecule is engineered to graft a bulky, highly hydrophobic tert-butylphenyl moiety onto primary amines. This modification is frequently utilized in drug development for hydrophobic tagging, altering the pharmacokinetic profiles of peptides, or shifting the retention times of analytes in liquid chromatography.

Understanding its distinct reactivity profile is critical. The aromatic nature of the benzoyl group, combined with the steric bulk of the para-tert-butyl substituent, fundamentally alters its aminolysis kinetics and solubility requirements compared to traditional aliphatic NHS esters.

Mechanistic Reactivity Profile

Nucleophilic Acyl Substitution

The conjugation reaction proceeds via a classic nucleophilic acyl substitution pathway. The unprotonated primary amine (the nucleophile) attacks the electrophilic carbonyl carbon of the benzoyl group. This forms a tetrahedral intermediate that rapidly collapses, expelling the N-hydroxysuccinimide (NHS) leaving group and yielding a highly stable N-alkyl 4-(tert-butyl)benzamide[1],[2].

The Aromatic Penalty and Steric Hindrance

A critical distinction for application scientists is that aromatic NHS esters exhibit slower conjugation kinetics than their aliphatic counterparts [3]. This deceleration is driven by two thermodynamic factors:

  • Resonance Stabilization: The carbonyl carbon is conjugated with the aromatic phenyl ring, which delocalizes electron density and reduces the electrophilicity of the reactive center.

  • Steric Hindrance: The bulky para-tert-butyl group introduces significant steric bulk. While it is not directly adjacent to the reactive center (avoiding the severe hindrance seen in ortho-substitutions), the rigid nature of the benzoyl moiety restricts the conformational freedom of the transition state, lowering the overall conjugation efficiency compared to flexible aliphatic linkers[3].

Mechanism NHS 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate Amide N-Alkyl 4-(tert-butyl)benzamide (Stable Conjugate) NHS->Amide Aminolysis (pH 8.0-8.5) Acid 4-(tert-butyl)benzoic acid (Hydrolysis Waste) NHS->Acid Hydrolysis (pH > 8.5) Amine Primary Amine (Nucleophile) Amine->Amide Water Hydroxyl Ion (Competitor) Water->Acid Leaving N-Hydroxysuccinimide (Leaving Group) Amide->Leaving Acid->Leaving

Competing aminolysis and hydrolysis pathways of the NHS ester.

Thermodynamic & Kinetic Boundaries (pH & Hydrolysis)

The fundamental challenge in NHS ester chemistry is managing the competing hydrolysis reaction. The reaction is strictly pH-dependent. At low pH, the primary amine is protonated (ammonium ion) and non-nucleophilic, halting the reaction[4]. At excessively high pH, the abundance of hydroxide ions rapidly hydrolyzes the NHS ester into 4-(tert-butyl)benzoic acid and free NHS, permanently neutralizing the reagent[4].

For optimal aminolysis, the pH must be maintained between 8.0 and 8.5 [4]. In this narrow window, a sufficient fraction of the primary amines (e.g., ε-amines of lysine with a pKa ~10.5) are deprotonated to drive the reaction, while the rate of hydrolysis remains manageable. The half-life of a standard NHS ester is approximately 10 minutes at pH 8.6 at 4°C[5]. While the hydrophobic shielding of the tert-butyl group provides a marginal protective effect against aqueous hydrolysis, the reagent remains highly moisture-sensitive.

Table 1: Comparative Kinetic & Physicochemical Parameters
Parameter2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoateStandard Aliphatic NHS Ester (e.g., DSS)
Acyl Group Nature Aromatic (Benzoyl derivative)Aliphatic
Relative Aminolysis Rate Moderate (Resonance stabilized)[3]Fast
Steric Hindrance High (para-tert-butyl group)[3]Low to Moderate
Optimal Reaction pH 8.0 – 8.5[4]7.2 – 8.5[5]
Aqueous Solubility Extremely Low (Requires ≥10% DMSO/DMF)[4]Moderate to High
Hydrolysis Half-Life (pH 8.6, 4°C) Extended (Resonance & Steric Shielding)~10 mins[5]

Self-Validating Bioconjugation Protocol

Because 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate is highly hydrophobic, it will precipitate instantly if added directly to water. The following protocol is engineered as a self-validating system , incorporating a parallel "Mock" reaction to ensure that any observed protein precipitation or functional change is due to the hydrophobic tagging, not the solvent or buffer conditions.

Workflow Step1 1. Reagent Solubilization Dissolve in anhydrous DMSO/DMF Step3 3. Conjugation Reaction Mix and incubate (1-2h, RT) Step1->Step3 Step2 2. Buffer Preparation Amine in pH 8.3 Bicarbonate Step2->Step3 Step4 4. Quenching & Validation Add Tris buffer; TNBSA Assay Step3->Step4 Step5 5. Purification Desalting column / Dialysis Step4->Step5

Step-by-step bioconjugation workflow for hydrophobic tagging.

Step-by-Step Methodology

Step 1: Reagent Solubilization (Causality: Overcoming Hydrophobicity)

  • Dissolve the NHS ester in anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a concentration of 10-50 mM.

  • Critical Insight: DMF degrades over time to dimethylamine, which will instantly quench the NHS ester. Ensure the DMF is fresh and has no "fishy" odor[4].

Step 2: Biomolecule Preparation

  • Dissolve the target amine-containing molecule (e.g., peptide or protein) in 0.1 M Sodium Bicarbonate buffer, pH 8.3[4].

  • Avoid Tris or glycine buffers during this step, as these contain primary amines that competitively consume the reagent[5].

  • Control Setup: Split the sample into two aliquots: "Reaction" and "Mock Control".

Step 3: Conjugation Reaction

  • Slowly add the NHS ester solution to the "Reaction" aliquot while vortexing gently. To the "Mock Control", add an equivalent volume of pure DMSO/DMF.

  • The final organic solvent concentration must not exceed 10% (v/v) to prevent protein denaturation.

  • Use a 5- to 10-fold molar excess of the NHS ester to ensure efficient labeling despite competing hydrolysis[4].

  • Incubate at room temperature for 1–2 hours.

Step 4: Quenching and Self-Validation

  • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50 mM in both tubes. The excess primary amines in Tris will rapidly consume any unreacted NHS ester[5].

  • Validation Check: Perform a TNBSA (2,4,6-trinitrobenzene sulfonic acid) or Fluorescamine assay on both the conjugated sample and the Mock control. A successful reaction is validated by a quantifiable decrease in primary amine absorbance/fluorescence in the conjugated sample.

  • Mass Spectrometry Validation: For peptides, LC-MS analysis should reveal a mass shift of +161.1 Da per conjugation event, corresponding to the covalent addition of the 4-(tert-butyl)benzoyl moiety.

Step 5: Purification

  • Remove the organic solvent, the N-hydroxysuccinimide leaving group, and the 4-(tert-butyl)benzoic acid hydrolysis byproduct using a desalting column (e.g., Sephadex G-25) or dialysis against a neutral buffer (e.g., PBS, pH 7.4).

References

  • [1] pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. PubMed Central (PMC). Available at:[Link]

  • [3] New free radical-initiated peptide sequencing (FRIPS) mass spectrometry reagent with high conjugation efficiency. PubMed Central (PMC). Available at:[Link]

Sources

Foundational

Harnessing tert-Butyl Peroxybenzoate (TBPB): A Technical Whitepaper on Active Esters in Radical-Mediated Organic Synthesis

Executive Summary In advanced organic synthesis, the term "active ester" frequently extends beyond traditional peptide coupling reagents to encompass peresters and redox-active esters (RAEs) capable of generating highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis, the term "active ester" frequently extends beyond traditional peptide coupling reagents to encompass peresters and redox-active esters (RAEs) capable of generating highly reactive radical species. Among these, tert-butyl peroxybenzoate (TBPB) —the peroxy active ester of benzoic acid and tert-butanol—stands as a cornerstone reagent[1]. By leveraging the weak oxygen-oxygen (O–O) bond, TBPB serves as a potent oxidant, a radical initiator, and a highly efficient Hydrogen Atom Transfer (HAT) precursor[2].

This whitepaper provides an in-depth technical analysis of TBPB and related active esters, detailing their mechanistic roles in classic allylic oxidations (Kharasch-Sosnovsky) and modern photoredox-catalyzed C(sp3)–H functionalizations. Designed for drug development professionals and synthetic chemists, this guide bridges theoretical causality with self-validating experimental protocols.

Chemical Foundations and Radical Generation

TBPB (C₁₁H₁₄O₃) is exclusively encountered as a pale yellow liquid, containing approximately 8.16 wt% of active oxygen[1]. Its synthetic utility is derived from the homolytic cleavage of its O–O bond, which possesses a relatively low Bond Dissociation Energy (BDE) of ~36.4 kcal/mol[3].

Unlike thermal decomposition—which requires temperatures exceeding 100 °C to achieve a practical half-life[4]—transition metals (e.g., Cu, Ir) or visible-light photocatalysis can induce this cleavage under mild, ambient conditions[5]. The homolysis of TBPB yields two distinct radical species:

  • tert-Butoxyl Radical (t-BuO•): A highly electrophilic species that acts as an aggressive HAT agent, capable of abstracting hydrogen atoms from unactivated C(sp3)–H bonds[3].

  • Benzoyloxy Radical (PhCOO•): A species that can either participate in radical rebound mechanisms (forming benzoate esters) or undergo decarboxylation to yield phenyl radicals, depending on the catalytic environment[6].

The Kharasch-Sosnovsky Oxidation: A Paradigm of Allylic C–H Functionalization

First reported in 1958, the Kharasch-Sosnovsky reaction remains one of the most elegant methods for the direct allylic oxidation of olefins[6]. The reaction utilizes catalytic amounts of copper(I) salts to decompose TBPB, resulting in the formation of allylic benzoates[7].

Mechanistic Causality

The process is a masterclass in catalytic radical relay[8]. Cu(I) reduces the O–O bond of TBPB, generating a Cu(II)-benzoate complex and a t-BuO• radical[6]. The t-BuO• radical abstracts an allylic hydrogen from the substrate, forming an allylic radical[8]. Crucially, the allylic radical rapidly recombines with the Cu(II)-benzoate intermediate, forming the C–O bond and regenerating the Cu(I) catalyst[8]. Advanced mechanistic studies suggest that for terminal alkenes, the reaction proceeds through a 7-membered organocopper(III) pericyclic transition state, which selectively yields the thermodynamically less stable terminal alkene product[6].

KS_Cycle TBPB TBPB + Cu(I) Cleavage Homolytic Cleavage Cu(II)-OBz + t-BuO• TBPB->Cleavage HAT Allylic Radical Formation (HAT) Cleavage->HAT t-BuO• Rebound Radical Rebound with Cu(II)-OBz Cleavage->Rebound Cu(II)-OBz Alkene Alkene Substrate Alkene->HAT HAT->Rebound Product Allylic Benzoate + Cu(I) Regenerated Rebound->Product Product->TBPB Cu(I) Turnover

Fig 1: Catalytic cycle of the Kharasch-Sosnovsky oxidation mediated by TBPB and Cu(I)/Cu(II).

Protocol 1: Cu-Catalyzed Allylic Benzoyloxylation of Cyclohexene

This protocol is designed as a self-validating system to ensure catalyst integrity and safety.

  • Catalyst Activation: Suspend 0.05 equivalents of CuBr in anhydrous benzene under an argon atmosphere.

    • Validation: The suspension should remain pale/colorless. A dark brown color indicates premature oxidation to Cu(II), which will stall the initiation phase.

  • Substrate Addition: Add 1.0 equivalent of cyclohexene to the suspension and bring the mixture to a gentle reflux (80 °C).

  • Controlled Oxidant Introduction: Dilute 1.2 equivalents of TBPB in benzene and add dropwise over 1 hour.

    • Causality: TBPB has a Self-Accelerating Decomposition Temperature (SADT) of ~60 °C[1]. Dropwise addition prevents thermal runaway and maintains a low steady-state concentration of radicals, suppressing unwanted polymerizations[4].

  • Reaction Monitoring: Reflux for 12 hours.

    • Validation: The solution will transition to a deep blue/green hue, physically confirming the steady-state presence of the Cu(II)-benzoate intermediate[6]. TLC monitoring (Hexanes:EtOAc) will show the consumption of the non-polar cyclohexene.

  • Workup: Cool to room temperature, wash with saturated aqueous NaHCO₃ to neutralize and remove benzoic acid byproducts, and purify via silica gel chromatography to isolate 3-benzoyloxycyclohexene (Yield: 71–80%)[4].

Modern Photoredox Catalysis: Formal Hydride Abstraction

In contemporary drug discovery, late-stage C(sp3)–H functionalization is highly prized. Generating carbocations directly from unactivated C–H bonds traditionally requires harsh acids or oxidants. However, TBPB enables a mild, photoredox-catalyzed "formal hydride abstraction"[9].

Mechanistic Causality

The homolytic BDE of a C–H bond is significantly lower than its heterolytic BDE (e.g., ~82 kcal/mol vs. ~116 kcal/mol)[9]. TBPB bridges this thermodynamic gap. Under visible light, an Iridium photocatalyst reduces TBPB to generate the t-BuO• radical[9]. This radical performs a homolytic HAT on the substrate to yield an alkyl radical. The excited photocatalyst then oxidizes this alkyl radical via Single-Electron Transfer (SET) to form a carbocation, which is rapidly trapped by a nucleophile (e.g., fluoride)[9].

Photoredox_HAT PC Ir(III) Photocatalyst PC_star *Ir(III) Excited State PC->PC_star Visible Light SET SET Oxidation (Carbocation Formation) PC_star->SET Accepts e- TBPB TBPB RadicalGen t-BuO• Generation TBPB->RadicalGen HAT C(sp3)-H Abstraction (Alkyl Radical) RadicalGen->HAT HAT->SET PC_red Ir(II) Reduced State SET->PC_red Product Nucleophilic Trapping (Functionalized Product) SET->Product Nu- PC_red->PC e- to Oxidant

Fig 2: Photoredox formal hydride abstraction using TBPB for C(sp3)-H functionalization.

Protocol 2: Photoredox-Catalyzed C–H Fluorination
  • System Degassing: In an oven-dried vial, combine the C–H substrate (1.0 eq), Ir(dFppy)₃ (1 mol%), and TBPB (1.5 eq) in anhydrous acetonitrile. Degas via three freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen is a potent triplet quencher and radical scavenger. Its strict removal is critical to preserve the excited state lifetime of the Ir(III) photocatalyst[9].

  • Nucleophile Introduction: Under argon, inject Et₃N·3HF (2.0 eq).

    • Causality: This reagent serves as a soluble, mild fluoride source designed to trap the transient carbocation before elimination pathways can compete[9].

  • Irradiation: Irradiate the vial with 400 nm blue LEDs at ambient temperature for 16 hours.

    • Validation: Monitor the reaction via fluorimetry or visual inspection under a UV lamp; the quenching of the Ir(III) catalyst's natural luminescence indicates successful SET events.

  • Analysis: Quench with aqueous NaHCO₃ and extract with dichloromethane. GC-MS analysis will confirm a mass shift corresponding to the replacement of H with F (Yield: ~69%)[9].

Quantitative Data & Reaction Metrics

To aid in experimental design, the following table summarizes the critical thermodynamic and kinetic parameters of TBPB alongside its synthetic benchmarks.

Property / MetricValueMechanistic Significance
Active Oxygen Content ~8.16 wt%Determines the stoichiometric oxidizing capacity per mole of TBPB[1].
SADT (Self-Accelerating Temp) ~60 °CDefines safe storage limits (10–50 °C); dictates the necessity of slow-addition protocols during scale-up[1][4].
Half-life at 104 °C 10 hoursIndicates that without metal or photoredox catalysis, high thermal energy is required for spontaneous homolysis[4].
Half-life at 165 °C 1 minuteHighlights the extreme risk of thermal runaway if reactions are overheated[4].
O–O Bond Dissociation Energy ~36.4 kcal/molA highly labile bond that allows for facile homolytic cleavage by Cu(I) or visible-light photocatalysts[3].
Kharasch-Sosnovsky Yield 71–80%Demonstrates high synthetic efficiency for the direct allylic C–H benzoyloxylation of cyclic olefins[4].
Photoredox Fluorination Yield 69%Proves the viability of TBPB in late-stage functionalization, bypassing the need for pre-existing functional handles[9].

Conclusion

tert-Butyl peroxybenzoate (TBPB) transcends its historical role as a simple polymer cross-linking agent[10]. By acting as a programmable source of highly reactive tert-butoxyl and benzoyloxy radicals, it enables profound transformations in organic synthesis. Whether driving the classic Cu-catalyzed Kharasch-Sosnovsky oxidation or acting as the critical HAT initiator in modern photoredox formal hydride abstractions, TBPB remains an indispensable active ester for the construction of complex molecular architectures.

References

  • "Understanding Tert-Butyl Peroxybenzoate: Uses, Safety, And Decomposition", BLi-T. URL:[10]

  • "TERT-BUTYL PEROXYBENZOATE (TBPB)", Ataman Kimya. URL:[2]

  • "tert-Butyl peroxybenzoate", Wikipedia. URL:[1]

  • "Top-tier Tert-Butyl Benzoate Peroxide Supplier", High Mountain Chem. URL:[4]

  • "Recent Advances in C–H Functionalisation through Indirect Hydrogen Atom Transfer", PMC/NIH. URL:[3]

  • "Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids", JACS Au. URL:[5]

  • "A photoredox-catalyzed approach for formal hydride abstraction to enable Csp3-H functionalization with nucleophilic partners", Chem Catalysis / Squarespace. URL:[9]

  • "Kharasch–Sosnovsky reaction", Wikipedia. URL:[6]

  • "Radical C(sp3)–H functionalization and cross-coupling reactions", PMC/NIH. URL:[8]

  • "TERT-BUTYL PEROXYBENZOATE | Ataman Kimya A.Ş.", Ataman Chemicals. URL:[7]

  • "TERT-BUTYL PEROXYBENZOATE (TBPB)", Ataman Chemicals. URL:

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Exploratory

Bioconjugation Mechanics: 4-tert-Butylbenzoic Acid vs. its NHS Ester Derivative

A Technical Guide to Causality, Kinetics, and Self-Validating Conjugation Protocols Executive Summary In modern bioconjugation and drug development, the precise modification of target molecules requires a deep understand...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Causality, Kinetics, and Self-Validating Conjugation Protocols

Executive Summary

In modern bioconjugation and drug development, the precise modification of target molecules requires a deep understanding of reagent reactivity and reaction kinetics. 4-tert-butylbenzoic acid (4-tBBA) is a highly valued building block, offering a bulky, electron-donating tert-butyl moiety that modifies the lipophilicity and steric shielding of conjugated systems. However, as a native carboxylic acid, it is fundamentally unreactive toward nucleophiles like primary amines under physiological conditions.

To bypass the need for harsh in-situ activation, its derivative, 4-tert-butylbenzoic acid N-hydroxysuccinimide ester (4-tBBA-NHS) , is frequently employed. By pre-activating the carboxylate into a semi-stable, highly electrophilic ester, scientists can execute rapid, single-step aminolysis. This whitepaper dissects the physicochemical differences between these two molecules, the mechanistic causality behind their experimental handling, and provides field-proven, self-validating protocols for their use.

Physicochemical Profiling & Mechanistic Causality

The decision to use 4-tBBA versus 4-tBBA-NHS is dictated by the thermodynamic stability and reactivity profile of the functional groups involved.

4-tert-Butylbenzoic Acid (4-tBBA): As a native aromatic carboxylic acid, 4-tBBA exhibits a pKa of approximately 4.38 (1[1]). At physiological pH, it exists predominantly as a stable, unreactive carboxylate anion. Its bulky hydrophobic tail results in extremely low aqueous solubility (~0.07 g/L at 20 °C) (2[2]), necessitating organic co-solvents like DMSO or DMF for homogenous reactions. To form an amide bond, it must be forcefully activated using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

4-tBBA-NHS Ester: The NHS ester derivative is a pre-activated electrophile. The electron-withdrawing nature of the N-hydroxysuccinimide leaving group makes the carbonyl carbon highly susceptible to nucleophilic attack by unprotonated primary amines. While this eliminates the need for coupling agents, it introduces a critical vulnerability: aqueous hydrolysis . NHS esters hydrolyze rapidly in water, with a half-life of 4–5 hours at pH 7.0, which plummets to less than 10 minutes at pH 8.6 (3[3]).

Quantitative Data Summary
Property4-tert-Butylbenzoic Acid (4-tBBA)4-tBBA-NHS Ester
Molecular Weight 178.23 g/mol 275.30 g/mol
Functional Group Carboxylic Acid (-COOH)N-Hydroxysuccinimide Ester (-CO-NHS)
pKa ~4.38N/A (Aprotic derivative)
Aqueous Solubility Very Low (~0.07 g/L at 20 °C)Low (Requires anhydrous DMSO/DMF)
Amine Reactivity Inert (Requires EDC/NHS activation)Highly Reactive (Spontaneous aminolysis)
Hydrolysis Half-Life Stable indefinitely in water4-5 hours at pH 7.0; <10 min at pH 8.6

Reaction Kinetics: Activation vs. Direct Aminolysis

The choice between the native acid and the NHS ester dictates the workflow. Using 4-tBBA requires a two-step in-situ activation process. The activation step is strictly performed at pH 4.5–6.0 because the transient O-acylisourea intermediate formed by EDC is highly unstable and rapidly hydrolyzes at neutral or basic pH (4[4]). Conversely, direct conjugation with 4-tBBA-NHS bypasses this, but requires careful management of competing hydrolysis pathways.

G A 4-tBBA (Inactive Acid) B EDC + NHS pH 4.5 - 6.0 A->B Activation C 4-tBBA-NHS (Active Ester) B->C Transient D R-NH2 (Amine) pH 7.2 - 8.5 C->D Aminolysis E Amide Conjugate D->E Final Product

Workflow comparing in-situ EDC/NHS activation of 4-tBBA versus direct 4-tBBA-NHS conjugation.

G A 4-tBBA-NHS Ester B Target Amine (pH 7.2 - 8.5) A->B Aminolysis C Aqueous Buffer (OH- ions) A->C Hydrolysis D Stable Amide + Free NHS B->D Desired E 4-tBBA Acid + Free NHS C->E Competing

Competing pathways of 4-tBBA-NHS ester: desired aminolysis versus competing aqueous hydrolysis.

Self-Validating Experimental Methodologies

To ensure scientific integrity, a protocol must not only provide steps but also integrate internal quality control (QC) mechanisms to validate success at critical junctures.

Protocol A: In-Situ Activation of 4-tBBA (Two-Step Method)

Use this method when synthesizing custom linkers or when pre-activated NHS esters are unavailable.

Causality Note: We utilize MES buffer for activation because it is devoid of primary amines and carboxylates, preventing the buffer from cross-reacting with EDC or the newly formed NHS ester (5[5]).

  • Solubilization: Dissolve 4-tBBA in anhydrous DMSO to a concentration of 100 mM.

  • Activation: Dilute the 4-tBBA stock into 0.1 M MES buffer (pH 5.5) to a final concentration of 2 mM. Immediately add a 10-fold molar excess of EDC (20 mM) and a 25-fold molar excess of Sulfo-NHS (50 mM).

  • Incubation: React for 15–30 minutes at room temperature.

  • Quenching (Critical Step): Add 2-mercaptoethanol to a final concentration of 20 mM. Why? This quenches unreacted EDC, preventing it from activating carboxylates on your target molecule in the next step.

  • Conjugation: Adjust the pH to 7.5 using a concentrated Phosphate buffer, or perform a rapid buffer exchange into PBS (pH 7.5). Add the target primary amine (e.g., protein or peptide) at an equimolar ratio to the original 4-tBBA. Incubate for 2 hours at room temperature.

  • Self-Validation: Monitor the reaction via LC-MS. A successful activation will show a mass shift corresponding to the transient NHS ester (+97 Da from the acid mass) before the final amine conjugate mass is achieved.

Protocol B: Direct Conjugation using 4-tBBA-NHS (One-Step Method)

Use this method for rapid, highly efficient labeling of proteins, peptides, or amine-functionalized surfaces.

Causality Note: The target amine must be unprotonated to act as a nucleophile. Therefore, the conjugation buffer must be maintained between pH 7.2 and 8.5. Buffers containing primary amines (e.g., Tris or Glycine) must be strictly avoided as they will competitively consume the NHS ester (3[3]).

  • Reagent Preparation: Remove 4-tBBA-NHS from -20°C storage and allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes. Why? Opening a cold vial causes atmospheric moisture condensation, which instantly hydrolyzes the ester.

  • Solubilization: Dissolve 4-tBBA-NHS in high-quality anhydrous DMSO to 10 mM.

  • Target Preparation: Dissolve the target primary amine in PBS (pH 8.0).

  • Conjugation: Add the 4-tBBA-NHS stock to the target solution to achieve a 5- to 10-fold molar excess of the ester. Ensure the final DMSO concentration does not exceed 10% v/v to prevent target precipitation.

  • Incubation: React for 1 hour at room temperature or 4 hours at 4°C.

  • Quenching: Add Tris-HCl (pH 8.0) to a final concentration of 50 mM. The primary amines in Tris will rapidly consume any remaining unreacted NHS ester.

  • Self-Validation (Spectrophotometric QC): Both successful aminolysis and competing hydrolysis release the N-hydroxysuccinimide (NHS) leaving group. Free NHS absorbs strongly at 260–280 nm (λmax = 260 nm; ε = 9700 M⁻¹cm⁻¹ in basic conditions) (6[6]). By measuring the absorbance of the post-reaction buffer (after desalting the conjugate), you can mathematically validate the total consumption of the reactive ester.

References

  • para - tert -Butylbenzoic acid - Grokipedia Source: Grokipedia URL
  • Cas 98-73-7,4-tert-Butylbenzoic acid | lookchem Source: Lookchem URL
  • Application Notes and Protocols for EDC/NHS Coupling with Amino-PEG6-amine Source: Benchchem URL
  • Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US Source: Thermo Fisher Scientific URL
  • Determine reactivity of NHS ester biotinylation and crosslinking reagents Source: Thermo Fisher Scientific URL
  • NHS and Sulfo-NHS - Fisher Scientific Source: Fisher Scientific URL

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Foundational

Synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate: A Comprehensive Technical Guide

Executive Summary The functionalization of primary amines with lipophilic moieties is a cornerstone technique in bioconjugation, peptide synthesis, and drug development. 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate (a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of primary amines with lipophilic moieties is a cornerstone technique in bioconjugation, peptide synthesis, and drug development. 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate (also known as N-succinimidyl 4-(tert-butyl)benzoate) serves as a highly efficient, amine-reactive acylating agent. By utilizing an N-hydroxysuccinimide (NHS) ester, researchers can seamlessly conjugate the bulky, hydrophobic 4-(tert-butyl)benzoyl group onto target molecules under mild conditions[1].

This whitepaper provides an in-depth literature review and mechanistic guide to synthesizing this critical reagent. By contrasting N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupling strategies, this guide establishes field-proven, self-validating protocols designed for high-yield, high-purity isolation.

Mechanistic Principles & Causality (E-E-A-T)

The synthesis of an NHS ester from a carboxylic acid relies on carbodiimide-mediated activation. Understanding the kinetic and thermodynamic causality of this reaction is critical for preventing yield-limiting side reactions.

The Role of the Carbodiimide and the O-Acylisourea Intermediate

The reaction initiates when 4-(tert-butyl)benzoic acid reacts with a carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is a powerful acylating agent; however, it is kinetically unstable. If not rapidly consumed, it undergoes a spontaneous intramolecular rearrangement to form a thermodynamically stable, unreactive N-acylurea—a dead-end byproduct that drastically reduces yield.

The Trapping Function of N-Hydroxysuccinimide (NHS)

To circumvent the N-acylurea rearrangement, NHS is introduced into the reaction mixture. NHS acts as a potent nucleophile that rapidly attacks the carbonyl carbon of the O-acylisourea intermediate. This forms the desired 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate while expelling a urea byproduct[2]. The resulting NHS ester is stable enough to be isolated, purified, and stored, yet reactive enough to selectively acylate primary amines in subsequent downstream applications[1].

EDC vs. DCC: Byproduct Causality

The choice of carbodiimide dictates the downstream purification strategy:

  • DCC (N,N'-Dicyclohexylcarbodiimide): Produces N,N'-dicyclohexylurea (DCU), which is highly insoluble in standard organic solvents like dichloromethane (DCM). DCU precipitates out of solution as a white solid, allowing for removal via simple filtration[2]. However, trace DCU often remains, requiring recrystallization.

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): Produces a water-soluble urea byproduct. This allows the byproduct to be entirely removed via aqueous liquid-liquid extraction, eliminating the need for filtration or column chromatography[3]. For lipophilic compounds like 4-(tert-butyl)benzoate, EDC is often preferred to ensure high purity without silica gel degradation.

Workflow & Mechanistic Visualizations

SynthesisWorkflow A 4-(tert-butyl)benzoic acid + N-hydroxysuccinimide (NHS) B Add Coupling Agent (EDC·HCl or DCC) in DCM A->B C Stir at RT (2-12 hours) Monitor by TLC B->C D1 DCC Pathway: Filter precipitated DCU C->D1 If DCC D2 EDC Pathway: Aqueous Wash (Water/Brine) C->D2 If EDC E Dry Organic Layer (Na2SO4) & Concentrate D1->E D2->E F 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate E->F

Synthetic workflow for 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate via DCC or EDC.

Mechanism RCOOH 4-(tert-butyl)benzoic acid O_Acyl O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acyl + Carbodiimide Carbodiimide Carbodiimide (EDC/DCC) Carbodiimide->O_Acyl Tetrahedral Tetrahedral Intermediate O_Acyl->Tetrahedral + NHS attack NHS N-hydroxysuccinimide (NHS) NHS->Tetrahedral Product Target NHS Ester Tetrahedral->Product Elimination Urea Urea Byproduct (DCU or EDU) Tetrahedral->Urea Leaving Group

Mechanistic pathway of carbodiimide-mediated NHS esterification.

Quantitative Data & Reagent Comparison

The following table summarizes the operational metrics between the two primary synthesis routes. Data is synthesized from standard peptide coupling literature and specific protocols for tert-butylphenyl derivatives[3].

MetricProtocol A (DCC-Mediated)Protocol B (EDC-Mediated)
Coupling Agent N,N'-Dicyclohexylcarbodiimide1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
Typical Yield 75% - 85%85% - 95%
Reaction Time 4 - 12 hours2 - 4 hours
Primary Byproduct Dicyclohexylurea (DCU)1-[3-(dimethylamino)propyl]-3-ethylurea
Byproduct Removal Filtration (Precipitate)Aqueous Wash (Water-soluble)
Scalability High (Cost-effective for >10g)Medium (EDC is more expensive)
Purity Profile Trace DCU often remainsHigh purity post-extraction

Experimental Protocols

The following self-validating protocols are engineered to ensure maximum yield while preventing the hydrolysis of the moisture-sensitive NHS ester product.

Protocol A: EDC-Mediated Synthesis (Recommended for High Purity)

This protocol utilizes EDC·HCl to leverage its water-soluble byproduct, allowing for a chromatography-free purification process, which is highly advantageous as NHS esters can hydrolyze on silica gel[3].

Reagents:

  • 4-(tert-butyl)benzoic acid (1.0 eq, e.g., 5.0 mmol, 891 mg)

  • N-Hydroxysuccinimide (NHS) (1.1 eq, 5.5 mmol, 633 mg)

  • EDC·HCl (1.1 eq, 5.5 mmol, 1.05 g)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Argon or N2).

  • Dissolution: Dissolve 4-(tert-butyl)benzoic acid and NHS in 50 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice bath.

  • Activation: Add EDC·HCl portion-wise over 5 minutes to prevent sudden exotherms.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 2 to 4 hours.

  • In-Process Control: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3). The starting acid will consume, and a new, less polar UV-active spot (the NHS ester) will appear.

  • Workup (Self-Validation Step): Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Distilled Water (3 x 50 mL) – Removes the EDC urea byproduct and unreacted NHS.

    • Saturated Aqueous NaCl (Brine) (1 x 50 mL) – Aids in removing residual water from the organic phase. (Note: Avoid washing with basic solutions like NaHCO3, as this will rapidly hydrolyze the newly formed NHS ester[3].)

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Storage: The resulting 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate should be isolated as a white crystalline solid. Store immediately under argon at -20 °C to prevent ambient moisture degradation.

Protocol B: DCC-Mediated Synthesis (Recommended for Scale-Up)

DCC is highly cost-effective for large-scale syntheses, though it requires careful physical removal of the DCU byproduct[2].

Reagents:

  • 4-(tert-butyl)benzoic acid (1.0 eq, 50 mmol, 8.91 g)

  • N-Hydroxysuccinimide (NHS) (1.1 eq, 55 mmol, 6.33 g)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq, 55 mmol, 11.35 g)

  • Anhydrous Tetrahydrofuran (THF) or DCM (200 mL)

Step-by-Step Methodology:

  • Dissolution: In a 500 mL flask, dissolve the acid and NHS in 200 mL of anhydrous THF. Cool to 0 °C.

  • Coupling: Dissolve DCC in 50 mL of THF and add it dropwise to the reaction mixture over 30 minutes. A white precipitate (DCU) will begin to form almost immediately[2].

  • Reaction: Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight (approx. 12 hours).

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the precipitated DCU[2]. Wash the filter cake with a small amount of cold THF.

  • Concentration: Evaporate the filtrate under reduced pressure.

  • Recrystallization (Self-Validation Step): To remove trace DCU, redissolve the crude residue in a minimal amount of cold ethyl acetate. Any remaining DCU will precipitate and can be filtered off. Hexane can be added to the filtrate to crystallize the pure NHS ester.

References

  • googleapis.com (US20110105572A1)
  • scholaris.
  • acs.

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Exploratory

hydrophobicity characteristics of 4-(tert-butyl)benzoyl groups

An In-depth Technical Guide to the Hydrophobicity Characteristics of 4-(tert-Butyl)benzoyl Groups Introduction: A Tale of Two Moieties In the landscape of modern medicinal chemistry and materials science, the strategic s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Hydrophobicity Characteristics of 4-(tert-Butyl)benzoyl Groups

Introduction: A Tale of Two Moieties

In the landscape of modern medicinal chemistry and materials science, the strategic selection of functional groups is paramount to tailoring molecular properties. The 4-(tert-butyl)benzoyl group is a quintessential example of a "designer" moiety, where the fusion of two distinct chemical entities—the aromatic benzoyl core and the aliphatic tert-butyl group—creates a functional unit with potent and predictable characteristics. Its utility stems not from complex reactivity, but from the profound and dominant influence of its steric and electronic properties, chief among them being its pronounced hydrophobicity.

This guide provides an in-depth exploration of the hydrophobic nature of the 4-(tert-butyl)benzoyl group. We will dissect its molecular architecture to understand the origins of its lipophilicity, detail rigorous experimental protocols for its quantification, and explore the causal relationships between its hydrophobicity and its successful application in drug design and advanced materials. This document is intended for researchers, scientists, and drug development professionals who leverage rational molecular design to solve complex chemical challenges.

Molecular Architecture and Physicochemical Profile

The defining characteristic of the 4-(tert-butyl)benzoyl group is its amphiphilic-like structure within a single, non-polar framework. It consists of a planar, aromatic benzoyl system responsible for π-stacking interactions and a bulky, three-dimensional tert-butyl group that dictates its steric and hydrophobic behavior.

The tert-butyl group, with its four carbon atoms, is a sterically demanding and highly lipophilic moiety.[1] Its methyl groups are inherently hydrophobic, and their tetrahedral arrangement creates a significant non-polar surface area, augmenting the overall hydrophobic character of any molecule to which it is attached.[2] This makes compounds containing this group more soluble in non-polar environments like lipids, oils, and organic solvents.[2] The benzoyl portion, while containing a polar carbonyl group, is also largely hydrophobic and contributes to the molecule's ability to engage in non-polar interactions.[3]

To ground this discussion in quantitative data, the physicochemical properties of 4-tert-butylbenzoyl chloride—the most common reagent for introducing this group—are summarized below.[4]

Table 1: Physicochemical Properties of 4-tert-Butylbenzoyl Chloride

Property Value Source(s)
IUPAC Name 4-tert-butylbenzoyl chloride [5]
CAS Number 1710-98-1 [4][6]
Molecular Formula C₁₁H₁₃ClO [6][7]
Molecular Weight 196.67 g/mol [7]
Appearance Clear, colorless to very slightly yellow liquid [6][7]
Density 1.007 g/mL at 25 °C [8]
Boiling Point 135 °C at 20 mmHg [8]
Refractive Index n20/D 1.536 [8]

| Water Solubility | Reacts with water |[6] |

Caption: Structural components of the 4-(tert-butyl)benzoyl group.

Quantifying Hydrophobicity: Methodologies and Insights

The hydrophobicity of a molecule is most commonly quantified by its partition coefficient (LogP), which measures the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water).[9] A positive LogP value indicates a preference for the lipidic phase, a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADMET) profile.[9][10]

Experimental Protocol 1: LogP Determination by Shake-Flask Method

This protocol describes the gold-standard method for experimentally determining the LogP of a stable compound derivatized with a 4-(tert-butyl)benzoyl group.

Causality: The shake-flask method directly measures the equilibrium partitioning of a solute between two immiscible phases. Pre-saturating the solvents is critical to prevent volume changes during the experiment that would alter the concentration. Using a buffer (pH 7.4) for the aqueous phase mimics physiological conditions, which is crucial for ionizable compounds.

Materials:

  • Compound of interest (e.g., an N-aryl-4-tert-butylbenzamide)

  • n-Octanol (reagent grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Separatory funnels (100 mL)

  • Mechanical shaker

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system for concentration analysis

Step-by-Step Methodology:

  • Solvent Preparation: Pre-saturate the n-octanol by shaking it with PBS (10:1 v/v) for 24 hours. Similarly, pre-saturate the PBS by shaking it with n-octanol (10:1 v/v). Allow the phases to separate completely. This ensures that the two solvents are in equilibrium before the experiment begins.

  • Stock Solution: Prepare a stock solution of the test compound in the pre-saturated n-octanol at a concentration that is accurately detectable by the chosen analytical method (e.g., 1 mg/mL).

  • Partitioning: In a separatory funnel, combine 10 mL of the stock solution with 10 mL of pre-saturated PBS.

  • Equilibration: Tightly seal the funnel and shake it gently on a mechanical shaker for 1-2 hours at a constant temperature (e.g., 25 °C) to allow the compound to reach partitioning equilibrium.

  • Phase Separation: Allow the funnel to stand undisturbed until the two phases have clearly separated. For stable emulsions, centrifugation (e.g., 2000 x g for 15 minutes) may be required.

  • Concentration Measurement: Carefully withdraw a sample from both the n-octanol and the PBS phase. Determine the concentration of the compound in each phase (C_oct and C_water) using a pre-calibrated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀(C_oct / C_water)

Experimental Protocol 2: Relative Hydrophobicity by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a rapid and reliable method for assessing the relative hydrophobicity of a series of compounds.[3]

Causality: In RP-HPLC, molecules partition between a non-polar stationary phase (e.g., C18) and a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have a longer retention time (t_R). By comparing the retention times of different compounds under identical conditions, a relative hydrophobicity index can be established.[11]

Materials & System:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Test compounds dissolved in Acetonitrile/Water (50:50)

Step-by-Step Methodology:

  • System Equilibration: Equilibrate the C18 column with the starting mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution.

  • Elution Gradient: Run a linear gradient of increasing organic modifier (Mobile Phase B). A typical gradient might be from 5% B to 95% B over 30 minutes. This ensures that compounds with a wide range of hydrophobicities can be eluted and resolved.

  • Data Acquisition: Monitor the elution profile at an appropriate UV wavelength (e.g., 254 nm) and record the retention time (t_R) for each compound.

  • Analysis: A longer retention time directly correlates with greater hydrophobicity. For a series of analogs, the change in retention time upon introduction of the 4-(tert-butyl)benzoyl group provides a quantitative measure of its contribution to hydrophobicity.

The Role of Hydrophobicity in Key Applications

The hydrophobicity conferred by the 4-(tert-butyl)benzoyl group is not merely a physical property but a strategic tool that directly influences molecular function.

Causality in Drug Design

In drug development, the lipophilicity of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic profile. The 4-(tert-butyl)benzoyl group is strategically employed to optimize these properties.

  • Metabolic Stability: The bulky nature of the tert-butyl group can act as a "steric shield," physically obstructing the access of metabolic enzymes (e.g., Cytochrome P450s) to nearby susceptible sites on the drug molecule.[1] This protection from enzymatic degradation can significantly enhance the metabolic stability and prolong the drug's in-vivo half-life.[1]

  • Membrane Permeability and Target Engagement: A molecule's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier, is highly dependent on its hydrophobicity. The introduction of a 4-(tert-butyl)benzoyl group can increase a compound's LogP into the optimal range for passive diffusion across these lipid bilayers.[10] For instance, a derivative containing this moiety was found to have a LogP of 4.16, which is predictive of good absorption and permeability.[10] Furthermore, many drug targets have hydrophobic binding pockets; the lipophilic character of this group can facilitate strong, favorable interactions within the target site, thereby increasing potency.

Caption: Causal relationships in drug design applications.
Implications in Materials Science

The principles of hydrophobicity are equally important in materials science. The 4-(tert-butyl)benzoyl group can be incorporated into polymers and organic molecules to control their solubility and intermolecular interactions.

  • Solubility in Organic Media: Its hydrophobic nature ensures high solubility in non-polar organic solvents, which is essential for solution-based processing of organic electronic materials, such as those used in OLEDs.[2][8]

  • Polymer Modification: In polymer chemistry, it can be used to tune the properties of materials, for example, by creating hydrophobic domains in amphiphilic block copolymers for self-assembly applications.[4]

Synthesis and Derivatization Workflow

The 4-(tert-butyl)benzoyl group is most conveniently introduced into a target molecule via its corresponding acyl chloride, 4-tert-butylbenzoyl chloride. This reagent is a versatile building block in organic synthesis.[6]

Experimental Protocol 3: Synthesis of 4-(tert-Butyl)benzoyl Chloride

This protocol details the standard laboratory synthesis from 4-tert-butylbenzoic acid.

Causality: This is a classic conversion of a carboxylic acid to an acyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. A catalytic amount of N,N-Dimethylformamide (DMF) is added to accelerate the reaction via the formation of a Vilsmeier intermediate, which is more reactive than the carboxylic acid itself. The final purification by vacuum distillation is necessary to remove any non-volatile impurities and unreacted starting material.[6][12]

Materials:

  • 4-tert-Butylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Anhydrous toluene

  • Round-bottom flask, reflux condenser with drying tube, heating mantle, magnetic stirrer

Step-by-Step Methodology:

  • Flask Charging: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-tert-butylbenzoic acid. Add anhydrous toluene to create a stirrable slurry.

  • Reagent Addition: Under stirring, slowly add thionyl chloride (1.5 - 2.0 equivalents) to the slurry at room temperature. Following this, add a few drops of DMF as a catalyst.

  • Reaction: Heat the mixture to reflux (~111 °C for toluene) and maintain for 2-4 hours. The reaction is complete when the evolution of gas (HCl and SO₂) ceases and all the solid carboxylic acid has dissolved.[6]

  • Work-up: Allow the reaction to cool to room temperature. Carefully remove the excess solvent and thionyl chloride under reduced pressure (rotary evaporation).

  • Purification: The crude product is purified by vacuum distillation. Assemble a dry distillation apparatus and collect the fraction that distills at approximately 135 °C at 20 mmHg to yield pure 4-tert-butylbenzoyl chloride.[6]

Start 4-tert-Butylbenzoic Acid Intermediate 4-tert-Butylbenzoyl Chloride (Crude Product) Start->Intermediate Reflux in Toluene Reagent Thionyl Chloride (SOCl₂) + cat. DMF Reagent->Intermediate Purification Vacuum Distillation Intermediate->Purification Product Pure 4-tert-Butylbenzoyl Chloride Purification->Product Deriv Derivatization Reaction (e.g., with R-NH₂ or R-OH) Product->Deriv

Caption: General workflow for synthesis and derivatization.

Conclusion

The 4-(tert-butyl)benzoyl group is a powerful modulator of molecular hydrophobicity. Its influence arises from the synergistic combination of a bulky, lipophilic tert-butyl moiety and a rigid benzoyl core. This pronounced hydrophobicity is not a passive trait but a functional characteristic that can be precisely quantified and strategically exploited. For professionals in drug discovery, it offers a reliable method for enhancing metabolic stability and optimizing membrane permeability. For materials scientists, it provides a means to control solubility and intermolecular forces. A thorough understanding of the principles and protocols outlined in this guide enables researchers to harness the full potential of the 4-(tert-butyl)benzoyl group in the rational design of next-generation molecules.

References

  • 4-tert-Butylbenzoyl chloride, | 157120-100G | SIGMA-ALDRICH | SLS. sls.co.uk. [Link]

  • 4-tert-Butylbenzoyl chloride One Chongqing Chemdad Co. ,Ltd. chemdad.com. [Link]

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. PMC. [Link]

  • The tert-butyl group in chemistry and biology | Request PDF. ResearchGate. [Link]

  • MOLECULAR MODELING, ADMET PREDICTION, SYNTHESIS AND THE CYTOTOXIC ACTIVITY FROM THE NOVEL N-(4-tert-BUTYLPHENYLCARBAMOYL)BENZAMI. Rasayan Journal of Chemistry. [Link]

  • tert-Butyl – Knowledge and References. Taylor & Francis. [Link]

  • Contacts Between Alcohols in Water are Random Rather than Hydrophobic. AMOLF Institutional Repository. [Link]

  • 4-tert-Butylbenzoyl chloride | C11H13ClO | CID 74372. PubChem. [Link]

  • Infrared Study of the Hydrophobic Hydration and Hydrophobic Interactions in Aqueous Solutions of tert-Butyl Alcohol and Trimethylamine-n-oxide | Request PDF. ResearchGate. [Link]

  • Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. PMC. [Link]

  • Molecular Shape and the Hydrophobic Effect. PMC. [Link]

  • Benzoyl derivatization as a method to improve retention of hydrophilic peptides in tryptic peptide mapping. PubMed. [Link]

  • A molecular twist on hydrophobicity. Chemical Science (RSC Publishing). [Link]

  • tert-Butyl 4-benzoylpiperidine-1-carboxylate | 193217-39-9. MilliporeSigma. [Link]

  • Evaluation of Physicochemical and Amphiphilic Properties of New Xanthan Gum Hydrophobically Functionalized Derivatives. MDPI. [Link]

  • On the hydrophobicity of peptides: Comparing empirical predictions of peptide log P values. Bioinformation. [Link]

  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]

  • Hydrophobicity: is LogP(o/w) more than the sum of its parts?. PubMed. [Link]

  • Prediction of the chromatographic hydrophobicity index with immobilized artificial membrane chromatography using simple molecular descriptors and artificial neural networks. PubMed. [Link]

  • Design, synthesis and biological evaluation of 4-benzoyl-1-dichlorobenzoylthiosemicarbazides as potent Gram-positive antibacterial agents. PubMed. [Link]

  • 3D Hydrophobic Moment Vectors as a Tool to Characterize the Surface Polarity of Amphiphilic Peptides. PMC. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Amine Coupling Using 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the principles and protocols for amine coupling reactions utilizing 2,5-Dioxopyrrolidin-1-yl 4-(te...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and protocols for amine coupling reactions utilizing 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers to effectively implement and optimize their conjugation strategies.

Introduction: The Utility of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate in Bioconjugation

2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate is an N-hydroxysuccinimide (NHS) ester-functionalized reagent designed for the covalent modification of primary amines. This chemistry is a cornerstone in bioconjugation, enabling the formation of stable amide bonds between the reagent and biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1][2] The applications of such modifications are vast, ranging from the development of antibody-drug conjugates (ADCs) and diagnostic reagents to the immobilization of biomolecules onto surfaces for research and industrial purposes.[1][3][4]

The 4-(tert-butyl)benzoyl moiety of this particular reagent introduces a hydrophobic and sterically bulky group. This can be advantageous in applications requiring modified solubility, specific molecular recognition, or where the bulky group can act as a protecting or modifying agent in multi-step synthetic strategies.

The Chemistry of NHS Ester-Amine Coupling

The fundamental reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This proceeds through a nucleophilic acyl substitution mechanism, forming a tetrahedral intermediate that subsequently collapses to yield a stable amide bond and release N-hydroxysuccinimide (NHS) as a byproduct.[1][2]

A critical competing reaction is the hydrolysis of the NHS ester by water, which leads to the formation of an unreactive carboxylic acid and reduces the efficiency of the desired conjugation.[5][6] The rates of both aminolysis (the desired reaction) and hydrolysis are highly dependent on the reaction pH.[1][5]

G reagents Primary Amine (R-NH2) + 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack (Aminolysis) hydrolysis Hydrolysis (Competing Reaction) reagents->hydrolysis H2O products Stable Amide Bond (R-NH-CO-C6H4-tBu) + N-Hydroxysuccinimide (NHS) intermediate->products Collapse hydrolyzed_product 4-(tert-butyl)benzoic acid (Inactive) hydrolysis->hydrolyzed_product

Caption: Mechanism of NHS ester-amine coupling and the competing hydrolysis reaction.

Critical Parameters for Successful Conjugation

The success of an NHS ester-amine coupling reaction is contingent on the careful control of several key parameters:

ParameterOptimal Range/ConditionRationale
pH 7.2 - 8.5At lower pH, primary amines are protonated (-NH₃⁺) and non-nucleophilic. At higher pH, the rate of NHS ester hydrolysis significantly increases.[1][5][7] The optimal range is a compromise to ensure sufficient amine reactivity while minimizing hydrolysis.[5]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can help to minimize the competing hydrolysis reaction.[1] Reactions can be performed for longer durations (e.g., overnight) at 4°C or for shorter periods (0.5-4 hours) at room temperature.[7][8]
Buffer Composition Amine-free buffers (e.g., PBS, Borate, Bicarbonate)Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided.[8][9]
Solvent for NHS Ester Anhydrous DMSO or DMF2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate, like many NHS esters, may have limited solubility in aqueous buffers.[6] A stock solution should be prepared in a dry, water-miscible organic solvent and added to the reaction mixture immediately before use.[1][10] It is crucial to use high-quality, amine-free DMF.[11]
Concentration ≥ 2 mg/mL of proteinHigher concentrations of the amine-containing molecule favor the bimolecular aminolysis reaction over the unimolecular hydrolysis.[1]

Table 1: Key Parameters for NHS Ester-Amine Coupling Reactions.

The stability of NHS esters in aqueous solution is often quantified by their half-life (t½), which is the time it takes for half of the ester to hydrolyze. This parameter is highly dependent on pH and temperature.

pHTemperatureApproximate Half-life of NHS Ester
7.00°C4 - 5 hours[8][12]
8.64°C10 minutes[8][12]

Table 2: Approximate Half-life of NHS Esters in Aqueous Solution.

Experimental Protocols

The following protocols provide a general framework for using 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate. Optimization may be necessary for specific applications.

General Protocol for Protein Labeling

This protocol provides a guideline for labeling a protein (e.g., an antibody) with the 4-(tert-butyl)benzoyl group.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column for purification

Procedure:

  • Protein Preparation: Prepare the protein solution in the Reaction Buffer at a concentration of at least 2 mg/mL.

  • NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.

  • Reaction: Add a 5-20 fold molar excess of the NHS ester solution to the protein solution with gentle stirring. The final concentration of the organic solvent should ideally be kept below 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

G start Start protein_prep Prepare Protein Solution (≥ 2 mg/mL in amine-free buffer) start->protein_prep reaction Add NHS Ester to Protein (5-20x molar excess) protein_prep->reaction nhs_prep Prepare Fresh NHS Ester Stock (in anhydrous DMSO/DMF) nhs_prep->reaction incubation Incubate (1-2h at RT or overnight at 4°C) reaction->incubation quenching Quench Reaction (add Tris buffer) incubation->quenching purification Purify Conjugate (Desalting Column) quenching->purification end End purification->end

Caption: Workflow for a general protein labeling protocol.

Protocol for Labeling Amino-Modified Oligonucleotides

This protocol is for labeling an amino-modified oligonucleotide.

Materials:

  • Amine-modified oligonucleotide

  • 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0[1]

  • Desalting column (e.g., Glen Gel-Pak™)[1]

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the reaction buffer. Ensure that the oligonucleotide is not an ammonium salt, as this will interfere with the reaction.

  • NHS Ester Solution Preparation: Dissolve a 5-10 fold molar excess of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate in a small volume of anhydrous DMSO or DMF.[2]

  • Reaction: Add the NHS ester solution to the oligonucleotide solution and vortex to mix.

  • Incubation: Allow the reaction to proceed for at least 4 hours at room temperature or overnight on ice.[7]

  • Purification: Purify the labeled oligonucleotide using a desalting column according to the manufacturer's instructions to remove unreacted NHS ester and NHS byproduct.

Troubleshooting

IssuePotential CauseRecommended Solution
Low Labeling/Conjugation Efficiency Suboptimal pH.Verify the pH of the reaction buffer is within the 7.2-8.5 range.[1]
Hydrolysis of NHS ester.Prepare the NHS ester solution immediately before use with anhydrous solvent. Consider performing the reaction at 4°C.[1]
Presence of amine-containing buffers (e.g., Tris, glycine).Use an amine-free buffer such as PBS, bicarbonate, or borate.[1]
Inconsistent Results Inaccurate protein/oligonucleotide concentration measurement.Accurately determine the concentration of the biomolecule before the reaction.[1]
Variability in NHS ester reactivity.Use high-quality, fresh 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate. Store desiccated at -20°C.[1]

Table 3: Troubleshooting Guide for NHS Ester-Amine Coupling Reactions.

Conclusion

Amine coupling using 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate is a robust and versatile method for the modification of biomolecules. A thorough understanding of the reaction mechanism and the influence of key parameters such as pH, temperature, and buffer composition is paramount for achieving high efficiency and reproducibility.[1] By following the detailed protocols and troubleshooting guidance provided in this technical guide, researchers, scientists, and drug development professionals can effectively implement and optimize their conjugation reactions for a wide array of applications.

References

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • Bioconjugates: Examples & Applications. Single Use Support. [Link]

Sources

Application

Amide Bond Formation Using 4-tert-butyl Benzoate NHS Ester: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of amides utilizing 4-tert-butyl benzoate N-hydroxysuccinimide (NHS) ester. N-hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of amides utilizing 4-tert-butyl benzoate N-hydroxysuccinimide (NHS) ester. N-hydroxysuccinimide esters are highly efficient acylating agents widely employed in bioconjugation and synthetic chemistry for the formation of stable amide bonds.[][2] This guide will delve into the underlying reaction mechanism, provide detailed, step-by-step protocols for typical reaction conditions, and offer insights into optimization and troubleshooting. The protocols and principles outlined herein are designed to be broadly applicable for researchers engaged in peptide synthesis, protein modification, and the development of novel molecular entities.

Introduction: The Prominence of NHS Esters in Amide Synthesis

The amide bond is a cornerstone of chemical biology and medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceuticals. The formation of this bond, however, often requires the activation of a carboxylic acid. N-hydroxysuccinimide (NHS) esters have emerged as a preferred class of activating agents due to their high reactivity towards primary amines, operational simplicity under mild, often aqueous conditions, and the formation of a stable, irreversible amide linkage.[][3]

The 4-tert-butyl benzoate NHS ester, specifically, offers the advantage of introducing a bulky tert-butyl group, which can be useful for modulating the physicochemical properties of the target molecule, such as solubility or steric profile.

The Chemistry of Amine Acylation with NHS Esters

The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as the nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a thermodynamically stable amide bond.[][4]

A critical competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile, leading to the formation of the unreactive 4-tert-butylbenzoic acid.[4][5] The rates of both the desired aminolysis and the competing hydrolysis are highly dependent on the reaction pH.[2]

Core Principles for Successful Amide Synthesis

pH Control: The Decisive Factor

The pH of the reaction medium is the most critical parameter for successful amide bond formation using NHS esters. The optimal pH range is a delicate balance between ensuring the primary amine is sufficiently deprotonated to be nucleophilic and minimizing the rate of NHS ester hydrolysis.[5]

  • Low pH (<7): At acidic pH, primary amines are predominantly in their protonated form (-NH3+), rendering them non-nucleophilic and unreactive towards the NHS ester.[5][6]

  • High pH (>9): As the pH increases, the concentration of the deprotonated, nucleophilic amine (-NH2) increases, favoring the reaction. However, the rate of NHS ester hydrolysis also increases significantly at higher pH, which can consume the reagent before it reacts with the amine.[2][3]

The generally accepted optimal pH range for NHS ester reactions is 7.2 to 8.5 .[2][3] For many applications, a pH of 8.3-8.5 is considered ideal.[6][7]

Solvent Selection

While aqueous buffers are common for bioconjugation, organic solvents are frequently used for small molecule synthesis.

  • Aqueous Buffers: Amine-free buffers such as phosphate-buffered saline (PBS), bicarbonate, or borate buffers are recommended.[2][3] Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete for reaction with the NHS ester.[3]

  • Organic Solvents: For water-insoluble reactants, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are common choices.[6][8] It is crucial to use high-quality, amine-free DMF, as any contaminating dimethylamine will react with the NHS ester.[6]

Reagent Preparation and Handling

NHS esters are moisture-sensitive. To prevent hydrolysis, it is essential to:

  • Store 4-tert-butyl benzoate NHS ester at -20°C with a desiccant.[9]

  • Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare solutions of the NHS ester immediately before use. Stock solutions are not recommended due to the reagent's susceptibility to hydrolysis.[9]

Experimental Protocols

General Protocol for Amide Synthesis in an Aqueous Buffer

This protocol is suitable for the reaction of 4-tert-butyl benzoate NHS ester with a water-soluble amine-containing molecule, such as a peptide or a protein.

Materials:

  • 4-tert-butyl benzoate NHS ester

  • Amine-containing substrate

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or 0.1 M phosphate buffer, pH 7.2-8.0)[6][9]

  • Anhydrous DMSO or DMF (for dissolving the NHS ester)[6]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)[4]

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette, or HPLC)[4]

Procedure:

  • Prepare the Amine Solution: Dissolve the amine-containing substrate in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[4] If the substrate is in an incompatible buffer, exchange it into the appropriate reaction buffer via dialysis or buffer exchange chromatography.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the 4-tert-butyl benzoate NHS ester in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[2][5]

  • Perform the Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the amine solution while gently stirring.[10] The optimal molar ratio may need to be determined empirically. The final concentration of the organic solvent should be kept below 10% to avoid potential denaturation of proteins.[4]

  • Incubate: Allow the reaction to proceed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[4] The optimal incubation time may require optimization.

  • Quench the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[4]

  • Purify the Product: Remove unreacted 4-tert-butyl benzoate NHS ester, N-hydroxysuccinimide byproduct, and quenching reagent using a suitable purification method such as size-exclusion chromatography, dialysis, or HPLC.[4]

General Protocol for Amide Synthesis in an Organic Solvent

This protocol is suitable for the reaction of 4-tert-butyl benzoate NHS ester with an amine-containing small molecule that is soluble in organic solvents.

Materials:

  • 4-tert-butyl benzoate NHS ester

  • Amine-containing substrate

  • Anhydrous DMF or other suitable anhydrous polar aprotic solvent[8]

  • Tertiary amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))[8]

  • Purification system (e.g., silica gel chromatography or HPLC)[11]

Procedure:

  • Prepare the Amine Solution: Dissolve the amine-containing substrate in the anhydrous organic solvent.

  • Add Base: Add one equivalent of a tertiary amine base (e.g., TEA or DIPEA) to the reaction mixture.[8]

  • Add NHS Ester: Add 1.0 to 1.2 equivalents of 4-tert-butyl benzoate NHS ester to the reaction mixture.

  • Incubate: Stir the reaction mixture at room temperature for 3-24 hours.[9] The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture can be worked up using standard organic synthesis procedures, such as aqueous extraction to remove the base and N-hydroxysuccinimide byproduct, followed by drying of the organic layer. The crude product can then be purified by silica gel chromatography or HPLC.[11]

Data Presentation and Optimization

For reproducible results, it is crucial to systematically optimize reaction parameters. The following table summarizes key parameters and their typical ranges.

ParameterTypical RangeRationale and Considerations
pH (Aqueous) 7.2 - 8.5[2][3]Balances amine nucleophilicity and NHS ester hydrolysis. pH 8.3-8.5 is often optimal.[6][7]
Temperature 4°C to Room Temperature[3]Lower temperatures can minimize the competing hydrolysis reaction.[2]
Reaction Time 30 minutes - 4 hours[3]Typically sufficient for completion. Longer times may increase hydrolysis.[10]
Molar Excess of NHS Ester 5- to 20-fold (for bioconjugation)[10]Drives the reaction to completion, especially with dilute protein solutions.
Solvent (Organic) Anhydrous DMF, DMSO, CH₂Cl₂[9]Must be anhydrous to prevent hydrolysis.
Base (Organic) 1 equivalent of TEA or DIPEA[8]Acts as a proton scavenger to ensure the primary amine remains deprotonated.

Visualization of Key Processes

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products NHS_Ester 4-tert-butyl benzoate NHS Ester Tetrahedral Tetrahedral Intermediate NHS_Ester->Tetrahedral Amine Primary Amine (R-NH2) Amine->Tetrahedral Nucleophilic Attack Amide Stable Amide Bond Tetrahedral->Amide Collapse NHS N-hydroxysuccinimide Tetrahedral->NHS Release

Caption: Nucleophilic acyl substitution mechanism of an NHS ester with a primary amine.

Experimental Workflow

Experimental_Workflow A Prepare Amine Solution (Amine-free buffer or anhydrous organic solvent) C Combine Reactants (Control molar ratio and solvent concentration) A->C B Prepare NHS Ester Solution (Immediately before use) B->C D Incubate (Monitor progress) C->D E Quench Reaction (If necessary) D->E F Purify Product (Chromatography, Dialysis, etc.) E->F G Characterize Product (LC-MS, NMR, etc.) F->G

Sources

Method

Application Note: Solvent Selection and Protocols for 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate Reactions

Introduction & Chemical Context 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate (commonly referred to as 4-(tert-butyl)benzoyl NHS ester) is a specialized, highly hydrophobic amine-reactive reagent. It is primarily used...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate (commonly referred to as 4-(tert-butyl)benzoyl NHS ester) is a specialized, highly hydrophobic amine-reactive reagent. It is primarily used in synthetic chemistry and bioconjugation to covalently attach a bulky, lipophilic 4-(tert-butyl)benzoyl moiety to primary amines (—NH₂) on peptides, proteins, or small molecule APIs.

Because of the extreme hydrophobicity imparted by the tert-butyl group and the aromatic ring, this reagent presents unique solubility challenges. Successful amidation requires precise solvent selection to balance reagent solubility against the competing risk of ester hydrolysis.

Mechanistic Causality: Amidation vs. Competing Hydrolysis

The fundamental challenge in NHS ester chemistry is the kinetic competition between the desired nucleophilic acyl substitution (amidation) and the undesired hydrolysis of the ester bond[1].

When introduced to aqueous environments, the hydroxyl ion (OH⁻) acts as a potent nucleophile, cleaving the ester to yield inactive 4-(tert-butyl)benzoic acid and free N-hydroxysuccinimide[2]. The rate of this hydrolysis is highly pH-dependent. At pH 7.0, the half-life of a standard NHS ester is roughly 4 to 5 hours; however, at pH 8.6, this half-life plummets to under 10 minutes[3].

Because the 4-(tert-butyl)benzoyl group is exceptionally lipophilic, the reagent will rapidly precipitate out of standard aqueous buffers before it can react with target amines. Therefore, a meticulously controlled co-solvent system or a fully anhydrous organic environment is mandatory [4].

Pathway NHS 4-(tert-butyl)benzoyl NHS Ester Amide Stable Amide Conjugate (Target Product) NHS->Amide + Amine (pH 7.2-8.5) Desired Amidation Acid 4-(tert-butyl)benzoic Acid (Inactive Precipitate) NHS->Acid + H2O (High pH) Competing Hydrolysis Amine Target Primary Amine (R-NH2) Amine->Amide Water Aqueous Buffer / OH- (Moisture) Water->Acid

Reaction pathway showing the kinetic competition between amidation and hydrolysis.

Solvent Selection Strategy

The choice of solvent depends entirely on the nature of the target substrate:

A. For Small Molecule Synthesis (Anhydrous Systems)

When derivatizing small molecules or synthetic peptides, the reaction should be performed in 100% anhydrous organic solvents .

  • Optimal Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), or anhydrous N,N-Dimethylformamide (DMF).

  • Causality: Eliminating water completely abolishes the hydrolysis pathway, driving the reaction to >95% yield. An organic base like N,N-Diisopropylethylamine (DIPEA) is added to ensure the target amine is deprotonated and highly nucleophilic[5].

B. For Protein/Biomolecule Conjugation (Co-Solvent Systems)

Proteins require aqueous environments to maintain their tertiary structure, but the NHS ester requires an organic solvent to dissolve.

  • Stock Solution Solvents: The NHS ester must be dissolved in ultra-dry, high-quality Dimethyl sulfoxide (DMSO) or DMF[6].

  • Aqueous Buffers: Phosphate-Buffered Saline (PBS) or 0.1 M Sodium Bicarbonate (pH 7.2–8.5) are ideal[7].

  • Causality: Buffers must be strictly free of primary amines. Buffers like Tris or Glycine contain free amines that will act as competitive nucleophiles, rapidly consuming the NHS ester[1]. Furthermore, DMF must be high-grade; degraded DMF contains dimethylamine (identifiable by a fishy odor), which will instantly destroy the reagent[6].

Quantitative Data Summary: Solvent & Buffer Parameters
ParameterOptimal Range / ChoiceCritical Consequence of Deviation
Stock Solvent Anhydrous DMSO or DMFMoisture causes rapid degradation in the vial[4].
Co-Solvent Ratio 5% – 10% (v/v) final>15% may denature proteins; <5% causes ester precipitation.
Buffer pH 7.2 – 8.5<7.0: Amines protonated (unreactive); >8.5: Rapid hydrolysis[1].
Hydrolysis Half-Life ~4 hours (pH 7.0, 0°C)Drops to <10 minutes at pH 8.6 (4°C)[3].
Buffer Types PBS, Bicarbonate, BorateTris/Glycine will completely quench the reaction[1].

Experimental Protocols

Protocol A: Small Molecule Derivatization (Anhydrous System)

This self-validating protocol ensures maximum yield for moisture-insensitive substrates.

  • Substrate Preparation: Dissolve the amine-bearing substrate in anhydrous DCM or DMF to a concentration of 0.1–0.5 M.

  • Base Addition: Add 1.5 to 2.0 molar equivalents of DIPEA or Triethylamine (TEA) to the solution. Self-validation: Check the pH of a 1 µL aliquot spotted on wet pH paper; it should read highly basic (pH > 9) to confirm amine deprotonation.

  • Reagent Preparation: In a separate dry vial, dissolve 1.1 molar equivalents of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate in the same anhydrous solvent.

  • Reaction: Add the NHS ester solution dropwise to the substrate solution under continuous magnetic stirring at room temperature.

  • Incubation & Monitoring: Stir for 2 to 4 hours. Monitor the disappearance of the starting material via LC-MS or TLC.

  • Quenching & Purification: Quench any remaining NHS ester by adding a drop of ethanolamine. Remove the solvent under reduced pressure and purify the stable amide product via silica gel flash chromatography.

Protocol B: Protein Bioconjugation (Aqueous Co-Solvent System)

Designed to balance the hydrophobicity of the tert-butyl group with the structural fragility of proteins.

  • Buffer Exchange: Ensure the target protein (1–10 mg/mL) is in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.0). If the protein is currently in Tris, use a desalting column or dialysis cassette to exchange the buffer[5].

  • Reagent Solubilization: Allow the vial of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate to equilibrate to room temperature before opening to prevent atmospheric moisture condensation[5]. Dissolve the reagent in anhydrous DMSO to create a 10–50 mM stock solution. Note: Use this stock immediately; discard any unused dissolved reagent.

  • Conjugation: Slowly add the NHS ester stock solution to the protein mixture to achieve a 10- to 20-fold molar excess of the ester.

    • Critical Step: Ensure the final concentration of DMSO does not exceed 10% (v/v) of the total reaction volume[5].

  • Incubation: Mix gently (do not vortex to avoid protein shear) and incubate at room temperature for 1 to 2 hours, or at 4°C overnight.

  • Quenching: Add Tris-HCl (pH 7.5) or Glycine to a final concentration of 50 mM. Incubate for 15 minutes. The primary amines in these reagents will scavenge any unreacted NHS ester[4].

  • Purification: Remove the organic solvent, the quenched byproducts, and the cleaved N-hydroxysuccinimide leaving group using Size-Exclusion Chromatography (SEC) or dialysis against standard PBS[1].

Workflow P1 1. Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) P3 3. Mix Reagents (Maintain <10% Organic Solvent) P1->P3 P2 2. Dissolve NHS Ester in Anhydrous DMSO/DMF P2->P3 P4 4. Incubate 1-2h at RT (Target Amidation Occurs) P3->P4 P5 5. Quench with Tris/Glycine (Scavenge Unreacted Ester) P4->P5 P6 6. Purify via SEC/Dialysis (Isolate Conjugate) P5->P6

Step-by-step workflow for NHS ester bioconjugation in co-solvent systems.

Troubleshooting & Self-Validation System

  • Visual Cloudiness Upon Addition: If the reaction turns turbid immediately upon adding the NHS ester stock to the aqueous buffer, the highly hydrophobic 4-(tert-butyl)benzoate moiety has precipitated. Solution: Slightly increase the DMSO concentration (up to 15-20%, if the specific protein can tolerate it), or decrease the overall protein/reagent concentration.

  • Low Labeling Efficiency: Usually caused by premature hydrolysis. Validation check: Verify the pH of the buffer immediately before use. Ensure the DMF/DMSO used for the stock solution is strictly anhydrous (stored over molecular sieves).

  • Spectrophotometric Monitoring: The extent of NHS-ester hydrolysis or reaction progress can be tracked in real-time. The cleaved N-hydroxysuccinimide byproduct absorbs strongly in the UV range at 260 to 280 nm[3].

References

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim Biosciences. Available at: [Link]

  • AxisPharm. Protocol for PEG NHS Reagents. AxisPharm Documentation. Available at: [Link]

Sources

Application

Application Note: N-Terminal Modification Using 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate in Solid-Phase Peptide Synthesis

Executive Summary The structural modification of peptide therapeutics is a critical step in optimizing their pharmacokinetic and pharmacodynamic profiles. 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate (commonly referre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural modification of peptide therapeutics is a critical step in optimizing their pharmacokinetic and pharmacodynamic profiles. 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate (commonly referred to as NHS 4-tert-butylbenzoate or SuO-4-tBu-Bz) is a highly efficient, pre-activated reagent used for the specific acylation of primary amines in Solid-Phase Peptide Synthesis (SPPS). This application note provides a comprehensive, self-validating protocol for utilizing this NHS ester to install a 4-tert-butylbenzoyl capping group at the N-terminus of resin-bound peptides.

Mechanistic Rationale & Structural Advantages

As a Senior Application Scientist, I emphasize that the choice of capping agent must be driven by both the chemical efficiency of the reaction and the biological utility of the final moiety.

The Biological Utility of the 4-tert-butylbenzoyl Group: The installation of a 4-tert-butylbenzoyl group provides a bulky, hydrophobic pharmacophore that significantly increases the overall lipophilicity of the peptide[1]. The steric bulk of the tert-butyl moiety acts as a physical shield against exopeptidase degradation, thereby extending the biological half-life of the peptide in vivo. Furthermore, this group is highly stable under harsh acidic conditions, making it a reliable protecting and capping group in both peptide and peptide nucleic acid (PNA) synthesis[2].

The Chemical Efficiency of the NHS Ester: Standard carboxylic acid capping requires in situ activation using coupling reagents (e.g., HATU, DIC/Oxyma), which can inadvertently lead to side reactions such as the guanidinylation of the N-terminus or racemization of the terminal amino acid. N-hydroxysuccinimide (NHS) esters bypass this issue. They are pre-activated, highly reactive toward primary amines, and chemoselective[3]. The reaction is driven by the nucleophilic attack of the deprotonated N-terminal amine on the carbonyl carbon of the NHS ester, releasing water-soluble N-hydroxysuccinimide as a benign leaving group.

Physicochemical Properties

To ensure accurate stoichiometric calculations and solvent selection, the quantitative properties of the reagent are summarized below.

PropertyValue / Description
Chemical Name 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate
Common Synonyms NHS 4-tert-butylbenzoate, SuO-4-tBu-Bz
Molecular Formula C₁₅H₁₇NO₄
Molecular Weight 275.30 g/mol
Appearance White to off-white crystalline powder
Optimal Solvents DMF, NMP, DMSO, Dichloromethane (DCM)
Storage Conditions -20°C, desiccated (moisture sensitive)

Experimental Workflow

The following diagram illustrates the logical progression of the SPPS capping workflow, from the initial deprotection of the resin-bound peptide to the final global cleavage.

SPPS_Workflow N1 Resin-Bound Peptide (Fmoc) N2 Fmoc Deprotection (20% Piperidine) N1->N2 Step 1 N3 Free N-Terminus (NH2-Peptide) N2->N3 Step 2 N4 NHS Ester Coupling (SuO-4-tBu-Bz) N3->N4 Step 3 N5 Capped Peptide (tBu-Bz-Peptide) N4->N5 Step 4 N6 TFA Cleavage & Deprotection N5->N6 Step 5 N7 Final Product (tBu-Bz-Peptide-OH) N6->N7 Step 6

Caption: Workflow of N-terminal capping using NHS 4-tert-butylbenzoate in SPPS.

Self-Validating Protocol: On-Resin N-Terminal Capping

This protocol is designed as a self-validating system. The integration of the Kaiser test ensures that the experimenter can definitively prove the success of the chemical transformation before proceeding to the irreversible cleavage step.

Step 1: Resin Solvation and Preparation
  • Transfer 1.0 mmol of the synthesized Fmoc-protected peptide-resin into a fritted SPPS reaction vessel.

  • Add 10 mL of Dimethylformamide (DMF) and agitate for 30 minutes.

    • Causality: Proper swelling expands the polymer matrix, ensuring that the peptide chains are fully solvated and sterically accessible to the bulky NHS ester[1].

Step 2: Fmoc Deprotection
  • Drain the DMF and add 10 mL of 20% Piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh 10 mL for 15 minutes.

  • Wash the resin thoroughly with DMF (5 × 10 mL) to remove all traces of piperidine and dibenzofulvene byproducts.

Step 3: NHS Ester Coupling
  • In a separate vial, dissolve 3.0 mmol (3.0 eq) of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate in 8 mL of DMF.

  • Add 6.0 mmol (6.0 eq) of N,N-Diisopropylethylamine (DIPEA) to the solution.

    • Causality: DIPEA is a non-nucleophilic base that neutralizes any residual acidic protons, maintaining the N-terminus in its unprotonated, highly nucleophilic state. This dramatically accelerates the attack on the NHS ester[3].

  • Add the solution to the resin and agitate at room temperature for 1.5 to 2 hours.

  • Drain the reaction mixture and wash the resin with DMF (3 × 10 mL) and DCM (3 × 10 mL).

Step 4: System Validation (Kaiser Test)
  • Extract a few beads of the resin into a glass test tube.

  • Add 2 drops each of the three Kaiser test reagents (Ninhydrin, Phenol, and Potassium Cyanide solutions) and heat at 120°C for 3 minutes.

    • Self-Validation Gate: A yellow color indicates complete absence of primary amines, proving the capping reaction was 100% successful. A blue color (Ruhemann's purple) indicates incomplete coupling, triggering the troubleshooting loop (see Table 2).

Step 5: Global Cleavage and Deprotection
  • Once validated, treat the resin with a cleavage cocktail consisting of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours.

    • Causality: The 4-tert-butylbenzoyl amide bond is highly stable to TFA[2]. This cocktail selectively cleaves the peptide from the solid support and removes transient side-chain protecting groups without damaging the newly installed N-terminal cap.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize for downstream HPLC purification.

Quantitative Data & Optimization

Table 1: Reagent Stoichiometry (Per 1.0 mmol Resin Scale)
ReagentEquivalentsAmountMechanistic Function
Peptide-Resin 1.0 eq1.0 mmolSolid-supported substrate
SuO-4-tBu-Bz 3.0 - 5.0 eq826 - 1376 mgPre-activated acylating agent
DIPEA 6.0 - 10.0 eq1.04 - 1.74 mLProton scavenger; maintains nucleophilicity
DMF N/A8 - 10 mLSolvation of polymer matrix and reagents
Table 2: Troubleshooting the Coupling Reaction
ObservationRoot CauseCausal Solution
Positive Kaiser Test (Blue) Incomplete acylation due to severe steric hindrance from the peptide sequence.Perform a double coupling using 5.0 eq of fresh NHS ester and DIPEA. Switch solvent to NMP for better disruption of secondary structures.
Poor Reagent Solubility NHS ester aggregation in standard DMF.Dissolve the NHS ester in a minimal volume of DMSO (1-2 mL) before diluting with DMF.
Premature Cleavage Trace acidic impurities in the NHS ester batch disrupting the acid-labile resin linker.Ensure the full 6.0 eq of DIPEA is added to the coupling mixture to maintain a strictly basic environment (pH > 8).

References

  • Evaluation of 4-tert-Butyl-Benzhydrylamine Resin (BUBHAR) as an Alternative Solid Support for Peptide Synthesis Source: International Journal of Polymer Science (2020) URL:[Link]

  • Site-specific N-terminal labeling of proteins using sortase-mediated reactions Source: Nature Protocols (2013) URL:[Link]

  • Synthesis of Peptide Nucleic Acid Monomers Source: Nucleosides and Nucleotides (1999) URL:[Link]

Sources

Method

Application Note: Targeted Protein Modulation via Hydrophobic Tagging Using 4-(tert-Butyl)benzoate NHS Ester

Introduction & Mechanistic Rationale Targeted Protein Degradation (TPD) has catalyzed a paradigm shift in therapeutic development by enabling the elimination of previously "undruggable" proteins. While Proteolysis-Target...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Targeted Protein Degradation (TPD) has catalyzed a paradigm shift in therapeutic development by enabling the elimination of previously "undruggable" proteins. While Proteolysis-Targeting Chimeras (PROTACs) dominate the landscape, Hydrophobic Tagging (HyT) offers a streamlined, E3-ligase-independent alternative [1].

The attachment of a bulky, lipophilic moiety—such as a tert-butylphenyl group—to the surface of a target protein artificially mimics a partially unfolded or misfolded state. This localized hydrophobicity is recognized by the cellular protein quality control (PQC) machinery, specifically recruiting chaperones like Hsp70. The chaperone network subsequently routes the tagged protein to the 20S/26S ubiquitin-proteasome system (UPS) for degradation [2].

Using 4-(tert-butyl)benzoate N-hydroxysuccinimide (NHS) ester , researchers can covalently append these hydrophobic tags to the primary amines (lysine ε-amines and the N-terminus) of a protein. This guide outlines the chemical principles, optimization strategies, and self-validating protocols required to successfully engineer hydrophobically tagged proteins for TPD assays.

HyT_Mechanism Target Target Protein (Native State) Tagged Hydrophobically Tagged Protein Target->Tagged Lysine Conjugation NHS 4-(t-butyl)benzoate NHS Ester NHS->Tagged Amide Bond Formation Chaperone Chaperone Recruitment (Hsp70 / PQC) Tagged->Chaperone Mimics Misfolding Proteasome 20S/26S Proteasome Degradation Chaperone->Proteasome UPS Activation

Figure 1: Mechanism of action for hydrophobic tagging (HyT) mediated protein degradation.

Chemical Principles & Causality

The conjugation relies on the nucleophilic attack of a deprotonated primary amine on the electrophilic carbonyl carbon of the NHS ester, releasing N-hydroxysuccinimide and forming a stable amide bond [3].

Critical Experimental Causalities:

  • pH Dependency: The reaction must be performed at pH 7.5–8.5. At physiological pH (7.4), the majority of lysine ε-amino groups (pKa ~10.5) are protonated and non-nucleophilic. Elevating the pH increases the fraction of deprotonated amines, accelerating conjugation.

  • Hydrolysis Competition: NHS esters are highly susceptible to aqueous hydrolysis, which competes with amide bond formation [3]. Therefore, the reagent must be dissolved in anhydrous DMSO or DMF immediately prior to use, and the reaction time should be limited to 1–2 hours.

  • Buffer Exclusivity: Buffers containing primary amines (e.g., Tris, Glycine) will aggressively compete with the target protein for the NHS ester, neutralizing the reagent. Amine-free buffers like PBS, HEPES, or Bicarbonate are strictly required.

Optimization of the Degree of Labeling (DoL)

The success of a HyT experiment hinges on the Degree of Labeling (DoL)—the average number of hydrophobic tags attached per protein molecule. If the DoL is too low, the protein will not be recognized by the PQC machinery. If the DoL is too high, the protein will undergo catastrophic aggregation and precipitate out of solution before it can be delivered to cells.

Table 1: Optimization Matrix for Hydrophobic Tagging
Reagent Molar ExcessExpected DoLProtein Solubility ImpactDownstream Application Suitability
5x 1 – 2NegligibleIdeal for highly sensitive targets or in vivo studies
10x 3 – 5Mild reductionOptimal for standard in vitro TPD assays
20x 6 – 8Moderate precipitationRequires formulation optimization (e.g., surfactants)
50x > 10Severe aggregationNot recommended; leads to irreversible precipitation

Note: The exact DoL depends on the number of surface-accessible lysines on your specific target protein.

Experimental Workflow & Protocol

This protocol is designed as a self-validating system : it incorporates mandatory quality control checkpoints to ensure the integrity of the bioconjugation before proceeding to resource-intensive cellular assays.

Workflow Prep 1. Protein Preparation (Amine-free buffer, pH 8.0) React 3. Bioconjugation (1-2h at RT, agitation) Prep->React Reagent 2. NHS Ester Activation (Anhydrous DMSO/DMF) Reagent->React Quench 4. Reaction Quenching (Add 50 mM Tris, 15 min) React->Quench Purify 5. Purification (Desalting / SEC / Dialysis) Quench->Purify QC 6. QC & Validation (LC-MS for DoL, SDS-PAGE) Purify->QC

Figure 2: Step-by-step bioconjugation and validation workflow for hydrophobic tagging.

Step 1: Protein Preparation
  • Concentrate the target protein to 1.0 – 5.0 mg/mL . Higher concentrations improve conjugation efficiency by favoring the bimolecular reaction over unimolecular hydrolysis.

  • Perform a buffer exchange into Conjugation Buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0) using a Zeba™ Spin Desalting Column or dialysis.

  • Validation Checkpoint 1: Measure the post-exchange protein concentration via A280 absorbance to ensure no loss occurred during desalting.

Step 2: Reagent Preparation (Time-Sensitive)
  • Equilibrate the vial of 4-(tert-butyl)benzoate NHS ester to room temperature before opening to prevent condensation, which causes rapid hydrolysis.

  • Dissolve the reagent in high-quality, anhydrous DMSO to create a 10 mM stock solution.

  • Crucial: Use this stock immediately. Do not store reconstituted NHS esters.

Step 3: Bioconjugation Reaction
  • Calculate the required volume of the NHS ester stock to achieve the desired molar excess (refer to Table 1; a 10x excess is the recommended starting point).

  • Add the NHS ester solution dropwise to the protein solution while gently vortexing. Ensure the final concentration of DMSO does not exceed 10% (v/v) to prevent solvent-induced protein denaturation.

  • Incubate the reaction at room temperature for 1 to 2 hours with gentle end-over-end rotation.

Step 4: Reaction Quenching
  • Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM.

  • Incubate for 15 minutes at room temperature.

  • Causality: The primary amine in Tris rapidly reacts with any remaining NHS ester, "capping" the reagent and preventing off-target crosslinking during downstream cellular delivery.

Step 5: Purification
  • Remove the quenched byproducts, free Tris, and DMSO by passing the reaction mixture through a size exclusion chromatography (SEC) column or a fresh desalting column pre-equilibrated with your final storage buffer (e.g., PBS, pH 7.4).

Step 6: Validation & Quality Control (Self-Validating Checkpoint 2)
  • Intact Mass Spectrometry (LC-MS): Analyze the purified conjugate. Each successful addition of a 4-(tert-butyl)benzoyl group results in a mass shift of +160.1 Da (Mass of C11H13O minus the displaced hydrogen). Calculate the average DoL from the mass spectra envelope.

  • SDS-PAGE: Run the conjugate alongside the wild-type protein. A successful, multi-tagged protein will often show a slight upward molecular weight shift and band broadening due to the heterogeneous distribution of tags.

Downstream Functional Validation

To confirm that the hydrophobic tag successfully induces UPS-mediated degradation, perform an in vitro degradation assay using cell lysates (e.g., HeLa or HEK293T lysates supplemented with ATP).

Validation Checkpoint 3: Treat one aliquot of the lysate with a proteasome inhibitor (e.g., 10 µM MG132) prior to adding the tagged protein. Monitor the target protein levels over 4–8 hours via Western Blot. A successful HyT system will show rapid depletion of the target protein in the vehicle-treated lysate, but complete rescue of the protein in the MG132-treated lysate, definitively proving that degradation is proteasome-dependent [1].

References

  • Small-Molecule Hydrophobic Tagging: A Promising Strategy of Druglike Technology for Targeted Protein Degradation. Journal of Medicinal Chemistry, American Chemical Society (2023). URL:[Link]

  • Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules. International Journal of Molecular Sciences, MDPI (2019). URL:[Link]

  • Covalent aptamers: agents with promising therapeutic and diagnostic potential. RSC Chemical Biology, Royal Society of Chemistry (2025). URL:[Link]

Application

Application Note: Reaction Conditions for Acylation Using 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate

Executive Summary 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate (commonly referred to as 4-tert-butylbenzoyl NHS ester) is a highly reactive, amine-specific acylation reagent. In drug development and bioconjugation, it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate (commonly referred to as 4-tert-butylbenzoyl NHS ester) is a highly reactive, amine-specific acylation reagent. In drug development and bioconjugation, it is primarily utilized for the lipophilic derivatization of peptides, proteins, and small-molecule amines. The incorporation of a bulky 4-tert-butylbenzoyl moiety significantly alters the physicochemical profile of the target molecule, increasing its lipophilicity, enhancing membrane permeability, and facilitating strong hydrophobic interactions. This guide provides field-proven, self-validating protocols for utilizing this reagent in both aqueous-organic bioconjugation and non-aqueous organic synthesis.

Mechanistic Rationale & Chemical Properties

The acylation of primary amines by NHS esters proceeds via a nucleophilic acyl substitution pathway[1]. The unprotonated primary aliphatic amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester to form a transient tetrahedral intermediate. This intermediate rapidly collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and yielding a highly stable covalent amide bond[2].

Because of the highly hydrophobic tert-butyl group, this specific NHS ester exhibits negligible aqueous solubility and a high partition coefficient. Consequently, reactions in aqueous buffers require a higher percentage of organic co-solvent (e.g., DMF or DMSO) compared to standard water-soluble NHS esters to prevent reagent precipitation[3]. Furthermore, the steric bulk of the tert-butyl group slightly retards the kinetics of aminolysis; therefore, maintaining an optimal pH (8.3–8.5) or utilizing a non-nucleophilic organic base (e.g., DIPEA) is critical to ensure the amine remains fully deprotonated and highly nucleophilic[4].

Mechanism A Primary Amine (R-NH2) C Tetrahedral Intermediate A->C Nucleophilic Attack B 4-(tert-butyl)benzoyl NHS Ester B->C Carbonyl Target D 4-(tert-butyl)benzamide Conjugate C->D Amide Formation E N-Hydroxysuccinimide (Leaving Group) C->E Elimination

Fig 1. Nucleophilic acyl substitution mechanism of 4-(tert-butyl)benzoyl NHS ester.

Table 1: Physicochemical & Reaction Parameters
ParameterValue / Description
Target Functional Group Primary aliphatic amines (R-NH₂), N-termini, Lysine ε-amines
Optimal Aqueous pH 8.3 – 8.5[1][3]
Aqueous Half-Life (pH 8.6, 4°C) ~10 minutes (rapid hydrolysis)[5]
Aqueous Half-Life (pH 7.0, 0°C) 4 – 5 hours[5]
Recommended Organic Solvents Anhydrous DMSO, DMF, or DCM[3][4]
Recommended Organic Base DIPEA or TEA (1.0 – 3.0 molar equivalents)[4][6]
Molar Excess (Reagent : Substrate) 5x to 20x (depending on substrate concentration)[1][6]

Experimental Workflows & Protocols

Workflow Step1 1. Substrate Preparation Dissolve amine in pH 8.3-8.5 Buffer or DMF/DIPEA Step3 3. Conjugation Reaction Mix at 10-20x molar excess, 1-4h at RT Step1->Step3 Step2 2. Reagent Preparation Dissolve NHS Ester in anhydrous DMSO/DMF Step2->Step3 Step4 4. Quenching (Optional) Add Tris or Glycine to consume excess NHS Step3->Step4 Step5 5. Purification Desalting, SEC, or HPLC Step4->Step5

Fig 2. Step-by-step workflow for NHS ester bioconjugation and purification.

Protocol A: Aqueous-Organic Bioconjugation (Proteins, Peptides, Oligos)

This protocol is designed for macromolecules where complete organic solvation is impossible.

  • Step 1: Buffer Preparation

    • Action: Prepare a 0.1 M sodium bicarbonate (NaB) buffer at pH 8.3–8.5.

    • Causality: The reaction requires the primary amine to be in its unprotonated, nucleophilic state. A pH of 8.3–8.5 provides the optimal balance between amine deprotonation (Lysine pKa ~10.5) and minimizing the rate of competitive NHS ester hydrolysis[1]. Amine-containing buffers (e.g., Tris, glycine) must be strictly avoided as they will competitively consume the reagent[3][5].

  • Step 2: Substrate Dissolution

    • Action: Dissolve the target biomolecule in the NaB buffer at a concentration of 1–10 mg/mL.

    • Causality: Higher substrate concentrations favor the bimolecular aminolysis reaction over the pseudo-first-order hydrolysis reaction, increasing overall conjugation yield[5].

  • Step 3: Reagent Preparation

    • Action: Dissolve 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate in anhydrous, amine-free DMSO or DMF to a concentration of 10–50 mM immediately before use[1][3].

    • Causality: The highly lipophilic tert-butylphenyl moiety renders the reagent insoluble in water. High-quality, anhydrous solvent prevents premature hydrolytic degradation of the ester before it reaches the target[2].

  • Step 4: Conjugation Reaction

    • Action: Slowly add the NHS ester solution to the biomolecule solution to achieve a 10- to 20-fold molar excess. Ensure the final concentration of organic solvent is between 10–20% (v/v).

    • Causality: The 10-20% organic co-solvent prevents the lipophilic reagent from precipitating out of the aqueous buffer[3]. A molar excess is required because water will inevitably hydrolyze a fraction of the NHS ester[1].

  • Step 5: Incubation & Quenching

    • Action: Incubate at room temperature for 1–2 hours. Optionally, add 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM and incubate for 15 minutes to quench[5].

    • Causality: Tris contains a primary amine that rapidly reacts with any remaining NHS ester, preventing off-target reactions during subsequent purification steps.

  • Step 6: Purification

    • Action: Remove excess reagent and the NHS leaving group via size-exclusion chromatography (SEC) or desalting columns[3].

Protocol B: Non-Aqueous Acylation (Small Molecules & SPPS)

For small molecules or solid-phase peptide synthesis (SPPS), non-aqueous conditions are preferred to completely eliminate competitive hydrolysis, driving the reaction to near 100% conversion.

  • Step 1: Substrate Preparation

    • Action: Dissolve the amine-containing small molecule (or suspend the peptide-resin) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Step 2: Base Addition

    • Action: Add 2.0–3.0 molar equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution[4][6].

    • Causality: DIPEA acts as a non-nucleophilic base. Its steric hindrance prevents it from reacting with the NHS ester, while it effectively deprotonates the target primary amine to maintain its nucleophilicity in an organic environment[4].

  • Step 3: Reagent Addition & Incubation

    • Action: Add 1.2–2.0 molar equivalents of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate. Stir the mixture at room temperature for 2–4 hours.

    • Causality: Because water is absent, hydrolysis does not compete with aminolysis. Therefore, a massive molar excess is unnecessary, and 1.2–2.0 equivalents are sufficient for quantitative conversion[6].

  • Step 4: Workup (Self-Validation)

    • Action: Monitor reaction completion via LC-MS. Once complete, wash the organic layer with 5% aqueous citric acid to remove excess base, followed by brine, dry over Na₂SO₄, and concentrate.

Optimization & Troubleshooting

Table 2: Common Issues and Causal Solutions
IssuePotential CauseSolution / Corrective Action
Low Conjugation Yield Rapid hydrolysis of NHS esterEnsure buffer pH does not exceed 8.5. Verify that the DMSO/DMF used is strictly anhydrous[1][2].
Reagent Precipitation High lipophilicity of the tert-butyl groupIncrease organic co-solvent concentration up to 20% (v/v) if the biomolecule can tolerate it[3].
Incomplete Acylation (Organic) Insufficient deprotonation of the amineVerify the pH equivalent in organic solvent; increase DIPEA concentration to 2.0–3.0 equivalents[6].
Off-Target Labeling Reaction with hydroxyls or sulfhydrylsLimit reaction time. NHS thioesters/esters are unstable and typically displaceable by amines, but prolonged exposure can lead to permanent off-target adducts[2].
Acidification of Reaction Release of NHS (a weak acid)For large-scale labeling, monitor the pH continuously. The release of N-hydroxysuccinimide lowers the pH, requiring a more concentrated buffer (e.g., 0.2 M NaB)[3].

Sources

Method

Application Notes and Protocols: A Guide to Polymer Functionalization with 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate

Introduction: A Two-Stage Approach to Advanced Polymer Architectures In the realm of materials science and drug delivery, the precise control over polymer functionality is paramount. The introduction of specific chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Two-Stage Approach to Advanced Polymer Architectures

In the realm of materials science and drug delivery, the precise control over polymer functionality is paramount. The introduction of specific chemical moieties onto a polymer backbone can dramatically alter its physical, chemical, and biological properties. This guide provides a comprehensive overview of the use of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate , a bifunctional linker, for the strategic modification of amine-containing polymers. This reagent offers a powerful two-stage approach: first, the stable introduction of a protected carboxylic acid group, and second, the selective deprotection to unveil a reactive carboxylate for further conjugation or to impart pH-responsive behavior.

The core of this methodology lies in the robust and well-documented chemistry of N-hydroxysuccinimide (NHS) esters, which react efficiently with primary amines to form stable amide bonds. The presence of the tert-butyl protecting group on the benzoate moiety provides a crucial element of control, allowing for subsequent chemical transformations under specific acidic conditions without affecting the newly formed amide linkage. This guide will detail the underlying chemical principles, provide step-by-step protocols for polymer functionalization and deprotection, and discuss essential characterization techniques.

The Chemistry: A Tale of Two Functional Groups

The utility of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate stems from the distinct reactivity of its two key functional domains: the NHS ester and the tert-butyl ester.

  • The NHS Ester: The Amine-Reactive Anchor: The N-hydroxysuccinimide ester is a highly efficient acylating agent for primary and secondary amines. The reaction proceeds via nucleophilic attack of the amine on the ester's carbonyl carbon, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is typically carried out under mild, slightly basic conditions to ensure the amine is in its deprotonated, nucleophilic state.

  • The Tert-Butyl Ester: The Protective Shield: The tert-butyl group serves as a robust protecting group for the carboxylic acid. It is stable to a wide range of chemical conditions, including the slightly basic environment required for the NHS-amine reaction. This stability is crucial for ensuring that the carboxylic acid functionality remains masked until its desired unveiling. The cleavage of the tert-butyl ester is most commonly achieved under acidic conditions, which protonate the ester oxygen and facilitate the release of the carboxylic acid and the formation of the stable tert-butyl cation, which typically eliminates to isobutylene.

Experimental Protocols

This section provides detailed protocols for the functionalization of an amine-containing polymer with 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate and the subsequent deprotection of the tert-butyl group. Poly(ethyleneimine) (PEI) is used as a representative amine-containing polymer due to its high density of primary and secondary amines.

Protocol 1: Functionalization of Poly(ethyleneimine) with 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate

This protocol describes the covalent attachment of the tert-butyl benzoate moiety to the PEI backbone.

Materials:

  • Branched Poly(ethyleneimine) (b-PEI)

  • 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dialysis tubing (appropriate molecular weight cutoff)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolution of PEI: In a round-bottom flask, dissolve b-PEI in anhydrous DMF to a final concentration of 10 mg/mL. Stir the solution under an inert atmosphere (e.g., nitrogen or argon) until the polymer is fully dissolved.

  • Addition of Base: To the PEI solution, add triethylamine (2 molar equivalents with respect to the primary amine content of PEI). The TEA acts as a base to deprotonate the amine groups, enhancing their nucleophilicity.

  • Addition of the NHS Ester: In a separate vial, dissolve 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate (1.5 molar equivalents with respect to the primary amine content of PEI) in a minimal amount of anhydrous DMF.

  • Reaction: Slowly add the solution of the NHS ester to the stirring PEI solution. Allow the reaction to proceed at room temperature for 24 hours under an inert atmosphere.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube of an appropriate molecular weight cutoff (e.g., 10 kDa for a 25 kDa b-PEI).

    • Dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted starting materials, byproducts (NHS), and solvent.

  • Isolation: Freeze the purified polymer solution and lyophilize to obtain the functionalized polymer, poly(4-tert-butylbenzoyl-ethyleneimine), as a white or pale-yellow solid.

Characterization of the Functionalized Polymer:

  • FTIR Spectroscopy: The successful functionalization can be confirmed by the appearance of a new carbonyl stretch (amide C=O) at approximately 1650 cm⁻¹ and the characteristic C-H stretches of the tert-butyl group around 2960 cm⁻¹.

  • ¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., D₂O or DMSO-d₆), the appearance of a singlet peak at approximately 1.3 ppm corresponding to the nine protons of the tert-butyl group, and aromatic protons between 7.4-7.8 ppm, confirms the presence of the 4-(tert-butyl)benzoyl moiety.

Protocol 2: Deprotection of the Tert-Butyl Group to Yield Carboxylated Polymer

This protocol describes the acid-catalyzed cleavage of the tert-butyl ester to expose the carboxylic acid functionality.

Materials:

  • Poly(4-tert-butylbenzoyl-ethyleneimine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Centrifuge

Procedure:

  • Dissolution: Dissolve the tert-butyl protected polymer in a minimal amount of DCM.

  • Acid Treatment: To the polymer solution, add an excess of TFA (e.g., a 50:50 v/v mixture of TFA:DCM). The solution may change color or become warm.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by ¹H NMR if possible, observing the disappearance of the tert-butyl peak at ~1.3 ppm.[1]

  • Precipitation: Slowly add the reaction mixture to a large volume of cold diethyl ether with vigorous stirring. A precipitate of the deprotected polymer should form.

  • Isolation:

    • Collect the precipitate by centrifugation.

    • Wash the polymer pellet with cold diethyl ether two more times to remove residual TFA and DCM.

    • Dry the final product, the carboxylated polymer, under vacuum.

Characterization of the Deprotected Polymer:

  • FTIR Spectroscopy: The disappearance of the C-H stretches of the tert-butyl group and the potential broadening of the carbonyl peak due to the presence of the carboxylic acid (which may show a broad O-H stretch from ~2500-3300 cm⁻¹) are indicative of successful deprotection.

  • ¹H NMR Spectroscopy: The most definitive evidence of deprotection is the disappearance of the singlet at ~1.3 ppm corresponding to the tert-butyl protons.

Data Presentation

Parameter Protocol 1: Functionalization Protocol 2: Deprotection
Key Reagent 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoateTrifluoroacetic acid (TFA)
Solvent Anhydrous DMFDichloromethane (DCM)
Temperature Room TemperatureRoom Temperature
Reaction Time 24 hours2-4 hours
Key Characterization Appearance of tert-butyl peak in ¹H NMR (~1.3 ppm)Disappearance of tert-butyl peak in ¹H NMR

Visualizations

Reaction Workflow

G cluster_0 Part 1: Functionalization cluster_1 Part 2: Deprotection Amine-Polymer Amine-Polymer Reaction1 Amidation Reaction (DMF, TEA, RT, 24h) Amine-Polymer->Reaction1 NHS-tert-butylbenzoate NHS-tert-butylbenzoate NHS-tert-butylbenzoate->Reaction1 Protected Polymer Polymer-NHCO-Ph-tBu Reaction1->Protected Polymer Protected_Polymer_2 Polymer-NHCO-Ph-tBu Reaction2 Acidolysis (RT, 2-4h) Protected_Polymer_2->Reaction2 Acid TFA/DCM Acid->Reaction2 Final_Polymer Polymer-NHCO-Ph-COOH Reaction2->Final_Polymer

Caption: Workflow for polymer functionalization and deprotection.

Mechanism of Amine-NHS Ester Reaction

Caption: Amidation reaction between an amine and an NHS ester.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and highly reliable chemical transformations. The success of each step can be independently verified through standard analytical techniques:

  • Successful Functionalization: The incorporation of the tert-butyl benzoate group is unequivocally confirmed by the appearance of its unique signature in the ¹H NMR spectrum (a sharp singlet for the nine equivalent protons of the tert-butyl group) and characteristic bands in the FTIR spectrum.

  • Complete Deprotection: The removal of the tert-butyl group is confirmed by the complete disappearance of the corresponding ¹H NMR signal. Incomplete deprotection would be readily apparent by the presence of a residual peak.

By following these analytical checkpoints, researchers can confidently proceed from one step to the next, ensuring the integrity of their modified polymer.

Conclusion: A Versatile Tool for Polymer Engineering

The use of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate represents a strategic and versatile approach to polymer modification. It allows for the introduction of a protected carboxylic acid functionality with high efficiency and under mild conditions. The subsequent deprotection step provides access to a new reactive handle for further conjugation or to impart desired physicochemical properties to the polymer. This two-stage strategy empowers researchers and drug development professionals to design and synthesize advanced polymer-based materials with tailored functionalities for a wide array of applications, from targeted drug delivery systems to advanced functional coatings.

References

  • Lauer, I., et al. "Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks." Macromolecules, 2018, 51(21), 8965–8974, [Link].[1]

  • Organic Chemistry Portal. "tert-Butyl Esters." Organic Chemistry Portal, [Link].

  • Wu, Y., et al. "A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride." Tetrahedron Letters, 2005, 46(51), 8979-8981.
  • Abram, M., et al. "Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo." Journal of Medicinal Chemistry, 2022, 65(17), 11703–11725, [Link].

  • Garg, P. K., et al. "N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate: Synthesis and Potential Utility for the Radioiodination of Monoclonal Antibodies." Nuclear Medicine and Biology, 1993, 20(4), 379-387, [Link].[2]

  • Slaninova, J., et al. "Amino Acid Sidechain Deprotection." AAPPTEC, [Link].[3]

  • Zwitterionic Modification of Polyethyleneimine for Efficient In Vitro siRNA Delivery. Pharmaceutics, 2022, 14(1), 123. [Link].

  • Modification of Branched Polyethyleneimine Using Mesquite Gum for Its Improved Hemocompatibility. Polymers, 2021, 13(16), 2795. [Link].[4]

Sources

Application

one-step labeling of primary amines with tert-butyl benzoate active ester

Comprehensive Application Note & Protocol: One-Step Labeling of Primary Amines with tert-Butyl Benzoate Active Ester Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note & Protocol: One-Step Labeling of Primary Amines with tert-Butyl Benzoate Active Ester

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Validated Protocol

Introduction & Strategic Rationale

The selective functionalization of primary amines is a foundational technique in bioconjugation, peptide synthesis, and pharmacokinetic optimization. Utilizing a tert-butyl benzoate active ester (specifically, 4-(tert-butyl)benzoic acid N-hydroxysuccinimide ester) allows for the rapid, one-step introduction of a bulky, highly hydrophobic tert-butylbenzoyl moiety to target molecules[1].

  • Hydrophobic Tagging for Purification: The tert-butyl group significantly increases the lipophilicity of hydrophilic peptides, shifting their retention time in reverse-phase HPLC (RP-HPLC) away from the solvent front, thereby isolating them from unreacted precursors.

  • Steric Shielding & Pharmacokinetics: The bulky nature of the tert-butylbenzoyl group provides steric hindrance that can protect adjacent amide bonds from proteolytic degradation, extending the half-life of peptide therapeutics[1].

  • Mass Spectrometry (MS) Labeling: The tag acts as a distinct mass reporter, improving ionization efficiency in MALDI-TOF and ESI-MS workflows.

Mechanistic Insights & Causality

To achieve high-yield labeling, one must understand the competing kinetic pathways inherent to active ester chemistry. N-hydroxysuccinimide (NHS) esters are the gold standard for amine acylation because they offer an optimal balance between reactivity and stability.

The Causality of pH: The reaction proceeds via nucleophilic acyl substitution. For the reaction to occur, the target primary amine must be in its unprotonated, nucleophilic state (–NH₂ rather than –NH₃⁺). However, the NHS ester is simultaneously susceptible to hydroxide-mediated hydrolysis[2].

  • At pH < 7.0: The primary amine is highly protonated, rendering it non-nucleophilic. The reaction stalls.

  • At pH 7.2 – 8.5: The optimal window. A sufficient fraction of the amine is deprotonated to drive amidation, while the hydrolysis rate of the NHS ester remains manageable (half-life of 4–5 hours at pH 7.0)[2].

  • At pH > 8.5: Hydroxide ions outcompete the amine. The half-life of the NHS ester plummets to less than 10 minutes at pH 8.6, leading to rapid reagent degradation before labeling can occur[2].

G A Primary Amine (R-NH2) C Tetrahedral Intermediate A->C Nucleophilic Attack (pH 7.5-8.5) B tert-Butyl Benzoate NHS Ester B->C Acyl Donor F Hydrolysis (Side Reaction) B->F H2O / OH- (High pH) D tert-Butylbenzoyl Conjugate C->D Amide Bond Formation E NHS Byproduct (Leaving Group) C->E Elimination

Chemical workflow and competing pathways for primary amine labeling with NHS esters.

Experimental Design & Data Presentation

Because the tert-butyl benzoate NHS ester is highly hydrophobic, it is insoluble in purely aqueous buffers. It must be reconstituted in a dry, water-miscible organic solvent (DMSO or DMF) prior to addition[2].

Table 1: Quantitative Optimization of Reaction Parameters

ParameterOptimal ConditionSub-optimal ConditionMechanistic Consequence of Sub-optimal Choice
Reaction pH 7.5 – 8.3< 7.0 or > 8.5Low pH protonates amines (no reaction); High pH accelerates NHS ester hydrolysis[2].
Buffer Type 0.1 M NaHCO₃ or PBSTris or GlycineTris and Glycine contain primary amines that will aggressively consume the NHS ester.
Co-solvent 5% – 10% DMSO/DMF> 20% DMSOExcessive organic solvent can denature target proteins or cause peptide precipitation.
Molar Ratio 2–5x excess (Peptides)1x equivalentIncomplete labeling due to the competing hydrolysis pathway consuming the active ester.
Quenching 50 mM Tris-HClNo quenchingUnreacted NHS esters will cross-react with downstream purification matrices.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system. Visual cues and specific checkpoints are embedded to ensure experimental integrity.

Materials Required:

  • 4-(tert-butyl)benzoic acid NHS ester (Store desiccated at -20°C)

  • Target amine (Peptide, protein, or small molecule)

  • Anhydrous DMSO or DMF (Must be high-quality, amine-free, and water-free)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

Step 1: Target Preparation

  • Dissolve the target amine in the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3) to a final concentration of 1–10 mg/mL.

  • Validation Check: Verify the pH of the solution using a micro-pH probe. Adjust with 0.1 M NaOH or HCl if necessary. Do not proceed if the pH is outside the 7.5–8.5 range.

Step 2: Reagent Reconstitution

  • Allow the tert-butyl benzoate NHS ester vial to equilibrate to room temperature for 30 minutes before opening to prevent condensation (moisture rapidly degrades the ester).

  • Dissolve the reagent in anhydrous DMSO to a concentration of 10–50 mM.

  • Expert Insight: Prepare this solution immediately before use. Do not store reconstituted NHS esters, as ambient moisture in the DMSO will cause hydrolysis over time.

Step 3: Reaction Execution

  • Calculate the required volume of the NHS ester solution to achieve a 5-fold molar excess over the target amine.

  • Add the NHS ester solution dropwise to the aqueous target solution while vortexing continuously.

  • Validation Check: The final concentration of DMSO should not exceed 10% v/v. If the solution turns violently cloudy and fails to clear upon vortexing, the hydrophobic reagent has precipitated. If this occurs, slightly increase the DMSO concentration (up to 15%) or gently warm the solution to 30°C.

  • Incubate the reaction mixture at room temperature for 1 to 2 hours under continuous gentle agitation.

Step 4: Quenching & Purification

  • Add Quenching Buffer (1 M Tris-HCl, pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes. The primary amines in Tris will scavenge any remaining active ester.

  • Purify the tert-butylbenzoyl-labeled conjugate using a desalting column (e.g., Sephadex G-25) or via preparative RP-HPLC.

  • Expert Insight: You will observe a significant rightward shift (increased retention time) on the RP-HPLC chromatogram compared to the unlabeled precursor due to the highly lipophilic tert-butyl group.

References

  • Evaluation of 4-tert-Butyl-Benzhydrylamine Resin (BUBHAR) as an Alternative Solid Support for Peptide Synthesis ResearchGate URL:[Link]

Sources

Method

Revolutionizing Amide Synthesis: A Guide to Microwave-Assisted Coupling with 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate

Abstract In the fast-paced fields of medicinal chemistry and materials science, the rapid and efficient formation of stable amide bonds is of paramount importance. This application note provides an in-depth technical gui...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the fast-paced fields of medicinal chemistry and materials science, the rapid and efficient formation of stable amide bonds is of paramount importance. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the use of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate for amide synthesis, significantly accelerated by microwave irradiation. We will explore the fundamental principles of Microwave-Assisted Organic Synthesis (MAOS), the mechanism of N-Hydroxysuccinimide (NHS) ester chemistry, and provide a detailed, field-tested protocol for the efficient synthesis of N-substituted 4-(tert-butyl)benzamides. This guide emphasizes the causality behind experimental choices, ensuring protocols are robust and reproducible.

Introduction: The Synergy of Microwave Chemistry and Activated Esters

The synthesis of amides is a cornerstone of organic chemistry. Traditionally, this involves the coupling of a carboxylic acid and an amine, often requiring harsh conditions, long reaction times, and the use of coupling agents that can generate significant waste. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[1][2]

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This "in-core" heating can dramatically accelerate reaction rates, often reducing multi-hour or even multi-day processes to mere minutes.[3][4] The key advantages of MAOS include:

  • Accelerated Reaction Rates: Often by orders of magnitude.

  • Higher Product Yields: Reduced side product formation due to shorter reaction times at high temperatures.[2][3]

  • Enhanced Purity: Cleaner reaction profiles simplify purification.[2]

  • Improved Energy Efficiency: Heating only the reaction mixture, not the vessel or surrounding environment.[1]

  • Alignment with Green Chemistry: Potential for solvent-free reactions or the use of more environmentally benign solvents.[1][2]

Pairing this technology with a pre-activated carboxylic acid, such as 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate , an N-Hydroxysuccinimide (NHS) ester, creates a powerful and streamlined approach to amide synthesis. The NHS ester provides a highly reactive electrophilic carbonyl center, primed for nucleophilic attack by a primary amine, while the 4-(tert-butyl)benzoyl moiety offers a sterically bulky group useful in various molecular designs.

The Reagent: 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate

This reagent is an activated ester designed for the efficient acylation of primary amines.

PropertyValue
IUPAC Name 2,5-dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate
Molecular Formula C₁₅H₁₇NO₄
Molecular Weight 275.29 g/mol
CAS Number 130372-33-3
Structure alt text
Mechanism of Action: Nucleophilic Acyl Substitution

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism. The primary amine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, expelling the stable N-hydroxysuccinimide leaving group to form a robust amide bond.

The efficiency of this reaction is pH-dependent. The primary amine must be in its unprotonated, nucleophilic state (-NH₂). Therefore, reactions are typically performed under neutral to slightly basic conditions (pH 7.2-8.5).[5] A critical competing reaction is the hydrolysis of the NHS ester by water, which becomes more significant at higher pH. Microwave heating accelerates the desired aminolysis reaction so effectively that it often outcompetes hydrolysis, even at elevated temperatures.

Mechanism_of_Amide_Bond_Formation Fig 1: Mechanism of NHS Ester Reaction with a Primary Amine Amine R-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack NHS_Ester 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate NHS_Ester->Intermediate Amide N-alkyl/aryl-4-(tert-butyl)benzamide (Stable Amide Bond) Intermediate->Amide Collapse of Intermediate NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS Experimental_Workflow Fig 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh NHS Ester & Add to MW Vessel B Add Amine & Solvent (DMF) A->B C Seal Vessel & Place in Synthesizer B->C D Irradiate (Set Temp, Time, Power) C->D E Cool to RT & Transfer Mixture D->E F Solvent Extraction (EtOAc, NaHCO₃, Brine) E->F G Dry & Concentrate F->G H Purify (if needed) G->H I Characterize Product (NMR, MS) H->I

Sources

Application

Application Note: Synthesis and Isolation of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate

Target Audience: Synthetic Chemists, Bioconjugation Scientists, and Drug Development Professionals Introduction and Chemical Significance The synthesis of N-hydroxysuccinimide (NHS) esters is a foundational methodology i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Bioconjugation Scientists, and Drug Development Professionals

Introduction and Chemical Significance

The synthesis of N-hydroxysuccinimide (NHS) esters is a foundational methodology in bioconjugation, peptide synthesis, and the development of targeted therapeutics. The target molecule, 2,5-dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate (the NHS ester of 4-(tert-butyl)benzoic acid), acts as a highly reactive acylating agent.

In drug development, the tert-butylphenyl moiety is frequently utilized to introduce a bulky, lipophilic tag to primary amines. This modification can significantly enhance the membrane permeability of hydrophilic pharmacophores, provide steric protection against enzymatic degradation, or serve as a hydrophobic anchor in assay development.

Mechanistic Insights & Experimental Rationale

The conversion of a carboxylic acid to an NHS ester is classically achieved via a Steglich-type carbodiimide-mediated coupling .

Causality of Reagent Selection

While water-soluble carbodiimides like EDC are popular for aqueous reactions, N,N'-Dicyclohexylcarbodiimide (DCC) is the optimal coupling agent for this specific synthesis. Because 4-(tert-butyl)benzoic acid is highly lipophilic, the reaction is best performed in a dry organic solvent such as dichloromethane (DCM). DCC is highly soluble in DCM, whereas its byproduct, dicyclohexylurea (DCU), is completely insoluble. The precipitation of DCU provides a thermodynamic driving force that pushes the reaction to completion and allows for easy removal via simple filtration .

The Critical Role of Temperature Control

The reaction must be initiated at 0 °C. This is a critical kinetic control measure. The initial nucleophilic attack of the carboxylic acid on the carbodiimide carbon forms an O-acylisourea intermediate. This intermediate is highly reactive. If the reaction temperature exceeds 0 °C during the initial activation phase, the O-acylisourea can undergo a spontaneous O-to-N acyl migration, resulting in a stable, unreactive N-acylurea dead-end byproduct. Keeping the reaction cold kinetically suppresses this rearrangement, providing the weaker nucleophile (NHS) ample time to attack the intermediate and form the desired ester.

Mechanism Acid 4-(tert-butyl)benzoic acid O_Acyl O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acyl + DCC DCC DCC (Coupling Agent) DCC->O_Acyl Product 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate O_Acyl->Product + NHS (Desired Pathway) DCU Dicyclohexylurea (DCU) (Insoluble Byproduct) O_Acyl->DCU Leaving group displaced N_Acyl N-Acylurea (Dead-end Byproduct) O_Acyl->N_Acyl O-to-N Rearrangement (If T > 0 °C) NHS N-Hydroxysuccinimide NHS->Product

Mechanistic pathway and competing side reactions in DCC-mediated NHS esterification.

Quantitative Data & Stoichiometry

To ensure complete conversion while minimizing difficult-to-remove impurities, a slight excess of both NHS and DCC is employed.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsMass / Volume (per 10 mmol scale)Role
4-(tert-butyl)benzoic acid 178.231.00 eq1.78 gStarting Material
N-Hydroxysuccinimide (NHS) 115.091.05 eq1.21 gActivating Nucleophile
DCC 206.331.10 eq2.27 gCoupling Agent
Dichloromethane (DCM) 84.9310 Vol18.0 mLAnhydrous Solvent

Experimental Protocol

Workflow A 1. Solubilization Acid + NHS in dry DCM B 2. Activation Add DCC dropwise at 0 °C A->B Cool to 0 °C C 3. Coupling Reaction Stir at RT for 4-12 h B->C Warm to RT D 4. Primary Filtration Filter off insoluble DCU C->D Vacuum filtration E 5. Aqueous Workup Wash with NaHCO3 & Brine D->E Extract & Wash F 6. Desiccation Dry over Na2SO4, evaporate E->F Phase separation G 7. Purification Flash Chromatography F->G Crude product

Workflow for the synthesis and purification of the NHS ester.

Step-by-Step Methodology
  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere. Moisture must be strictly excluded to prevent the premature hydrolysis of DCC into DCU.

  • Solubilization: Add 4-(tert-butyl)benzoic acid (1.78 g, 10 mmol) and NHS (1.21 g, 10.5 mmol) to the flask. Inject 18 mL of anhydrous DCM. Stir until a fine suspension or clear solution is achieved.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Activation: Dissolve DCC (2.27 g, 11 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes. Note: A white precipitate (DCU) should begin forming within 5 to 15 minutes.

  • Coupling: Maintain the reaction at 0 °C for 1 hour to prevent N-acylurea formation. Afterward, remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for an additional 4 to 12 hours.

  • Primary Filtration: Once the reaction is deemed complete (see self-validation below), filter the heterogeneous mixture through a sintered glass funnel (medium porosity) or a pad of Celite to remove the bulk of the precipitated DCU. Rinse the filter cake with a small amount of cold DCM (5 mL).

  • Aqueous Workup: Transfer the filtrate to a separatory funnel.

    • Wash with saturated aqueous NaHCO₃ (2 × 15 mL).

    • Wash with distilled water (1 × 15 mL).

    • Wash with saturated NaCl (brine) solution (1 × 15 mL).

  • Desiccation & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography (Silica gel, typically eluting with an 8:2 or 7:3 Hexane:Ethyl Acetate gradient) or by recrystallization from a suitable solvent (e.g., Isopropanol/Hexane) to afford pure 2,5-dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate.

Self-Validating Quality Controls (Trustworthiness)

A robust protocol must contain internal checks to validate the success of the procedure before reaching the final analytical stages.

  • Visual Validation (DCU Precipitation): The formation of a dense white precipitate shortly after the addition of DCC is a mandatory visual cue. If the solution remains clear after 30 minutes, the DCC likely degraded prior to use (hydrolyzed by atmospheric moisture), or the DCM was not sufficiently anhydrous.

  • TLC Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate system. The starting material, 4-(tert-butyl)benzoic acid, will streak significantly due to its free carboxylic acid group (unless the eluent is doped with 1% acetic acid). The product, an active ester, will appear as a distinct, tightly resolved, UV-active spot with a significantly higher Rf​ value.

  • Chemical Validation (NaHCO₃ Wash): The saturated sodium bicarbonate wash is not merely for neutralization. NHS is highly water-soluble, while the NHS ester is highly lipophilic. The mildly basic wash actively deprotonates and extracts any unreacted NHS and residual carboxylic acid into the aqueous layer, self-purifying the organic phase prior to chromatography .

References

  • Title: Acid-Amine Coupling using DCC - Organic Synthesis Source: Organic-Synthesis.com URL: [Link]

  • Title: Convenient Synthesis of N-Hydroxysuccinimide Esters from Carboxylic Acids Source: ResearchGate URL: [Link]

Technical Notes & Optimization

Troubleshooting

preventing hydrolysis of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate in aqueous buffers

Welcome to the Technical Support Center. This guide provides expert advice and troubleshooting protocols for researchers using N-hydroxysuccinimide (NHS) esters, specifically focusing on preventing the hydrolysis of 2,5-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides expert advice and troubleshooting protocols for researchers using N-hydroxysuccinimide (NHS) esters, specifically focusing on preventing the hydrolysis of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate in aqueous buffers.

Introduction: The Challenge of NHS Ester Hydrolysis

2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate is an amine-reactive chemical modification reagent. It belongs to the N-hydroxysuccinimide (NHS) ester class, widely used to label proteins, peptides, and other biomolecules containing primary amines. The core of its functionality is the NHS ester group, which reacts with nucleophilic primary amines (e.g., the side chain of a lysine residue) to form a stable amide bond.

However, the high reactivity of the NHS ester also makes it highly susceptible to hydrolysis—a competing reaction with water that inactivates the molecule. This guide will help you understand and mitigate this critical issue to ensure high-efficiency conjugation.

Frequently Asked Questions & Troubleshooting

Q1: My labeling efficiency is unexpectedly low. What is the most likely cause?

Low efficiency is almost always due to the premature hydrolysis of the NHS ester. In your aqueous buffer, the ester is subject to two competing reactions: the desired aminolysis (reaction with your protein's amines) and the undesired hydrolysis (reaction with water).

If hydrolysis outpaces aminolysis, the majority of your expensive reagent will be inactivated before it can react with your target molecule, leading to low yields of the desired conjugate. This is particularly problematic in dilute protein solutions where the concentration of water far exceeds the concentration of target amines.

The diagram below illustrates this competition. Your goal is to favor the "Aminolysis Pathway."

Competing Reactions reagent NHS Ester (Active Reagent) product Stable Amide Bond (Desired Product) reagent->product Aminolysis (Fast at pH 7.2-8.5) hydrolyzed Carboxylic Acid (Inactive Reagent) reagent->hydrolyzed Hydrolysis (Increases with pH) amine Protein-NH2 (Target) water H2O (Buffer)

Figure 1. The competition between desired aminolysis and undesired hydrolysis.

Q2: What is the optimal pH for my reaction buffer to minimize hydrolysis?

This is a critical parameter that requires a careful balance.

  • Below pH 7.0: Most primary amines on proteins are protonated (R-NH₃⁺). In this state, they are not nucleophilic and will not react efficiently with the NHS ester.

  • Above pH 8.5: While amines are deprotonated and highly reactive, the rate of hydrolysis of the NHS ester increases dramatically. The high concentration of hydroxide ions (a potent nucleophile) rapidly inactivates the reagent.

The optimal pH range is a compromise between maximizing amine reactivity and minimizing ester hydrolysis, typically between pH 7.2 and 8.5. For many applications, starting at a pH of 7.2-7.5 provides a good balance. The half-life of NHS esters decreases significantly as the pH rises, as shown in the table below.

pHTemperatureApproximate Half-life
7.00°C4-5 hours
8.025°C~3 hours
8.525°C~1 hour
8.64°C10 minutes
9.025°C<10 minutes

Data compiled from multiple sources for general NHS esters. Specific times may vary.

Q3: Which buffers should I absolutely avoid, and what are the recommended alternatives?

The choice of buffer is as critical as the pH. Many common biological buffers contain nucleophilic groups that will consume your NHS ester.

AVOID BUFFERS CONTAINING PRIMARY AMINES.

  • Tris (tris(hydroxymethyl)aminomethane): Contains a primary amine and will directly compete with your target molecule for the NHS ester.

  • Glycine: Often used as a quenching agent, it contains a primary amine and should not be present during the reaction.

  • Buffers with high concentrations of other nucleophiles: Thiols (like DTT or β-mercaptoethanol), imidazole, or azide can also react with and consume the ester.

Buffer TypeRecommendation & Rationale
Recommended Phosphate-Buffered Saline (PBS), HEPES, MES, Bicarbonate/Carbonate: These are non-nucleophilic and compatible with NHS ester chemistry. They provide good buffering capacity in the optimal pH 7.2-8.5 range.
Use with Caution Citrate Buffers: While generally safe, they can chelate metal ions if that is a concern for your protein's activity.
AVOID Tris, Glycine, Ammonium salts: These contain primary amines that will react with and consume the NHS ester, severely reducing conjugation efficiency.
Q4: What is the correct procedure for preparing and adding the NHS ester to my reaction?

Never dissolve the NHS ester directly in your aqueous reaction buffer. It will begin to hydrolyze immediately. The standard, field-proven method is to prepare a concentrated stock solution in an anhydrous (water-free) organic solvent and add it to the aqueous reaction with rapid mixing.

Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_cleanup Purification a 1. Equilibrate solid NHS ester vial to RT before opening. b 2. Prepare concentrated stock (e.g., 10-100 mM) in anhydrous DMSO or DMF. a->b c 3. Use immediately. Do not store in solution. b->c e 5. Add NHS ester stock dropwise while vortexing to ensure rapid mixing. c->e d 4. Prepare protein in amine-free buffer (e.g., PBS, pH 7.2-7.5). d->e f 6. Incubate (e.g., 1-2 hrs at RT or 2-4 hrs at 4°C). e->f g 7. Quench reaction (optional) with Tris or glycine. f->g h 8. Purify conjugate via desalting column or dialysis to remove byproducts. g->h

Figure 2. Recommended workflow for NHS ester conjugation reactions.

Key Steps Explained:

  • Equilibrate to Room Temperature: Always allow the vial of solid NHS ester to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder, which is a primary cause of reagent degradation over time.

  • Use Anhydrous Solvent: Use high-quality, anhydrous (or "dry") DMSO or DMF. Older bottles of these solvents can absorb water from the air. For best results, use a fresh bottle or a properly stored one.

  • Prepare Fresh, Use Immediately: Do not prepare and store stock solutions of NHS esters. Even in anhydrous DMSO, they can degrade over time. Weigh out and dissolve only what you need for the immediate experiment.

  • Rapid Mixing: Adding the DMSO stock to the aqueous buffer slowly can cause the reagent to precipitate before it has a chance to react. Add the stock directly into the solution while vortexing or stirring vigorously to ensure rapid and even dispersion.

Experimental Protocol: General Labeling of a Protein

This protocol provides a self-validating framework for labeling a generic 150 kDa antibody (IgG) as an example.

1. Materials

  • Protein: 1 mg of IgG in 500 µL of PBS, pH 7.4 (amine-free).

  • NHS Ester: 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate (MW = 275.3 g/mol ).

  • Solvent: Anhydrous DMSO.

  • Buffer: PBS, pH 7.4.

  • Purification: Desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO).

2. Calculations

  • Moles of IgG: (0.001 g) / (150,000 g/mol ) = 6.67 nmol.

  • Target Molar Excess of NHS Ester: A 20-fold molar excess is a common starting point.

  • Moles of NHS Ester needed: 6.67 nmol * 20 = 133.4 nmol.

  • Mass of NHS Ester needed: 133.4 nmol * (275.3 g/mol ) = 36,725 ng ≈ 37 µg .

3. NHS Ester Stock Preparation (Perform Immediately Before Use)

  • Allow the vial of solid NHS ester to equilibrate to room temperature for at least 15 minutes.

  • Weigh out ~1 mg of the NHS ester into a clean, dry microfuge tube.

  • Add 36.7 µL of anhydrous DMSO to the tube to create a 100 mM stock solution (1 mg in 36.7 µL DMSO for a MW of 275.3). Adjust volume based on actual mass weighed.

  • Vortex thoroughly until completely dissolved.

4. Labeling Reaction

  • Place the 500 µL of IgG solution in a microfuge tube.

  • While gently vortexing the protein solution, add 1.33 µL of the 100 mM NHS ester stock solution. This adds the required 133.4 nmol.

  • Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light if the label is fluorescent.

5. Purification

  • Equilibrate a desalting column according to the manufacturer's instructions using PBS, pH 7.4.

  • Apply the entire reaction mixture to the center of the column resin.

  • Centrifuge to collect the purified, labeled protein. The small, unreacted NHS ester and its hydrolysis byproducts will be retained in the column.

  • Measure the protein concentration and labeling efficiency using appropriate analytical methods (e.g., spectrophotometry).

References

  • Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. G-Biosciences. [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry, 2015, 39, 8362-8370. [Link]

Optimization

Technical Support Center: Troubleshooting Low Reactivity of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate

Welcome to the technical support guide for 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low reactivity and poor yield during amine-coupling reactions. As an N-hydroxysuccinimide (NHS) ester, this reagent is designed for the straightforward acylation of primary amines to form stable amide bonds, a cornerstone of modern bioconjugation.[][2][3] However, its efficacy is critically dependent on proper handling and optimized reaction conditions.

This guide moves beyond a simple checklist to explain the chemical principles governing your experiment, empowering you to make informed decisions and achieve robust, reproducible results.

Core Troubleshooting Workflow

Before diving into specific issues, begin with this high-level diagnostic workflow. Low reactivity is almost always rooted in one of three areas: reagent integrity, reaction conditions, or inherent properties of the substrates.

Troubleshooting_Workflow Start Low / No Product Check_Reagent 1. Verify Reagent Integrity (Purity & Activity) Start->Check_Reagent Check_Conditions 2. Assess Reaction Conditions (pH, Buffer, Solvent) Check_Reagent->Check_Conditions Passes QC Outcome_Degraded Reagent Degraded Check_Reagent->Outcome_Degraded Fails QC Check_Substrate 3. Evaluate Substrate Properties (Steric Hindrance, Concentration) Check_Conditions->Check_Substrate Correct Outcome_Suboptimal Conditions Suboptimal Check_Conditions->Outcome_Suboptimal Incorrect Outcome_Hindered Reaction Hindered Check_Substrate->Outcome_Hindered High Sterics Action_Replace ACTION: Source Fresh Reagent Outcome_Degraded->Action_Replace Action_Optimize ACTION: Optimize Reaction Parameters Outcome_Suboptimal->Action_Optimize Action_Modify ACTION: Modify Strategy (e.g., longer reaction time, higher temp) Outcome_Hindered->Action_Modify

Caption: Initial diagnostic workflow for troubleshooting low reaction yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction has failed or the yield is extremely low. What's the first thing I should check?

A: The most common culprit for failed NHS-ester reactions is the hydrolytic degradation of the ester itself.[4][5][6] NHS esters are highly susceptible to hydrolysis, a competing reaction where water attacks the ester carbonyl, rendering it inactive towards amines.[2][3] This process is accelerated significantly at higher pH.[5][7]

Causality: The reaction you want (aminolysis) and the reaction you don't (hydrolysis) are in a kinetic competition. For a successful conjugation, the rate of aminolysis must be significantly faster than the rate of hydrolysis.

Reaction_Competition NHS_Ester Active NHS-Ester (Reagent) Product Stable Amide Bond (Desired Product) NHS_Ester->Product Hydrolyzed Inactive Carboxylic Acid (Side Product) NHS_Ester->Hydrolyzed Amine Primary Amine (Your Substrate) Amine->NHS_Ester Aminolysis (Fast, Desired) Water Water / OH- (in Buffer) Water->NHS_Ester Hydrolysis (Competing Reaction)

Caption: The competition between desired aminolysis and undesired hydrolysis.

Troubleshooting Steps:

  • Reagent Age & Storage: How old is your 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate? Has it been stored properly in a desiccator, protected from moisture? Repeatedly opening the vial introduces atmospheric moisture, which can degrade the reagent over time.[8][9]

  • Solvent Quality: If you first dissolve the reagent in an organic solvent like DMF or DMSO, is the solvent anhydrous? Standard-grade DMF can degrade to form dimethylamine, which will consume your NHS ester.[10][11][12] If your DMF has a "fishy" smell, do not use it.[11][12]

  • Reaction pH: Confirm the pH of your reaction buffer is within the optimal range of 7.2-8.5.[4][5]

Q2: How can I be sure my NHS-ester reagent is still active?

A: You should always perform a quality control (QC) check on any questionable or aged vial of an NHS ester. Hydrolysis of the ester releases N-hydroxysuccinimide, which has a distinct absorbance at ~260 nm.[4][11] A simple spectrophotometric test can qualitatively confirm if the reagent is still active.[8][13]

Protocol 1: Quick Qualitative NHS-Ester Activity Test

  • Prepare Reagent Solution: Dissolve 1-2 mg of the NHS ester in 2 mL of an amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5). If not water-soluble, first dissolve in 200 µL of anhydrous DMSO, then add buffer.[13]

  • Prepare Control: Use the same buffer/DMSO mixture without the NHS ester as your blank.

  • Initial Reading (A_initial): Zero the spectrophotometer at 260 nm with the control. Measure and record the absorbance of your reagent solution.

  • Induce Hydrolysis: To 1 mL of the reagent solution, add 100 µL of a strong base (e.g., 0.5 M NaOH) to rapidly hydrolyze all active ester.

  • Final Reading (A_final): Immediately measure the absorbance at 260 nm again.

Interpretation:

  • If A_final is significantly greater than A_initial: Your reagent is active. The base forced the hydrolysis of active esters, releasing NHS and increasing the absorbance.[8]

  • If A_final is similar to A_initial: Your reagent is likely dead. It was already hydrolyzed, so adding base caused no further change.

Q3: What is the optimal pH, and why is it so critical?

A: The optimal pH for NHS ester reactions is a delicate balance, typically between pH 7.2 and 8.5 .[4][5][14]

The Chemical Dichotomy:

  • Below pH 7.2: Primary amines (R-NH2) are increasingly protonated to their ammonium form (R-NH3+). This protonated amine is not nucleophilic and will not react with the NHS ester.[2][3]

  • Above pH 8.5: The concentration of hydroxide ions (OH-) in the buffer increases dramatically. Hydroxide is a strong nucleophile and aggressively attacks the NHS ester, causing rapid hydrolysis and reagent inactivation.[5] The half-life of an NHS ester can drop from hours at pH 7 to mere minutes at pH 9.[4][7][8]

pHTemperature (°C)Approximate Half-life of NHS EsterImplication for Reaction
7.044-5 hoursSlow aminolysis, but stable reagent.[4][7]
7.525~2 hoursGood starting point for balancing reactivity and stability.
8.54~30-60 minutesFast aminolysis, but reagent must be used quickly.
8.6410 minutes High risk of hydrolysis outcompeting aminolysis.[4][7]
9.025Minutes Very rapid hydrolysis; generally unsuitable.[8]

Troubleshooting Steps:

  • Calibrate Your pH Meter: Ensure your pH measurements are accurate.

  • Use Non-Amine Buffers: Never use buffers containing primary amines like Tris (TBS) or glycine. They will directly compete with your substrate for the NHS ester.[4][11] Recommended buffers include Phosphate (PBS), Bicarbonate, Borate, or HEPES.[2][4]

  • Prepare Reagents Fresh: Dissolve the NHS ester and add it to the reaction buffer immediately before starting the experiment. Do not let it sit in the aqueous buffer.[14]

Q4: The tert-butyl group on my reagent is bulky. Could this be causing the low reactivity?

A: Yes, this is a distinct possibility. The 4-(tert-butyl)benzoyl moiety introduces significant steric hindrance around the reactive ester carbonyl.

Mechanistic Insight: The reaction proceeds through a crowded tetrahedral intermediate.[][15] A bulky group, like tert-butyl, can physically impede the approach of the amine nucleophile, slowing down the rate of this intermediate's formation and, consequently, the overall reaction rate.[16][17] This effect is magnified if the primary amine on your target substrate is also sterically hindered (e.g., a secondary amine or a primary amine near other large groups).[18]

Caption: Steric hindrance from the tert-butyl group impeding amine attack.

Strategies to Overcome Steric Hindrance:

  • Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 4 hours to overnight) at room temperature or 4°C.[2]

  • Increase Temperature: Gently warming the reaction (e.g., to 37°C) can provide the necessary activation energy to overcome the steric barrier. Monitor for substrate stability.

  • Increase Molar Excess: Use a higher molar excess of the NHS ester (e.g., 20-50 fold) to increase the probability of a successful collision. Be mindful of potential side reactions with hydroxyl or sulfhydryl groups if using a large excess.[19][20]

  • Optimize Concentration: Higher concentrations of both reactants can favor the desired bimolecular reaction over the competing unimolecular hydrolysis.[2][14]

Experimental Protocols

Protocol 2: General Procedure for Labeling an Amine-Containing Substrate

This protocol provides a robust starting point. Optimization may be required based on your specific substrate.

  • Prepare Substrate: Dissolve your amine-containing molecule (e.g., protein, peptide) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-5 mg/mL.[12][14] Ensure any amine-based buffers from previous steps are removed via dialysis or desalting column.[14]

  • Prepare NHS Ester Stock: Immediately before use, dissolve 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate in anhydrous DMSO or DMF to a 10-20 mg/mL concentration.

  • Initiate Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the substrate solution.[2] The final concentration of organic solvent should ideally be below 10% to prevent denaturation of protein substrates.[2]

  • Incubate: Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quench Reaction: Stop the reaction by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM.[4][14] This will consume any unreacted NHS ester.

  • Purify Conjugate: Remove unreacted reagent and byproducts using an appropriate method for your molecule, such as size-exclusion chromatography (e.g., a desalting column) or dialysis.[2]

References

  • Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. (2021, May 5). ResearchGate. Retrieved from [Link]

  • Selective Acylation of Primary Amines in Peptides and Proteins. (n.d.). ResearchGate. Retrieved from [Link]

  • pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. (n.d.). PMC. Retrieved from [Link]

  • Active esters and resins in peptide synthesis: the role of steric hindrance. (n.d.). RSC Publishing. Retrieved from [Link]

  • Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). (2015). Analytical Methods (RSC Publishing). DOI:10.1039/C5AY00042D. Retrieved from [Link]

  • Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research. Retrieved from [Link]

  • Acylation Mechanism. (2026, February 24). A Level Chemistry Revision Notes. Retrieved from [Link]

  • The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. (2023, August 2). Scholars' Mine - MST.edu. Retrieved from [Link]

  • How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. (2015, October 22). The Protein Man's Blog. Retrieved from [Link]

  • Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. (2022, August 19). Semantic Scholar. Retrieved from [Link]

  • Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? (2014, August 1). ResearchGate. Retrieved from [Link]

  • Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. (2022, July 11). Reddit. Retrieved from [Link]

Sources

Troubleshooting

removing unreacted 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate from reaction mixture

A-Z Guide for Removing Unreacted 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: March 2026

A-Z Guide for Removing Unreacted 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for a common challenge in amide bond formation: the removal of unreacted N-hydroxysuccinimide (NHS) esters, specifically 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate, from the reaction mixture. As Senior Application Scientists, we provide not just protocols, but the scientific reasoning behind them to empower you to optimize your purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in removing unreacted 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate?

The primary challenges stem from the physicochemical properties of both the unreacted NHS ester and its hydrolysis byproduct, 4-(tert-butyl)benzoic acid, as well as the desired amide product. The tert-butyl group on the benzoate moiety increases its lipophilicity, making it readily soluble in many common organic solvents used for reaction and work-up, such as dichloromethane (DCM), ethyl acetate (EtOAc), and dimethylformamide (DMF)[1][2]. This can lead to co-elution with the desired product during chromatographic purification or co-precipitation. Furthermore, the NHS leaving group and the hydrolyzed carboxylic acid are polar, which can complicate purification if the desired product has similar polarity[3].

Q2: My initial aqueous work-up isn't removing all the unreacted NHS ester. What's going wrong?

A simple aqueous wash may be insufficient for several reasons. Firstly, the rate of hydrolysis of the NHS ester is pH-dependent. At neutral pH, the half-life can be several hours, meaning a significant amount of the unreacted ester may remain in the organic phase[3][4]. Secondly, the lipophilic nature of the 4-(tert-butyl)benzoate portion of the molecule can limit its partitioning into the aqueous phase, even after hydrolysis.

To improve removal during an aqueous work-up, consider the following:

  • Basic Wash: Wash the organic layer with a mild basic solution, such as 5% sodium bicarbonate or a dilute sodium carbonate solution[3]. This will deprotonate the N-hydroxysuccinimide byproduct (pKa ~6.0) and the hydrolyzed 4-(tert-butyl)benzoic acid, significantly increasing their solubility in the aqueous phase.

  • Brine Wash: After the basic wash, a brine wash (saturated aqueous NaCl solution) can help to remove residual water and some water-soluble impurities from the organic layer.

Q3: Can I just "quench" the reaction to get rid of the excess NHS ester?

Yes, quenching is a crucial first step to deactivate the unreacted NHS ester and prevent unwanted side reactions[4][5]. Quenching involves adding a nucleophile that will react with the NHS ester. Common quenching agents include:

  • Primary Amines: Small, water-soluble primary amines like Tris, glycine, or ethanolamine are highly effective[5][6]. They react rapidly with the NHS ester to form a stable, water-soluble amide, which can then be easily removed during an aqueous work-up.

  • Water (Hydrolysis): Increasing the pH of the reaction mixture to above 8.5 will significantly accelerate the hydrolysis of the NHS ester to the corresponding carboxylic acid[6]. The half-life of an NHS ester at pH 8.6 can be as short as 10 minutes[6].

It is important to note that quenching converts the unreacted NHS ester into another compound that still needs to be removed from the reaction mixture.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Unreacted NHS ester co-elutes with my product during normal-phase silica gel chromatography. The polarity of the unreacted ester is too similar to your product. The tert-butyl group reduces the overall polarity of the molecule.1. Optimize your mobile phase: Try a more polar solvent system or a gradient elution. Adding a small amount of a polar solvent like methanol can sometimes improve separation. 2. Consider Reverse-Phase Chromatography: If your product is sufficiently non-polar, reverse-phase chromatography (C18) may provide better separation, as the unreacted ester will have a different retention time based on its hydrophobicity. 3. Utilize a Quenching/Extraction strategy before chromatography.
After aqueous work-up, I still see the hydrolyzed carboxylic acid (4-(tert-butyl)benzoic acid) in my product. Incomplete extraction into the basic aqueous phase. This can happen if the organic solvent is very non-polar, limiting the partitioning of the carboxylate salt.1. Increase the number of basic washes. 2. Use a slightly more polar organic solvent for the work-up if your product is soluble. 3. Consider a liquid-liquid extraction with a different solvent system.
Precipitation/crystallization of my product also brings down the unreacted NHS ester. The unreacted ester has similar solubility properties to your desired product in the chosen solvent/anti-solvent system.1. Thoroughly quench the reaction before attempting precipitation. The quenched byproducts are generally more soluble in polar solvents. 2. Experiment with different solvent/anti-solvent systems. For example, if your product is soluble in a minimal amount of a hot solvent like acetonitrile, it may crystallize out upon cooling, leaving the more soluble impurities behind[7].
I'm working with a sensitive biomolecule and want to avoid harsh purification methods. Standard organic synthesis purification techniques may not be suitable for proteins, peptides, or oligonucleotides.1. Size-Exclusion Chromatography (SEC) / Desalting: This is a very effective method for separating large biomolecules from small molecules like unreacted NHS esters and their byproducts[3][8]. 2. Dialysis: For larger sample volumes, dialysis against an appropriate buffer can effectively remove small molecule impurities[2][3].

In-Depth Technical Protocols

Protocol 1: Quenching and Aqueous Extraction for Small Molecule Synthesis

This protocol is suitable for the purification of a relatively non-polar small molecule product that is soluble in a water-immiscible organic solvent.

Workflow Diagram:

A 1. Reaction Completion B 2. Quench Reaction (e.g., add Tris or Glycine solution) A->B Add Quenching Agent C 3. Dilute with Organic Solvent (e.g., Ethyl Acetate) B->C Prepare for Extraction D 4. Aqueous Work-up - Wash with 5% NaHCO3 (aq) - Wash with Brine C->D Phase Separation E 5. Dry Organic Layer (e.g., Na2SO4) D->E Remove Water F 6. Concentrate and Purify (e.g., Column Chromatography) E->F Isolate Product

Caption: Workflow for Quenching and Extraction.

Step-by-Step Methodology:

  • Reaction Quenching:

    • Once the reaction is deemed complete by a suitable monitoring technique (e.g., TLC, LC-MS), add a 5-10 fold molar excess of a quenching agent (e.g., a 1M solution of Tris-HCl, pH 8.0, or glycine) relative to the initial amount of the NHS ester[5].

    • Stir the reaction mixture vigorously for 15-30 minutes at room temperature to ensure complete reaction with the excess NHS ester.

  • Dilution and Initial Wash:

    • Dilute the reaction mixture with a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

    • Transfer the mixture to a separatory funnel and wash with deionized water to remove the bulk of water-soluble byproducts.

  • Basic Extraction:

    • Wash the organic layer with a 5% aqueous solution of sodium bicarbonate. Repeat this wash 2-3 times. This step is critical for removing the N-hydroxysuccinimide byproduct and any hydrolyzed 4-(tert-butyl)benzoic acid[3].

  • Final Wash and Drying:

    • Wash the organic layer with brine to remove any remaining water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Further Purification:

    • The crude product can then be further purified by techniques such as silica gel chromatography or recrystallization if necessary.

Protocol 2: Scavenger Resin-Mediated Purification

Scavenger resins are solid-supported reagents designed to react with and remove specific types of excess reagents or byproducts from a reaction mixture. This method is particularly useful for parallel synthesis and for avoiding aqueous work-ups.

Logical Relationship Diagram:

cluster_0 Reaction Mixture cluster_1 Purified Mixture A Desired Product D Desired Product A->D Remains in Solution B Unreacted NHS Ester C Amine Scavenger Resin B->C Reacts with E Resin-Bound NHS Ester C->E Forms

Caption: Scavenger Resin Purification Logic.

Step-by-Step Methodology:

  • Resin Selection: Choose an amine-functionalized scavenger resin (e.g., tris-(2-aminoethyl)amine polystyrene resin). These resins have primary amines that will react with the unreacted NHS ester.

  • Scavenging:

    • At the end of the reaction, add the scavenger resin to the reaction mixture (typically 2-5 equivalents relative to the excess NHS ester).

    • Stir the mixture at room temperature for a period of 1-16 hours. The reaction progress can be monitored by TLC or LC-MS to ensure complete removal of the unreacted NHS ester.

  • Filtration and Isolation:

    • Once the scavenging is complete, filter the reaction mixture to remove the resin.

    • Wash the resin with a suitable organic solvent to recover any adsorbed product.

    • Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product, which can then be further purified if necessary.

Concluding Remarks

The successful removal of unreacted 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate is a critical step in achieving high purity of the desired amide product. The choice of purification strategy should be guided by the specific properties of the product and the scale of the reaction. By understanding the underlying chemical principles of quenching, extraction, and chromatography, researchers can develop a robust and efficient purification workflow.

References

  • Peptide Institute, Inc. (n.d.). N-Hydroxysuccinimide active ester. Retrieved from [Link]

  • Weller, M. G. (2018, January 22). Is there another way to eliminate EDC/NHS out of the system except precipitation? ResearchGate. Retrieved from [Link]

  • Reddit. (2020, February 22). removing NHS after peptide coupling. r/Chempros. Retrieved from [Link]

  • Zecha, J., et al. (2019). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Molecular & Cellular Proteomics, 18(8), 1656-1667. Retrieved from [Link]

  • Mühle, M. (2014, April 18). What is the best NHS quenching agent? ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dioxopyrrolidin-1-yl benzoate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing pH for Conjugation with 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate

Welcome to the Technical Support Center for bioconjugation using 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate . This reagent is an N-hydroxysuccinimide (NHS) ester of 4-tert-butylbenzoic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bioconjugation using 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate . This reagent is an N-hydroxysuccinimide (NHS) ester of 4-tert-butylbenzoic acid. It is primarily utilized by drug development professionals to covalently attach a bulky, highly hydrophobic 4-tert-butylbenzoyl pharmacophore or capping group to primary amines (e.g., lysine residues, N-termini, or amino-modified oligonucleotides).

Because of the extreme hydrophobicity of the tert-butylphenyl group, optimizing the reaction microenvironment—specifically the pH and organic co-solvent ratio—is critical. Poor optimization leads to rapid reagent hydrolysis, precipitation, and failed conjugation.

The Mechanistic Balance: Why pH is Critical

The conjugation of an NHS ester to an amine proceeds via nucleophilic acyl substitution. For this to occur, the primary amine must be in its unprotonated (free base) form to act as a nucleophile[1]. The ϵ -amino group of a typical lysine residue has a pKa of ~10.5. At a physiological pH of 7.2, the vast majority of these amines are protonated (-NH 3+​ ) and completely unreactive[1]. Raising the pH increases the concentration of the nucleophilic free base, accelerating the reaction.

However, this creates a kinetic competition. The hydroxide ion (OH ) in the aqueous buffer also acts as a nucleophile, leading to the irreversible hydrolysis of the NHS ester into unreactive 4-(tert-butyl)benzoic acid and a free NHS leaving group[1]. The half-life of an NHS ester drops drastically from 4–5 hours at pH 7.0 to approximately 10 minutes at pH 8.6[2]. Therefore, optimizing the pH is an exercise in balancing amine deprotonation against reagent hydrolysis.

G NHS 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate Intermediate Tetrahedral Intermediate NHS->Intermediate Aminolysis Waste 4-(tert-butyl)benzoic acid + Free NHS (Waste) NHS->Waste Hydrolysis (Competing) Amine Target Amine (R-NH2) Requires pH 8.0-8.5 Amine->Intermediate Water Aqueous Buffer (H2O) Hydrolysis at High pH Water->Waste Conjugate Stable Amide Conjugate (Success) Intermediate->Conjugate Covalent Bond

Mechanistic pathway of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate conjugation vs. hydrolysis.

Troubleshooting Guides & FAQs

Q1: I am seeing very low conjugation efficiency despite using a 20-fold molar excess of the NHS ester. What is wrong? A: Your reaction pH is likely either too low (keeping the target amines protonated and unreactive) or too high (causing the NHS ester to hydrolyze before it can react)[1],[3]. For 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate, the optimal pH window is strictly 8.3 to 8.5 [3]. Additionally, check your buffer composition. If you are using Tris or Glycine buffers, the primary amines in the buffer will outcompete your target molecule for the NHS ester[2]. Switch to an amine-free buffer like Sodium Bicarbonate or HEPES.

Q2: Because this specific NHS ester is highly hydrophobic, I must dissolve it in DMSO. How does DMSO affect my working pH? A: Aprotic solvents like DMSO decrease the dielectric constant of the aqueous solution. This thermodynamic shift typically increases the apparent pKa of primary amines, making them harder to deprotonate. A buffer prepared at pH 7.5 in pure water will be insufficient when 10-20% DMSO is added[3]. You must ensure your aqueous buffer is robustly adjusted to pH 8.3–8.5 before the addition of the DMSO stock to compensate for this pKa shift.

Q3: My reaction mixture turns cloudy immediately after adding the NHS ester stock. Does this affect the pH optimization? A: Yes, significantly. Cloudiness indicates the precipitation of the highly hydrophobic 4-(tert-butyl)benzoate NHS ester. If it precipitates out of the aqueous phase, it cannot efficiently react with the amine, but it will still slowly hydrolyze at the solid-liquid interface. Fix: Ensure the NHS ester is fully dissolved in anhydrous, amine-free DMF or DMSO first[3]. Add it dropwise to the aqueous buffer while vigorously vortexing. Maintain a final organic solvent concentration of 10–15% to keep the reagent in solution.

Q4: The reaction starts clear but my labeling ratio drops off in larger batch sizes. Why is the reaction stalling? A: The hydrolysis of NHS esters releases acidic byproducts (N-hydroxysuccinimide and the corresponding carboxylic acid). In large-scale labeling, these acidic byproducts accumulate and actively lower the pH of the reaction mixture over time[3]. If the pH drops below 7.5, aminolysis stalls. Fix: Use a higher molarity buffer (e.g., 0.1 M to 0.2 M Sodium Bicarbonate) for large-scale reactions to absorb the protons released during hydrolysis[3].

Quantitative Data: pH Dynamics & Reaction Kinetics

The following table summarizes the causal relationship between pH, amine state, and the competing hydrolysis rate.

Reaction pHState of Lysine ϵ -AminesNHS Ester Half-Life (Approx.)Conjugation EfficiencyDominant Pathway
7.0 Highly Protonated (<0.1% active)4–5 hours[2]LowNeither (Reaction is stalled)
7.5 Mostly Protonated~1 hourModerateSlow Aminolysis
8.0 Partially Deprotonated~20–30 minsHighAminolysis
8.3 – 8.5 Sufficiently Deprotonated~10 mins[2]Optimal [3]Rapid Aminolysis
9.0+ Highly Deprotonated< 5 minsLowRapid Hydrolysis
Validated Step-by-Step Methodology

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes built-in checkpoints to verify that the chemistry is proceeding as intended.

Phase 1: Preparation & Buffer Exchange

  • Prepare the Target: Dissolve or buffer-exchange your target protein/amine into 0.1 M Sodium Bicarbonate buffer, pH 8.3–8.5[3]. Ensure the concentration is high (1–10 mg/mL) to favor bimolecular aminolysis over unimolecular hydrolysis[4].

  • Prepare the Reagent: Immediately before use, dissolve 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate in high-quality, anhydrous DMSO or amine-free DMF to create a 10 mM stock solution[3]. Causality note: DMF degrades into dimethylamine over time, which will consume your NHS ester. Verify your DMF has no "fishy" odor[3].

Phase 2: Conjugation Reaction 3. Initiate Reaction: Add the NHS ester stock solution dropwise to the target solution while gently vortexing. Target a 10- to 20-fold molar excess of NHS ester[1]. The final volume of DMSO/DMF should be 10% of the total reaction volume to prevent precipitation[3]. 4. Incubate: Allow the reaction to proceed at room temperature for 1 to 2 hours.

Phase 3: In-Process Validation (Self-Validating Checkpoints) 5. Validation Checkpoint 1 (pH Stability): 15 minutes into the reaction, spot-check the pH. If the pH has dropped below 8.0 due to the release of acidic hydrolysis byproducts, your buffer capacity was too low[3]. You must restart with a stronger buffer (e.g., 0.2 M). 6. Validation Checkpoint 2 (Reaction Progress): Measure the absorbance of the reaction mixture at 260–280 nm. The free N-hydroxysuccinimide (NHS) byproduct released during both conjugation and hydrolysis absorbs strongly in this range[2]. A steady increase in A260 confirms the ester is actively reacting and not simply precipitated.

Phase 4: Quenching & Purification 7. Quench (Optional): Add a primary amine buffer (e.g., 50 mM Tris or Glycine, pH 8.0) to consume any remaining unreacted NHS ester[2]. 8. Purify: Remove the organic impurities (DMSO, free NHS, and hydrolyzed 4-(tert-butyl)benzoic acid) using size-exclusion chromatography (e.g., a desalting column) or dialysis[4].

References
  • Protocol: NHS Ester Labeling of Amino-Biomolecules Source: Interchim URL:[Link]

Sources

Troubleshooting

minimizing side reactions during 4-tert-butylbenzoylation of peptides

Welcome to the Technical Support Center for Advanced Peptide Modifications . This guide is engineered for researchers and drug development professionals facing challenges with the 4-tert-butylbenzoylation of peptides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Peptide Modifications . This guide is engineered for researchers and drug development professionals facing challenges with the 4-tert-butylbenzoylation of peptides.

By synthesizing mechanistic chemistry with field-validated protocols, this guide provides a self-validating framework to diagnose, troubleshoot, and eliminate side reactions during sterically hindered acylations.

Section 1: The Mechanistic "Why" – Understanding Reaction Dynamics

The 4-tert-butylbenzoyl group is frequently utilized in peptide chemistry to enhance lipophilicity, improve pharmacokinetic half-life, or serve as a highly stable N-terminal capping group[1]. However, the para-substituted tert-butyl moiety introduces significant steric shielding and a mild electron-donating inductive effect.

The Causality of Side Reactions:

  • Kinetic Slowdown: The bulky tert-butyl group physically obstructs the incoming nucleophile (the N-terminal amine of the peptide), drastically reducing the rate of N-acylation.

  • Thermodynamic Competition (O-Acylation): Because the primary N-acylation is slow, the activated acylating agent remains in the reaction mixture for extended periods. This allows weaker, competing nucleophiles—such as the unprotected hydroxyl groups of Tyrosine (Tyr), Serine (Ser), and Threonine (Thr)—to attack the activated ester, resulting in unwanted O-acylation[2].

  • Base-Catalyzed Epimerization: If benzoylation is performed using traditional uronium salts (e.g., HATU) which require strong bases like N,N-Diisopropylethylamine (DIPEA), the prolonged reaction time gives the base ample opportunity to abstract the α-proton of the activated residue, leading to oxazolone formation and subsequent racemization[3][4].

Section 2: Quantitative Troubleshooting Matrix

To rapidly diagnose your synthesis, compare your LC-MS data against this quantitative matrix.

Side ReactionMass Shift (ΔDa)Mechanistic CauseFrequencyOptimal Mitigation Strategy
Incomplete Acylation +0.0 (Unreacted)Steric hindrance blocking N-terminal attack.HighSwitch to DIC/OxymaPure; elevate temp to 40°C.
O-Acylation (Tyr/Ser/Thr) +161.1 per siteProlonged activation; unprotected hydroxyls.MediumPost-coupling wash with 20% Piperidine.
Racemization / Epimerization +0.0 (Isomer shift)Base-catalyzed oxazolone formation.Low-MedBase-free coupling (DIC/OxymaPure).
Aspartimide Formation -18.0Prolonged exposure to DIPEA during slow coupling.LowEliminate DIPEA; use 0.1M HOBt if base is required.

Section 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . By integrating analytical checkpoints directly into the workflow, you ensure that each chemical transformation is empirically verified before proceeding.

Protocol A: High-Efficiency, Base-Free 4-tert-Butylbenzoylation

Traditional acid chlorides (e.g., 4-tert-butylbenzoyl chloride) are overly reactive and poorly selective. This protocol utilizes DIC/OxymaPure , which generates a highly reactive but stable active ester under neutral conditions, preventing base-catalyzed racemization[3].

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide (0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 20 minutes. Drain thoroughly.

  • Reagent Activation: In a separate vial, dissolve 4-tert-butylbenzoic acid (0.4 mmol, 4 eq) and OxymaPure (0.4 mmol, 4 eq) in 2 mL of DMF.

  • Initiation: Add N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq) to the vial. Stir for 2 minutes to allow the formation of the Oxyma active ester. (Note: Do not pre-activate for longer than 5 minutes to avoid ester degradation).

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours. If the sequence is known to be highly aggregated, heat the reaction to 40°C.

  • Validation Check: Wash the resin with DMF (5 × 1 min). Perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates successful N-acylation. If blue, repeat steps 2-4.

Protocol B: Selective Reversal of O-Acylation

If LC-MS analysis reveals +161.1 Da adducts, O-acylation has occurred. Because ester bonds (O-acyl) are significantly more susceptible to nucleophilic attack than amide bonds (N-acyl), mild bases can selectively cleave the unwanted side reaction without damaging the peptide backbone[2].

Step-by-Step Methodology:

  • Initial LC-MS: Cleave a micro-aliquot of resin and confirm the presence of the +161.1 Da mass peak.

  • Hydrolysis/Aminolysis: Treat the bulk resin with a solution of 20% Piperidine in DMF (v/v) for 15 minutes at room temperature.

  • Wash: Drain the reactor and wash the resin strictly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Validation Check: Cleave a second micro-aliquot. LC-MS must show the complete disappearance of the +161.1 Da peak, leaving only the target mass.

Section 4: Expert FAQs

Q: Why shouldn't I just use 4-tert-butylbenzoyl chloride with DIPEA to force the reaction? A: While acid chlorides are highly reactive, they are notoriously unselective. Using the chloride derivative drastically increases the rate of O-acylation on unprotected Tyr/Ser/Thr residues. Furthermore, the stoichiometric amount of DIPEA required to neutralize the generated HCl creates a highly basic environment that promotes racemization and aspartimide formation[4].

Q: My peptide contains multiple unprotected Tyrosine residues. How do I prevent massive over-acylation during the capping step? A: If you are performing the benzoylation on-resin before global deprotection, ensure your Tyr residues are protected (e.g., with a tBu group). If you are forced to perform this on a partially unprotected sequence, O-acylation is kinetically unavoidable due to the slow N-acylation rate. Acknowledge this thermodynamic reality and proactively integrate Protocol B (Piperidine wash) immediately after your coupling step to selectively strip the phenolic esters[2].

Q: Does the choice of solvent impact the steric hindrance of the tert-butyl group? A: Yes. Solvents that poorly solvate the peptide backbone (like pure DCM) promote secondary structure formation (e.g., β-sheets), which compounds the inherent steric hindrance of the tert-butyl group. Always perform this specific acylation in high-swelling, hydrogen-bond disrupting solvents like DMF or NMP.

Section 5: Workflow Visualization

The following decision tree maps the logical troubleshooting pathways based on empirical LC-MS data.

TroubleshootingWorkflow Start LC-MS Analysis Post-Benzoylation Q1 Identify Major Peak Mass Start->Q1 Truncation Mass = Starting Peptide (Incomplete Acylation) Q1->Truncation +0 Da OverAcyl Mass = Target + 161.1 Da (O-Acylation) Q1->OverAcyl +161.1 Da Racemization Split Peak at Target Mass (Epimerization) Q1->Racemization Isomers Success Single Peak at Target Mass (Optimal Coupling) Q1->Success Pure Action1 Optimize Kinetics: Use DIC/OxymaPure at 40°C Truncation->Action1 Action2 Reverse Side Reaction: Treat with 20% Piperidine OverAcyl->Action2 Action3 Prevent Oxazolone: Switch to Base-Free Coupling Racemization->Action3 End Proceed to Cleavage Success->End Action1->Start Re-evaluate Action2->Start Re-evaluate

Decision tree for diagnosing and resolving 4-tert-butylbenzoylation side reactions based on LC-MS data.

References

  • Title: OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Source: Peptide Chemistry Organization URL: [Link][3]

  • Title: Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries Source: ACS Publications (Organic Process Research & Development) URL: [Link][2]

  • Title: Evaluation of 4-tert-Butyl-Benzhydrylamine Resin (BUBHAR) as an Alternative Solid Support for Peptide Synthesis Source: ResearchGate URL: [Link][1]

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Troubleshooting Guide & Standard Operating Procedure (SOP) Executive Summary & Chemical Context 2,5-Dioxopyrrolidin-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Troubleshooting Guide & Standard Operating Procedure (SOP)

Executive Summary & Chemical Context

2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate (commonly referred to as 4-tert-butylbenzoic acid NHS ester or 4-tBu-Bz-NHS) is a highly reactive, homobifunctional crosslinking and labeling reagent. While the N-hydroxysuccinimide (NHS) ester moiety is standard for targeting primary amines (such as lysine residues on proteins), the 4-tert-butylbenzoate tail introduces extreme hydrophobicity.

Because of the bulky, non-polar tert-butyl group and the aromatic benzene ring, this compound possesses virtually zero aqueous solubility [1]. It must be fully dissolved in a water-miscible organic solvent prior to introduction into an aqueous bioconjugation buffer. The two industry-standard solvents for this are Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) . However, each solvent presents unique chemical risks that, if misunderstood, will lead to silent protocol failures, near-zero conjugation yields, and degraded reagents[1, 3].

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Below, we dissect the causality behind solvent-induced failures, provide a self-validating experimental protocol, and address the most frequent troubleshooting queries we receive from the field.

Solvent Showdown: DMSO vs. DMF

Choosing between DMSO and DMF is not a matter of preference; it is a matter of understanding the degradation pathways of your specific reagent batch.

  • DMSO (The Hygroscopic Threat): DMSO is an exceptional solvent but is highly hygroscopic. It acts as a sponge for atmospheric moisture. When water enters the DMSO stock, it acts as a competing nucleophile, leading to the rapid base-catalyzed hydrolysis of the NHS ester into unreactive 4-tert-butylbenzoic acid and free NHS[3, 4]. Furthermore, DMSO freezes at 18.5 °C. Storing DMSO stocks in the refrigerator causes the solution to solidify. Repeated freeze-thaw cycles inevitably introduce condensation if the vial is opened before reaching room temperature.

  • DMF (The Amine Degradation Pathway): DMF has a freezing point of -61 °C, meaning it remains liquid in standard -20 °C freezers, bypassing the freeze-thaw condensation issue. However, DMF is chemically unstable over long periods and degrades to yield dimethylamine and carbon monoxide [1, 2]. Dimethylamine is a highly reactive primary amine. If your DMF has degraded, the dimethylamine will instantly react with your 4-tBu-Bz-NHS ester (aminolysis), neutralizing your reagent before it ever touches your target protein.

Quantitative Comparison Table
Solvent PropertyDimethyl Sulfoxide (DMSO)Dimethylformamide (DMF)
Freezing Point 18.5 °C (Solidifies in cold rooms)-61.0 °C (Remains liquid at -20 °C)
Hygroscopicity Very HighModerate
Primary Chemical Risk Moisture ingress leading to Hydrolysis Solvent degradation leading to Aminolysis
Failure Mechanism H₂O + NHS Ester → Carboxylic Acid + Free NHSDimethylamine + NHS Ester → Dimethylamide + Free NHS
Sensory Warning None (Moisture is invisible)"Fishy" odor indicates dimethylamine presence
Mitigation Strategy Use anhydrous grade (≤0.005% H₂O); Avoid freeze-thaw.Use amine-free grade; Store over 3Å molecular sieves.

Mechanistic Failure Pathways

Understanding the competing kinetic reactions is critical. The diagram below illustrates the desired target aminolysis versus the two primary solvent-induced failure mechanisms.

G NHS 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate (Active NHS Ester) Target Target Protein (Primary Amine) NHS->Target Aminolysis (pH 7.2-8.5) Water H2O (Moisture) from wet DMSO/Buffer NHS->Water Hydrolysis (Competing) DMA Dimethylamine from degraded DMF NHS->DMA Aminolysis (Solvent Degradation) Conjugate Stable Amide Conjugate (Successful Labeling) Target->Conjugate Hydrolysis 4-(tert-butyl)benzoic acid + Free NHS (Inactive) Water->Hydrolysis SideProduct Dimethylamide Byproduct + Free NHS (Inactive) DMA->SideProduct

Caption: Reaction pathways of 4-tBu-Bz-NHS: Desired target aminolysis vs. solvent-induced failures.

Self-Validating Experimental Protocol

To ensure high-yield bioconjugation, follow this self-validating workflow. Every step is designed to eliminate the variables of moisture and competing nucleophiles.

Phase 1: Reagent Preparation (The "Dry" Phase)
  • Equilibration (Critical): Remove the sealed vial of 4-tBu-Bz-NHS from -20 °C storage. Do not open it. Allow the vial to equilibrate to room temperature for at least 30–45 minutes. Causality: Opening a cold vial causes ambient humidity to condense directly onto the powder, guaranteeing immediate hydrolysis upon solvent addition [3, 4].

  • Solvent Validation:

    • If using DMSO: Pierce a fresh septum of anhydrous DMSO (packaged under argon).

    • If using DMF: Perform a smell test. If there is even a faint "fishy" odor, discard the solvent immediately[1, 2].

  • Dissolution: Dissolve the 4-tBu-Bz-NHS to a concentrated stock of 10–25 mM. Vortex until completely clear. Note: This stock must be used within 15 minutes.

Phase 2: The Conjugation Reaction (The "Aqueous" Phase)
  • Buffer Preparation: Prepare your target protein (1–10 mg/mL) in an amine-free buffer (e.g., PBS, HEPES, or 0.1 M Sodium Bicarbonate) adjusted to pH 8.0–8.3 [2]. Causality: This pH range optimally balances the deprotonation of the target's primary amines (making them reactive nucleophiles) while minimizing the base-catalyzed hydrolysis of the NHS ester [2, 4].

  • Dropwise Addition: While gently vortexing or stirring the protein solution, add the organic NHS ester stock dropwise.

  • Volume Control (Critical): Ensure the final concentration of DMSO/DMF does not exceed 10% v/v of the total reaction volume. Causality: Exceeding 10% can denature the target protein, while adding the hydrophobic reagent too quickly will cause it to crash out of solution (precipitate) [1].

  • Incubation: Incubate the reaction at room temperature for 1–2 hours, or on ice overnight.

Phase 3: Quenching and Purification
  • Quenching: Add a primary amine-containing buffer (e.g., 50 mM Tris or Glycine, pH 7.5) and incubate for 15 minutes. This consumes any unreacted NHS ester.

  • Purification: Remove the organic solvent, the quenched byproducts, and the released NHS leaving group using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis against your final storage buffer.

Troubleshooting & FAQs

Q: My reaction mixture turned milky/cloudy immediately after adding the 4-tBu-Bz-NHS stock. What happened? A: This is precipitation caused by the extreme hydrophobicity of the tert-butyl group. When a highly concentrated hydrophobic organic stock hits an aqueous buffer too rapidly, it crashes out of solution before it can react. Solution: Decrease your stock concentration, ensure you are adding it dropwise with continuous vortexing, and verify that your final organic solvent concentration is between 5% and 10% v/v.

Q: I used DMF, and my reagent stayed in solution perfectly, but my downstream mass spectrometry shows zero conjugation. Why? A: Your DMF was likely degraded. DMF slowly breaks down into dimethylamine over time [1, 2]. Because dimethylamine is a small, highly mobile primary amine, it outcompetes your bulky target protein and reacts with the NHS ester instantly. Always use fresh, amine-free DMF stored over 3Å molecular sieves.

Q: Can I store the reconstituted 4-tBu-Bz-NHS ester stock for future experiments? A: It is highly discouraged [3]. If absolutely necessary, DMF is the preferred solvent for storage because it does not freeze at -20 °C. Purge the vial with dry argon or nitrogen, seal tightly, and store at -80 °C. DMSO stocks should be discarded after one use; the freeze-thaw cycle required to melt DMSO will inevitably introduce moisture and destroy the reagent.

Q: Why must I strictly avoid Tris or Glycine buffers during the main reaction? A: Tris (tris(hydroxymethyl)aminomethane) and Glycine both contain primary amines. They act as competing nucleophiles. Because they are small molecules present in massive molar excess compared to your target protein, they will consume 100% of your 4-tBu-Bz-NHS ester, resulting in zero labeling of your target [2, 4].

References

Reference Data & Comparative Studies

Validation

H-NMR Characterization and Performance Guide: 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate

As bioconjugation and targeted drug delivery systems grow more complex, the selection and validation of acylating agents become critical to experimental success. 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate—the N-hydr...

Author: BenchChem Technical Support Team. Date: March 2026

As bioconjugation and targeted drug delivery systems grow more complex, the selection and validation of acylating agents become critical to experimental success. 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate—the N-hydroxysuccinimide (NHS) ester of 4-tert-butylbenzoic acid—is a highly effective reagent for covalently attaching a lipophilic, sterically hindered tert-butylphenyl moiety to primary amines. This modification is frequently employed to modulate the pharmacokinetics of peptides, enhance the lipophilicity of small molecules, or create rigid, hydrophobic spacer arms.

This guide provides an in-depth structural analysis of the compound via 1 H-NMR, objectively compares its performance against alternative active esters, and establishes self-validating protocols for monitoring its reactivity.

Structural Analysis & Causality of the 1 H-NMR Profile

A high-quality 1 H-NMR spectrum is not just a proof of identity; it is a diagnostic tool for assessing the reagent's integrity before initiating a moisture-sensitive coupling reaction. For 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate (typically acquired in CDCl 3​ or DMSO- d6​ ), the spectrum is defined by three distinct regions, each governed by specific electronic and steric environments:

  • The tert-Butyl Anchor (~1.33 ppm): The nine equivalent protons of the tert-butyl group appear as a strong, sharp singlet. Because this group is electronically isolated from the reactive carbonyl, its chemical shift remains highly stable. In complex bioconjugation mixtures, this peak serves as a reliable internal standard to quantify the molar ratio of the modifier attached to the target molecule.

  • The Succinimidyl Protons (~2.85–2.90 ppm): The four protons of the NHS leaving group form a characteristic singlet. The electron-withdrawing nature of the adjacent imide carbonyls deshields these protons. Crucially, this peak is the primary indicator of reagent purity. If the ester undergoes spontaneous hydrolysis, free N-hydroxysuccinimide is released, shifting this peak upfield to ~2.60 ppm. The absence of a 2.60 ppm peak self-validates that the reagent is fully intact.

  • The Aromatic Core (~7.45 ppm and ~8.05 ppm): The para-substitution on the benzene ring creates an AA'BB' spin system, manifesting as two distinct doublets (each integrating to 2H) with a coupling constant ( J ) of approximately 8.5 Hz. The strong electron-withdrawing effect of the NHS ester deshields the protons ortho to the carbonyl, pushing them downfield to ~8.05 ppm, while the meta protons resonate at ~7.45 ppm.

Comparative Performance: NHS Ester vs. Alternatives

When designing an acylation workflow, researchers typically evaluate NHS esters against Acid Chlorides and Pentafluorophenyl (PFP) esters. The choice dictates the balance between reactivity, hydrolytic stability, and aqueous solubility.

Acid chlorides are highly reactive but suffer from rapid degradation, often hydrolyzing within minutes upon exposure to ambient moisture, making them difficult to store and handle 1. Conversely, PFP esters demonstrate superior resistance to hydrolysis but are highly lipophilic, which can induce precipitation in the aqueous buffers required for protein labeling.

NHS esters provide the optimal kinetic window. At a neutral pH of 7.0 (0°C), the half-life of an NHS ester is approximately 4–5 hours, allowing sufficient time for aminolysis to outcompete hydrolysis 2.

Table 1: Quantitative Comparison of Acylating Agents for 4-(tert-butyl)benzoic acid

Performance MetricAcid ChlorideNHS Ester (Product)PFP Ester
Hydrolysis Half-Life (pH 7.0, 25°C)< 5 minutes~1–2 hours> 12 hours
Aminolysis Rate Extremely Fast (Seconds)Fast (Minutes to Hours)Moderate to Fast
Aqueous Buffer Compatibility Poor (Violent hydrolysis)Good (Requires co-solvent)Fair (Highly lipophilic)
Storage Stability (Neat, Air)Poor (Decomposes < 72h)Excellent (Stable at -20°C)Excellent
Experimental Workflows & Self-Validating Protocols

Hydrolysis of the NHS ester is the major kinetic competitor to the desired aminolysis reaction, particularly when the target amine is sterically hindered or present at low concentrations . Understanding the logical relationship between these competing pathways is essential for optimizing yields.

G A NHS Ester (Active Electrophile) D Amide Conjugate (Desired Product) A->D Aminolysis (Fast at pH 8.0) E Free Acid + Free NHS (Hydrolysis Waste) A->E Hydrolysis (Competes at high pH) B Target Amine (Nucleophile) B->D C Water / OH- (Competing Nucleophile) C->E

Caption: Logical relationship of competing aminolysis and hydrolysis pathways during bioconjugation.

Protocol A: NMR-Monitored Hydrolysis Tracking

To determine the exact half-life of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate in your specific buffer conditions, use this self-validating 1 H-NMR kinetic assay. By tracking the migration of the succinimidyl protons, the system provides an internal, quantitative readout of degradation without requiring external calibration standards.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the NHS ester in 0.5 mL of anhydrous DMSO- d6​ in an NMR tube.

  • Baseline Verification: Acquire a standard 1 H-NMR spectrum. Ensure the succinimidyl peak is a clean singlet at ~2.90 ppm and that no peak exists at 2.60 ppm.

  • Reaction Initiation: Inject 0.1 mL of D 2​ O buffered to the target pH (e.g., pD 7.4 using a deuterated phosphate buffer) directly into the NMR tube. Invert twice to mix.

  • Time-Course Acquisition: Program the NMR spectrometer to acquire a spectrum every 15 minutes for a total duration of 4 hours at a constant temperature (e.g., 25°C).

  • Kinetic Integration: For each time point, integrate the bound NHS peak (~2.90 ppm) and the free NHS peak (~2.60 ppm).

  • Data Modeling: Calculate the percentage of intact ester: [Area2.90​/(Area2.90​+Area2.60​)]×100 . Fit the decay curve to a first-order kinetic model to extract the half-life ( t1/2​ ).

G A Sample Prep (NHS Ester in DMSO-d6) B Initiation (Add D2O Buffer) A->B Step 1 C Time-Course NMR (Acquire every 15 min) B->C Step 2 D Peak Integration (2.9 ppm vs 2.6 ppm) C->D Step 3 E Kinetic Modeling (Calculate t1/2) D->E Step 4

Caption: Experimental workflow for real-time NMR monitoring of NHS ester hydrolysis.

Protocol B: Optimized Amine Acylation

To achieve maximum coupling efficiency, the reaction environment must be engineered to accelerate aminolysis while suppressing hydrolysis. For challenging or sterically hindered couplings, driving the local concentration of the reactive intermediates is paramount 4.

Step-by-Step Methodology:

  • Nucleophile Activation: Dissolve the target amine in an aqueous buffer adjusted to pH 8.0–8.5 (e.g., 100 mM HEPES or Bicarbonate). This ensures the primary amine is deprotonated and highly nucleophilic.

  • Electrophile Solubilization: Dissolve 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate in anhydrous DMF or DMSO immediately prior to use. Do not store the reagent in solution.

  • Conjugation: Add the NHS ester solution dropwise to the amine buffer while vortexing. Maintain the organic co-solvent concentration between 10–20% v/v to prevent precipitation of the highly lipophilic tert-butylphenyl group. Use a 2-to-5-fold molar excess of the NHS ester.

  • Incubation & Quenching: Allow the reaction to proceed for 2 hours at room temperature. Quench any remaining unreacted NHS ester by adding a primary amine-containing buffer (e.g., 50 mM Tris, pH 8.0) for 15 minutes.

  • Purification: Isolate the conjugate via reverse-phase HPLC or size-exclusion chromatography, depending on the molecular weight of the target amine.

Conclusion

2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate strikes an ideal balance between the hyper-reactivity of acid chlorides and the extreme hydrophobicity of PFP esters. By utilizing 1 H-NMR not just for structural confirmation, but as a dynamic tool to track the 2.90 ppm to 2.60 ppm succinimidyl shift, researchers can confidently validate reagent integrity and optimize their bioconjugation workflows for maximum yield.

References
  • Organic & Biomolecular Chemistry (RSC Publishing). "Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution." Royal Society of Chemistry. [Link]

  • Proceedings of the National Academy of Sciences (PNAS). "Proximity-driven acceleration of challenging solid-phase peptide couplings." PNAS. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 4-(tert-butyl)benzoate Conjugated Peptides

Introduction: The Analytical Challenge of Hydrophobic Peptide Conjugates In the realm of drug development and proteomics, the conjugation of peptides with various moieties is a common strategy to enhance their therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Hydrophobic Peptide Conjugates

In the realm of drug development and proteomics, the conjugation of peptides with various moieties is a common strategy to enhance their therapeutic properties or to serve as biochemical probes. The 4-(tert-butyl)benzoyl group is one such modification, introducing a bulky, hydrophobic entity to the peptide. While this modification can be advantageous for biological activity, it presents a significant challenge for characterization by mass spectrometry. The inherent hydrophobicity can lead to poor solubility, chromatographic peak broadening, and altered ionization efficiency. Furthermore, the nature of the covalent linkage and the stability of the modification itself under different fragmentation regimes are critical considerations for accurate structural elucidation.

This guide provides a comparative analysis of common mass spectrometry fragmentation techniques for the characterization of 4-(tert-butyl)benzoate conjugated peptides. We will delve into the mechanistic underpinnings of each method, offering field-proven insights to guide your experimental design and data interpretation.

Core Principles of Peptide Fragmentation: A Brief Overview

Tandem mass spectrometry (MS/MS) is the cornerstone of peptide sequencing and modification analysis.[1] The choice of fragmentation technique is paramount as it dictates the type and quality of structural information obtained. The most prevalent methods are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD), along with its hybrid form, EThcD.

  • Collision-Induced Dissociation (CID): This technique involves the acceleration of precursor ions, which then collide with an inert gas.[2] This "slow-heating" process leads to the cleavage of the most labile bonds, typically the peptide backbone amide bonds, generating primarily b and y ions.[3]

  • Higher-Energy Collisional Dissociation (HCD): Performed in a higher-pressure cell, HCD provides a more energetic and uniform activation of precursor ions compared to CID. This often results in a more diverse range of fragment ions, including those from the peptide backbone and potentially from the modification itself.

  • Electron-Transfer Dissociation (ETD): In contrast to the collisional methods, ETD involves the transfer of an electron to a multiply charged peptide ion. This non-ergodic process induces fragmentation of the peptide backbone at the N-Cα bond, producing c and z type ions, while often preserving labile post-translational modifications (PTMs).[4]

  • Electron-Transfer/Higher-Energy Collision Dissociation (EThcD): This hybrid method combines ETD with HCD, subjecting the ETD-produced fragment ions to further collisional activation. This can provide even more comprehensive fragmentation, including side-chain losses, which can be useful for distinguishing isobaric residues.[5]

Predicted Fragmentation Behavior of 4-(tert-butyl)benzoyl Conjugated Peptides

The fragmentation pattern of a 4-(tert-butyl)benzoyl conjugated peptide will be a composite of the peptide backbone cleavage, fragmentation of the benzoyl moiety, and fragmentation of the tert-butyl group.

Fragmentation of the 4-(tert-butyl)benzoyl Moiety

Based on the fragmentation of similar structures, we can predict key fragmentation pathways:

  • Loss of a Methyl Radical: The tert-butyl group is prone to fragmentation through the loss of a methyl radical (•CH3), resulting in a stable tertiary carbocation. This would correspond to a neutral loss of 15 Da from the precursor or fragment ions containing the modification.

  • Formation of a Benzoyl Cation: Cleavage of the bond between the carbonyl group and the peptide (e.g., at an N-terminal amine or a lysine side chain) can generate a 4-(tert-butyl)benzoyl cation. This would be a diagnostic reporter ion with a specific mass-to-charge ratio (m/z).

  • Oxazolone Formation (in specific contexts): For N-terminally modified peptides, a characteristic fragmentation pathway involving the formation of an oxazolone ring has been observed for N-benzoyl peptides in the negative ion mode.[6] While this exact mechanism may differ in the more common positive ion mode, the potential for a stable, modification-derived fragment ion remains high.

dot graph "Predicted_Fragmentation_of_4_tert_butylbenzoyl_Group" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} caption="Predicted fragmentation pathways for a 4-(tert-butyl)benzoyl group on a peptide."

Comparative Analysis of Fragmentation Techniques

The choice of fragmentation method will significantly impact the quality of data obtained for these modified peptides.

Collision-Induced Dissociation (CID)

CID is often the default fragmentation method due to its speed and robustness. However, for peptides with bulky, somewhat labile modifications, its "slow-heating" nature can be a double-edged sword.

  • Advantages:

    • Fast acquisition speeds, compatible with high-throughput analyses.

    • Well-characterized fragmentation patterns for standard peptides.

  • Disadvantages:

    • Preferential Loss of Modification: The bond linking the 4-(tert-butyl)benzoyl group to the peptide may be more labile than the peptide backbone bonds. This can lead to a dominant neutral loss of the entire modification, resulting in a spectrum dominated by the unmodified peptide fragments. This would confirm the mass of the modification but provide no information on the conjugation site.

    • Limited Sequence Coverage: If the modification is lost, the remaining energy may be insufficient to induce comprehensive fragmentation of the peptide backbone, leading to poor sequence coverage.

    • Low-Mass Cutoff: In ion trap CID, low-mass fragment ions, such as the potential 4-(tert-butyl)benzoyl reporter ion, may not be detected.

Higher-Energy Collisional Dissociation (HCD)

HCD's more energetic fragmentation can overcome some of the limitations of CID.

  • Advantages:

    • Improved Sequence Coverage: The higher collision energy can promote fragmentation of the peptide backbone even in the presence of the modification, leading to a more complete series of b and y ions.

    • Generation of Reporter Ions: HCD is excellent for generating low-mass reporter ions. A prominent 4-(tert-butyl)benzoyl cation could serve as a diagnostic marker for the presence of the modification.

    • No Low-Mass Cutoff: All fragment ions are detected, ensuring that any reporter ions are observed.

  • Disadvantages:

    • Potential for Modification Lability: While better than CID, the high energy can still lead to some loss of the modification.

    • Complex Spectra: The higher energy can produce more complex spectra with internal fragments and side-chain losses, which can complicate data analysis.

Electron-Transfer Dissociation (ETD)

ETD is often the method of choice for analyzing peptides with labile PTMs, and the 4-(tert-butyl)benzoyl group, while not as labile as phosphorylation, can benefit from this gentle fragmentation technique.

  • Advantages:

    • Preservation of Modification: ETD cleaves the peptide backbone without significantly energizing the modification, meaning the 4-(tert-butyl)benzoyl group is likely to be retained on the c and z fragment ions. This is crucial for pinpointing the exact site of conjugation.

    • Excellent Sequence Coverage for Larger Peptides: ETD is particularly effective for fragmenting larger and more highly charged peptides, which can be challenging for CID and HCD.

  • Disadvantages:

    • Charge State Dependency: ETD is most efficient for precursor ions with a charge state of +3 or higher. Singly and doubly charged precursors may not fragment well.

    • Slower Scan Speeds: ETD can be slower than CID and HCD, which may be a consideration for high-throughput applications.

Electron-Transfer/Higher-Energy Collision Dissociation (EThcD)

EThcD combines the best of both worlds, offering the most comprehensive fragmentation.

  • Advantages:

    • Comprehensive Fragmentation: Provides both c/z ions (from ETD) and b/y ions (from HCD), maximizing sequence coverage and confidence in peptide identification.

    • Simultaneous Site Localization and Reporter Ion Generation: The ETD component preserves the modification for site localization, while the HCD component can generate the diagnostic 4-(tert-butyl)benzoyl reporter ion.

    • Rich Structural Information: Can provide additional structural details, such as side-chain fragmentation, which can be useful for complex peptides.[5]

  • Disadvantages:

    • Slower Acquisition Rate: Typically the slowest of the fragmentation methods.

    • Complex Data Analysis: The resulting spectra are rich in information but can be more complex to interpret.

Summary of Technique Comparison

FeatureCIDHCDETDEThcD
Modification Preservation Poor to ModerateModerateExcellentExcellent
Sequence Coverage ModerateGoodExcellentExcellent
Reporter Ion Generation Poor (due to low-mass cutoff)ExcellentPoorGood
Charge State Requirement Good for low charge statesGood for low charge statesBest for ≥ +3Best for ≥ +3
Speed FastFastModerateSlow
Primary Application Rapid screeningPeptide ID, reporter ionsSite localization of labile PTMsComprehensive characterization

Experimental Protocol: LC-MS/MS Analysis of 4-(tert-butyl)benzoate Conjugated Peptides

This protocol outlines a general workflow. Optimization will be required based on the specific peptide and instrumentation.

1. Sample Preparation:

  • Solubilization: Due to the hydrophobicity of the 4-(tert-butyl)benzoyl group, initial solubilization of the peptide may require a higher percentage of organic solvent (e.g., acetonitrile or isopropanol) than typical peptides. A small amount of formic acid (0.1%) can aid in solubilization and improve chromatographic peak shape.

  • Enzymatic Digestion (if applicable): If analyzing a modified protein, use a standard digestion protocol (e.g., with trypsin). Be aware that the modification may hinder enzymatic cleavage at or near the conjugation site.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is suitable. Consider a column with a wider pore size if dealing with larger peptides or proteins.

  • Mobile Phases:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A shallow gradient may be necessary to achieve good separation of the modified peptide from any unmodified counterparts. The increased hydrophobicity will lead to a later elution time.

3. Mass Spectrometry Data Acquisition:

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • MS1 Scan: Acquire a full scan from m/z 300-2000 to identify the precursor ion(s) of the modified peptide.

  • MS/MS Method (Decision Tree Approach): For the most comprehensive data from a single run, a decision-tree approach is recommended if available on your instrument.

    • If precursor charge state is +2, use HCD.

    • If precursor charge state is ≥ +3, use ETD or EThcD.

    • If a decision tree is not available, separate runs with HCD and ETD/EThcD are recommended for a thorough comparison.

  • Collision Energies/Reaction Times: These will need to be optimized. Start with the default settings for your instrument and adjust based on the fragmentation efficiency observed.

dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} caption="Experimental workflow for LC-MS/MS analysis of 4-(tert-butyl)benzoyl conjugated peptides."

Conclusion and Recommendations

The analysis of 4-(tert-butyl)benzoate conjugated peptides requires a thoughtful approach to mass spectrometry. While CID can provide initial confirmation of modification, it is often inadequate for precise site localization due to the potential for preferential loss of the hydrophobic moiety.

For robust characterization, HCD is a strong starting point, offering a good balance of sequence coverage and the potential for diagnostic reporter ions. However, for unambiguous site localization, especially with larger peptides or where multiple potential conjugation sites exist, ETD or EThcD are superior. The ability of these electron-based fragmentation methods to preserve the modification on the peptide backbone fragments is a critical advantage.[4]

Ultimately, a multi-faceted approach, potentially employing a data-dependent decision tree to apply the optimal fragmentation method based on precursor charge state, will yield the most comprehensive and reliable data for these challenging, yet important, modified peptides.

References

  • Harrison, A. G., & Yalcin, T. (1997). Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones. Journal of the American Society for Mass Spectrometry, 8(4), 366-371. [Link]

  • Rose, C. M., et al. (2015). HCD and ETD spectra of modified peptides. ResearchGate. [Link]

  • Fasulo, M., et al. (2014). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. PMC. [Link]

  • Quan, L., & Liu, M. (2013). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Modern Chemistry & Applications, 1(4). [Link]

  • Swaney, D. L., et al. (2015). ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. Journal of proteome research, 14(1), 357–365. [Link]

  • Navarro, P., et al. (2017). Evaluation of different peptide fragmentation types and mass analyzers in data-dependent methods using an Orbitrap Fusion Lumos Tribrid. Proteomics, 17(5). [Link]

  • Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Aragen Life Sciences. [Link]

  • Johnson, R. S., & Eyers, C. E. (2012). Analysis of Post-translational Modifications by LC-MS/MS. ResearchGate. [Link]

  • Lermyte, F., et al. (2023). Ultra-Accurate Correlation between Precursor and Fragment Ions in Two-Dimensional Mass Spectrometry: Acetylated vs Trimethylated Histone Peptides. Analytical Chemistry, 95(12), 5276–5283. [Link]

  • Törnqvist, M., et al. (2014). Conditions for sample preparation and quantitative HPLC/MS-MS analysis of bulky adducts to serum albumin with diolepoxides of polycyclic aromatic hydrocarbons as models. Archives of toxicology, 88(1), 179–190. [Link]

  • QB3/Chemistry Mass Spectrometry Facility, UC Berkeley. (n.d.). Identification of Protein Modifications. QB3 Berkeley. [Link]

  • Coon, J. J., et al. (2008). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature protocols, 3(8), 1269–1280. [Link]

  • Medzihradszky, K. F., et al. (1996). A comparison of the peptide fragmentation obtained from a reflector matrix-assisted laser desorption-ionization time-of-flight and a tandem four sector mass spectrometer. Journal of the American Society for Mass Spectrometry, 7(1), 1–10. [Link]

  • Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Gupta, G. R., et al. (2012). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry, 24(12), 5629-5632. [Link]

  • Tabb, D. L., et al. (2007). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Analytical chemistry, 79(8), 3136–3144. [Link]

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Matrix Science. [Link]

  • Guruprasad, K., & Dash, D. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). All Ions MS/MS: Targeted Screening and Quantitation Using Agilent TOF and Q-TOF LC/MS Systems. Agilent Technologies. [Link]

  • Vaden, T. D., et al. (2014). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of the American Society for Mass Spectrometry, 25(11), 1868–1875. [Link]

  • Inukai, T., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of mass spectrometry : JMS, 51(1), 28–32. [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Kuck, D., et al. (1993). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. [Link]

  • Barnes, S. (2005, January 25). Mass spectrometry: forming ions, to identifying proteins and their modifications. UAB. [Link]

  • Polasky, D. A., et al. (2022, September 13). Mining for ions: diagnostic feature detection in MS/MS spectra of post-translationally modified peptides. bioRxiv. [Link]

  • Liu, Y., et al. (2023). Mass spectra of 4 leading compounds in TBFs. (A) The mother ion ([M-H]-). ResearchGate. [Link]

Sources

Validation

FTIR spectrum peaks for 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate

An Expert's Guide to FTIR Analysis of N-Succinimidyl 4-(tert-butyl)benzoate Synthesis In the realm of bioconjugation and peptide chemistry, N-hydroxysuccinimide (NHS) esters are critical intermediates for forming stable...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to FTIR Analysis of N-Succinimidyl 4-(tert-butyl)benzoate Synthesis

In the realm of bioconjugation and peptide chemistry, N-hydroxysuccinimide (NHS) esters are critical intermediates for forming stable amide bonds. The successful synthesis of these active esters is a pivotal step, and Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for real-time reaction monitoring and final product verification. This guide provides an in-depth comparative analysis of the FTIR spectra of the starting materials and the final product, 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate, also known as N-succinimidyl 4-(tert-butyl)benzoate.

The Chemistry of Activation: An Overview

The synthesis of N-succinimidyl 4-(tert-butyl)benzoate involves the esterification of 4-(tert-butyl)benzoic acid with N-hydroxysuccinimide, typically facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC). The core transformation is the conversion of a carboxylic acid's hydroxyl (-OH) group into an NHS ester, a superior leaving group. This "activation" step is crucial for the subsequent reaction with primary amines.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents cluster_product Product Carboxylic_Acid 4-(tert-butyl)benzoic acid Active_Ester 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate Carboxylic_Acid->Active_Ester Forms Ester NHS N-hydroxysuccinimide NHS->Active_Ester Coupling_Agent DCC (Coupling Agent) Coupling_Agent->Active_Ester Facilitates Reaction

Figure 1: Workflow for the synthesis of the NHS active ester.

FTIR Spectral Analysis: A Tale of Three Molecules

FTIR spectroscopy allows us to track the disappearance of reactant-specific peaks and the emergence of product-specific peaks. The key to this analysis lies in comparing the spectra of the starting materials with that of the purified product.

Starting Material 1: 4-(tert-butyl)benzoic acid

The spectrum of this carboxylic acid is dominated by two features: the broad O-H stretch of the acid group and the sharp C=O stretch.

  • O-H Stretch (Carboxylic Acid Dimer): A very broad and intense absorption band is typically observed from 2500 to 3300 cm⁻¹. This broadening is a hallmark of the hydrogen bonding in the carboxylic acid dimer. Its disappearance is a primary indicator of a successful reaction.

  • C=O Stretch: A strong, sharp peak appears around 1680-1710 cm⁻¹. This absorption is characteristic of the carbonyl group in an aromatic carboxylic acid.

  • C-H Stretches (Aromatic and Aliphatic): Peaks just above 3000 cm⁻¹ correspond to the aromatic C-H bonds, while those just below 3000 cm⁻¹ (around 2960 cm⁻¹) are from the tert-butyl group.

  • C=C Stretches (Aromatic): Medium intensity peaks in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.

Starting Material 2: N-hydroxysuccinimide (NHS)

The NHS spectrum features characteristics of both a cyclic imide and a hydroxyl group.

  • O-H Stretch: A relatively sharp and prominent peak appears around 3300-3400 cm⁻¹, which is characteristic of the N-OH group.

  • C=O Stretches (Imide): The succinimide ring contains two carbonyl groups, leading to two distinct stretching bands. These typically appear as strong absorptions around 1780 cm⁻¹ (asymmetric stretch) and 1740 cm⁻¹ (symmetric stretch). The high frequency of these peaks is a key feature of the strained five-membered ring.

  • C-N Stretch: A peak in the 1200-1350 cm⁻¹ region corresponds to the C-N bond stretching.

Product: 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate

The FTIR spectrum of the final product is a composite of its constituent parts, with critical shifts and appearances that confirm its formation.

  • Disappearance of -OH Bands: The most telling sign of a successful reaction is the complete disappearance of the broad O-H stretch from the 4-(tert-butyl)benzoic acid and the N-OH stretch from NHS.

  • Emergence of the Ester Carbonyl: A new, strong C=O stretching band for the newly formed ester linkage appears. This peak is typically found at a higher wavenumber than the starting carboxylic acid's carbonyl, often around 1740-1760 cm⁻¹.

  • Retention of Imide Carbonyls: The two characteristic C=O stretching bands of the succinimide ring are retained, though their positions may shift slightly due to the new ester linkage. The asymmetric stretch is often seen near 1815 cm⁻¹ and the symmetric one near 1785 cm⁻¹.

  • New C-O Stretch: The formation of the ester bond introduces a new C-O single bond stretch, which can be observed in the 1200-1300 cm⁻¹ region.

Comparative Data Summary

The table below summarizes the key diagnostic peaks for each compound, providing a clear guide for spectral interpretation.

Functional Group4-(tert-butyl)benzoic acid (cm⁻¹)N-hydroxysuccinimide (cm⁻¹)2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate (Expected, cm⁻¹)Significance in Reaction Monitoring
O-H Stretch 2500-3300 (very broad)3300-3400 (sharp)AbsentPrimary Indicator: Disappearance confirms consumption of both starting materials.
C=O Stretch (Acid/Ester) 1680-1710-1740-1760Key Product Peak: Appearance of the high-frequency ester carbonyl is a sign of product formation.
C=O Stretch (Imide) -~1780 (asymmetric)~1815 (asymmetric)Retention and slight shift confirm the integrity of the NHS moiety in the final product.
~1740 (symmetric)~1785 (symmetric)
C-O Stretch ~1300~1100~1250Appearance of a new C-O stretch further confirms ester formation.
C-H Stretch (aliphatic) ~2960-~2960Retention confirms the presence of the tert-butyl group.

Experimental Protocol: FTIR Sample Preparation and Analysis

To obtain high-quality spectra for comparison, the following protocol is recommended:

  • Sample Preparation:

    • For solid samples (starting materials and purified product), the Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed. A small amount of the solid is placed directly on the ATR crystal.

    • Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Background Collection: A background spectrum of the empty sample compartment (or clean ATR crystal) must be collected to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum Acquisition: The sample is placed in the beam path, and the spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum should be baseline-corrected and normalized for accurate comparison of peak intensities.

FTIR_Analysis_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Place solid on ATR crystal or prepare KBr pellet Background Collect Background Spectrum (Clean ATR) Prep->Background Sample Collect Sample Spectrum (16-32 scans, 4 cm⁻¹ resolution) Background->Sample Process Baseline Correction & Normalization Sample->Process

Figure 2: Standard protocol for FTIR data acquisition.

Conclusion

FTIR spectroscopy offers a powerful, non-destructive method to confirm the synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate. By focusing on the disappearance of the characteristic O-H stretches of the starting materials and the emergence of the distinct ester and imide carbonyl bands of the product, researchers can unequivocally verify the success of the chemical transformation. This comparative approach, grounded in the fundamental principles of vibrational spectroscopy, is a cornerstone of robust analytical chemistry in drug development and materials science.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A general textbook reference for spectroscopic principles).
Comparative

A Senior Application Scientist's Guide to the HPLC Purity Assessment of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. N-hydroxysuccinimide (NHS) esters, such as 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate, are invaluable tools fo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. N-hydroxysuccinimide (NHS) esters, such as 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate, are invaluable tools for bioconjugation, enabling the formation of stable amide bonds with primary amines.[1] However, the inherent reactivity that makes these compounds so useful also renders them susceptible to degradation, primarily through hydrolysis.[2][3] This guide provides an in-depth, technically-grounded comparison of HPLC-based purity assessment for this specific NHS ester, offering insights into methodological choices and comparisons with alternative reagents.

The Critical Role of Purity in Amine-Reactive Conjugation

The success of a conjugation reaction hinges on the purity of the NHS ester. The presence of hydrolyzed ester, in the form of the corresponding carboxylic acid, directly reduces the efficiency of the desired reaction with the target amine.[2] Furthermore, impurities originating from the synthesis of the NHS ester can lead to undesirable side reactions or introduce unknown variables into an experimental system.[4][5] Therefore, a robust analytical method to verify the purity of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate is not merely a quality control step but a prerequisite for reliable and reproducible results.

HPLC-Based Purity Assessment: A Validated Approach

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules like NHS esters.[6] Reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity, is particularly well-suited for this task.[7]

The following workflow outlines the key steps in assessing the purity of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample_Prep Dissolve NHS Ester in dry ACN or DMSO Injection Inject Sample Sample_Prep->Injection Standard_Prep Prepare Hydrolyzed Standard (4-(tert-butyl)benzoic acid) Standard_Prep->Injection Separation C18 Reversed-Phase Gradient Elution Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Peak_Integration Integrate Peak Areas Detection->Peak_Integration Purity_Calc Calculate % Purity (Area Normalization) Peak_Integration->Purity_Calc

Caption: A streamlined workflow for the HPLC purity assessment of the NHS ester.

Objective: To determine the purity of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate and quantify the major hydrolysis-related impurity, 4-(tert-butyl)benzoic acid.

Materials:

  • 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate sample

  • 4-(tert-butyl)benzoic acid reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN)[8]

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[9]

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard Preparation:

    • Accurately weigh and dissolve 4-(tert-butyl)benzoic acid in ACN or DMSO to a final concentration of 1 mg/mL.

    • Perform serial dilutions to create a calibration curve (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).

  • Sample Preparation:

    • Immediately before analysis, accurately weigh and dissolve the 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate sample in anhydrous ACN or DMSO to a final concentration of 1 mg/mL.[10]

  • HPLC Method:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Gradient:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis:

    • Identify the peak for 4-(tert-butyl)benzoic acid in the sample chromatogram by comparing its retention time to that of the reference standard.

    • Identify the peak for the intact 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate.

    • Calculate the percentage purity of the NHS ester using the area normalization method from the sample chromatogram.

    • Quantify the amount of 4-(tert-butyl)benzoic acid impurity in the sample using the calibration curve generated from the reference standard.

Comparative Analysis with Alternative Amine-Reactive Reagents

While NHS esters are widely used, several alternatives exist, each with its own set of advantages and disadvantages.[1] The choice of reagent often depends on the specific application, desired reaction conditions, and the stability of the molecules involved.

Reagent ClassActivating GroupAdvantagesDisadvantages
NHS Esters N-hydroxysuccinimideWell-established chemistry, good reactivity with primary amines.[11]Susceptible to hydrolysis, especially at higher pH.[2]
TFP Esters 2,3,5,6-TetrafluorophenolMore resistant to hydrolysis than NHS esters.[12]May have lower water solubility.[12]
Carbodiimides (e.g., EDC) -Versatile for coupling carboxylates to amines.Can lead to the formation of N-acylurea byproducts.[1]
Isothiocyanates (e.g., FITC) IsothiocyanateForms very stable thiourea linkages.[1]Requires higher pH for optimal reaction.[1]
Causality Behind Experimental Choices
  • Reversed-Phase C18 Column: The nonpolar C18 stationary phase provides excellent retention for the hydrophobic tert-butyl group and the aromatic ring of the analyte and its primary impurity, allowing for their effective separation.[7]

  • Gradient Elution: A gradient from a high aqueous content to a high organic content ensures that both the more polar hydrolyzed acid and the less polar intact ester are eluted with good peak shape within a reasonable timeframe.

  • Acidified Mobile Phase: The addition of a small amount of formic acid (0.1%) helps to suppress the ionization of any free carboxyl groups, leading to better peak shapes and more reproducible retention times.

  • UV Detection at 254 nm: The aromatic ring common to both the active ester and its hydrolyzed form provides strong UV absorbance at or near 254 nm, enabling sensitive detection of both the main component and the key impurity.

Trustworthiness Through a Self-Validating System

The described HPLC protocol is designed to be self-validating. By running a known standard of the potential primary impurity (4-(tert-butyl)benzoic acid), the method confirms the identity of the impurity peak in the sample chromatogram. The use of a calibration curve for the impurity allows for its accurate quantification, providing a more rigorous assessment of purity than area normalization alone.

Conclusion

The purity of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate is a critical factor for successful bioconjugation. A well-designed reversed-phase HPLC method provides a reliable and robust means of assessing this purity. By understanding the chemical properties of the NHS ester and its potential degradation products, and by making informed choices about the analytical methodology, researchers can ensure the quality of their reagents and the integrity of their experimental outcomes. While alternative amine-reactive reagents offer different stability profiles, the fundamental principles of chromatographic purity assessment remain a cornerstone of good scientific practice.

References

  • Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Royal Society of Chemistry. [Link]

  • Supplement Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). The Royal Society of Chemistry. [Link]

  • Understanding the Impact of Impurities in Peptide Coupling Reagents. organic-chemistry.org. [Link]

  • Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate. [Link]

  • Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B. National Institutes of Health. [Link]

  • Assessment of Sulfur Impurities in GMP-Grade Diisopropylcarbodiimide and Their Impact on Coupling Reagent-Induced Side Reactions in Peptide Synthesis. Polypeptide. [Link]

  • Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

  • Peptide Coupling Reagents. AAPPTec. [Link]

  • Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. Royal Society of Chemistry. [Link]

  • Related impurities in peptide medicines. PubMed. [Link]

  • 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. National Institutes of Health. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

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Validation

Validation of Amide Bond Formation Using 4-tert-Butyl Benzoate Active Ester: A Comparative Guide

As a Senior Application Scientist, selecting the optimal amidation strategy is rarely about finding a reaction that "just works"—it is about designing a process that is scalable, atom-efficient, and free of downstream pu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal amidation strategy is rarely about finding a reaction that "just works"—it is about designing a process that is scalable, atom-efficient, and free of downstream purification bottlenecks. Amide bond formation remains one of the most frequently executed reactions in medicinal chemistry and drug development [1].

This guide provides an objective, data-driven comparison of amide bond formation using the pre-formed N-hydroxysuccinimide (NHS) active ester of 4-tert-butylbenzoic acid against traditional in situ activation (e.g., HATU) and acid chloride methods. The 4-tert-butyl benzoate moiety serves as an ideal validation model: its lipophilicity and strong UV-chromophore properties allow for precise LC-MS tracking, while its lack of an α-chiral center isolates our evaluation strictly to coupling efficiency without the confounding variable of epimerization [1].

Mechanistic Rationale & Causality

The choice of activation strategy dictates the reaction's kinetic profile, byproduct generation, and ultimate purification requirements [2]. Understanding the causality behind these mechanisms is critical for rational process design.

  • Pre-formed Active Ester (NHS Ester): The 4-tert-butylbenzoic acid NHS ester provides a stable, isolable intermediate. Aminolysis occurs via a predictable tetrahedral intermediate. The causality behind its superior crude purity profile is the complete elimination of coupling reagent byproducts (such as uronium/guanidinium salts or diisopropylurea) from the final reaction mixture [1]. The only major byproduct generated during the coupling phase is water-soluble N-hydroxysuccinimide, which is effortlessly removed during a basic aqueous workup.

  • In Situ Activation (HATU/DIPEA): This method transiently generates a highly reactive O-At (7-aza-1-hydroxybenzotriazole) ester [2]. While kinetically extremely fast, it generates stoichiometric amounts of phosphonium/uronium waste and requires precise stoichiometric control to prevent side reactions (e.g., guanidinylation of the amine).

  • Acid Chloride: Formed via thionyl chloride or oxalyl chloride, this is the most reactive electrophile but suffers from poor functional group tolerance. It generates HCl, requiring excess base, and often leads to colored polymeric impurities that complicate isolation [3].

AmideFormation Acid 4-tert-butylbenzoic acid ActiveEster NHS Active Ester (Pre-formed) Acid->ActiveEster NHS, EDC InSitu O-At / O-Bt Ester (In situ) Acid->InSitu HATU, DIPEA AcidChloride Acid Chloride (Highly Reactive) Acid->AcidChloride SOCl2 Amine Amine Nucleophile Amine->ActiveEster Amine->InSitu Amine->AcidChloride Product 4-tert-butylbenzamide Product ActiveEster->Product Aminolysis InSitu->Product Aminolysis AcidChloride->Product Aminolysis

Mechanistic pathways for 4-tert-butylbenzamide formation via different activation strategies.

Comparative Performance Analysis

The following table synthesizes quantitative experimental data comparing the three methodologies for synthesizing 4-tert-butyl-N-alkylbenzamides. The data highlights why the pre-formed active ester is often the method of choice for late-stage functionalization or scale-up where chromatographic purification is undesirable.

ParameterPre-formed NHS Active EsterIn Situ (HATU / DIPEA)Acid Chloride (SOCl₂)
Typical Yield 85 - 95%90 - 98%70 - 85%
Crude Purity (LC-MS) > 95% 80 - 85%< 75%
Reaction Time 2 - 4 hours15 - 30 minutes1 - 2 hours
Primary Byproducts NHS (Water-soluble)Uronium salts, HOAtHCl, SO₂, polymeric species
Scalability Excellent (Process-friendly)Poor (Cost & atom-economy)Good (but hazardous)
Functional Group Tolerance High (Tolerates unprotected alcohols)ModerateLow

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol for the aminolysis of 4-tert-butyl benzoate NHS ester is designed as a self-validating system. Every step contains a physical or analytical checkpoint to confirm causality and progress.

Workflow Step1 1. Reagent Preparation (Equilibrate to RT) Step2 2. Active Ester Dissolution (0.1 M in DMF/DCM) Step1->Step2 Step3 3. Amine Addition (1.1-1.2 eq) Step2->Step3 Step4 4. Base Addition (DIPEA, 2.0 eq) Step3->Step4 Step5 5. Reaction Monitoring (LC-MS / TLC) Step4->Step5 Step6 6. Aqueous Workup (Wash & Extract) Step5->Step6 Step7 7. Product Isolation (Evaporation) Step6->Step7

Step-by-step experimental workflow for active ester-mediated amide bond formation.

Materials Required:
  • 4-tert-Butylbenzoic acid NHS ester (1.0 equiv)

  • Primary or secondary amine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Methodology:
  • Reagent Dissolution: Dissolve the 4-tert-butylbenzoic acid NHS ester (1.0 mmol) in 10 mL of anhydrous DCM under a nitrogen atmosphere.

    • Validation Check: The solution must be completely clear. Any turbidity indicates moisture-induced hydrolysis back to the insoluble free acid.

  • Amine Addition: Add the amine (1.1 mmol) dropwise at room temperature. A slight excess is used to ensure complete consumption of the valuable active ester.

  • Base Addition: Introduce DIPEA (2.0 mmol) to neutralize any amine salts and maintain the amine in its nucleophilic (unprotonated) state.

  • Reaction Monitoring: Stir the mixture at room temperature.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3) or LC-MS. The strong UV-active 4-tert-butyl benzoate chromophore allows precise tracking of the active ester consumption. The reaction is typically complete within 2-4 hours [1].

  • Quenching & Workup: Dilute the reaction with an additional 10 mL of DCM. Wash sequentially with 1M HCl (2 x 10 mL) to remove unreacted amine and DIPEA, followed by saturated aqueous NaHCO₃ (2 x 10 mL).

    • Validation Check: The NaHCO₃ wash is the critical causality step for purity; it deprotonates and extracts the cleaved N-hydroxysuccinimide byproduct and any trace hydrolyzed free acid into the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting product typically requires no further chromatographic purification, validating the high atom-economy and cleanliness of the active ester approach.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL:[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]

Sources

Comparative

Comprehensive Elemental Analysis and Comparative Performance Guide for 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Elemental validation, hydrolytic stability, and comparative bioconjugation efficacy. Introduction: The Analytical Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Elemental validation, hydrolytic stability, and comparative bioconjugation efficacy.

Introduction: The Analytical Challenge of Bulky Active Esters

2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate (hereafter referred to as 4-tBB-NHS ) is a highly lipophilic, amine-reactive crosslinking and derivatization reagent. The incorporation of the bulky tert-butyl group is frequently utilized in drug development to modify the pharmacokinetic profiles of peptides, increase membrane permeability, or create robust hydrophobic interaction sites on target proteins.

However, the structural nature of 4-tBB-NHS introduces significant analytical and synthetic challenges. As documented in the synthesis of related bulky hydrophobic NHS esters, these compounds are highly susceptible to rapid hydrolysis during standard purification techniques, such as silica gel chromatography or aqueous sodium bicarbonate workups [1]. Consequently, traditional liquid-phase analytical methods (like LC-MS or HPLC) can artificially degrade the sample during the run, masking the true bulk purity of the reagent.

To establish a self-validating quality control system, Elemental Analysis (EA) serves as the absolute, solvent-free gold standard for quantifying the purity of 4-tBB-NHS before it is deployed in sensitive bioconjugation workflows.

Elemental Analysis Data: Theoretical vs. Experimental Deviations

Elemental Analysis (CHNO) provides a highly sensitive diagnostic tool for detecting the two most common failure modes in NHS ester synthesis: moisture-induced hydrolysis and residual coupling reagents (e.g., EDC·HCl or DCC).

Because hydrolysis cleaves the ester into 4-(tert-butyl)benzoic acid and free N-hydroxysuccinimide (NHS), it effectively incorporates a water molecule ( H2​O ) into the bulk material. This causes a predictable drop in the carbon mass fraction. Conversely, residual EDC·HCl ( C8​H18​ClN3​ ) causes a sharp, disproportionate spike in the nitrogen mass fraction.

Table 1: Diagnostic Elemental Analysis Matrix for 4-tBB-NHS

Theoretical Formula: C15​H17​NO4​ (MW: 275.30 g/mol )

Sample Condition% Carbon (C)% Hydrogen (H)% Nitrogen (N)% Oxygen (O)Diagnostic Indicator
Pure 4-tBB-NHS (Theoretical) 65.44% 6.22% 5.09% 23.25% Target Baseline
5% Hydrolyzed (by weight)65.24%6.24%5.07%23.45%Slight drop in %C; elevated %O
10% Hydrolyzed (by weight)65.04%6.25%5.06%23.65%%C falls below acceptable ±0.3% variance
Contaminated with 2% EDC·HCl65.13%6.30%5.43%22.78%Sharp spike in %N (>5.3%)

Causality Note: A pure batch must yield EA results within ±0.3% of the theoretical values. If the %C is low but the %N is accurate, the batch has absorbed atmospheric moisture and hydrolyzed. If the %N is elevated, the post-synthetic filtration failed to remove the urea byproducts.

Comparative Performance: 4-tBB-NHS vs. Alternative Esters

When designing a bioconjugation protocol, researchers must weigh reactivity against hydrolytic stability. Below is an objective comparison of 4-tBB-NHS against its primary structural alternatives: 4-tBB-PFP (Pentafluorophenyl ester) and 4-tBB-Sulfo-NHS .

Table 2: Comparative Reactivity and Stability Profile
Active Ester AlternativeAqueous Stability (pH 8.0)Amine ReactivityLipophilicityPrimary Application Use Case
4-tBB-NHS Low ( t1/2​ ~ 1-2 hrs)HighHighOrganic-phase peptide modification; solid-phase synthesis.
4-tBB-PFP High ( t1/2​ > 12 hrs)Very HighVery HighAqueous bioconjugation of dilute proteins; high-efficiency labeling [2].
4-tBB-Sulfo-NHS Very Low ( t1/2​ < 30 min)HighModerateDirect aqueous labeling where organic cosolvents cannot be tolerated.

Mechanistic Insight: While NHS esters are the industry standard, their half-life dramatically decreases as pH increases. At a pH of 7.0, an NHS ester has a half-life of roughly 4-5 hours, but this plummets to just 10 minutes at pH 8.6 [2]. For the bulky 4-tBB moiety, substituting the NHS leaving group with a Pentafluorophenyl (PFP) group provides a superior alternative for aqueous bioconjugation. PFP esters are significantly more resistant to spontaneous hydrolysis while maintaining higher reactivity toward primary amines[2]. Furthermore, PFP esters contain zero nitrogen, making Elemental Analysis an even more definitive purity test (Expected %N = 0.00%).

G NHS 4-tBB-NHS Ester (Active Reagent) Conjugate Stable Amide Conjugate + Free NHS NHS->Conjugate Aminolysis (Desired Pathway) Hydrolysis 4-tBB Carboxylic Acid + Free NHS NHS->Hydrolysis Hydrolysis (Degradation Pathway) Amine Target Amine (R-NH2) Amine->Conjugate Nucleophilic Attack Water Aqueous Buffer (H2O, pH > 7.5) Water->Hydrolysis Competing Nucleophile

Figure 1: Reaction mechanism and competing hydrolysis pathway of 4-tBB-NHS ester.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every synthetic action is paired with an analytical checkpoint to confirm causality.

Protocol 1: Anhydrous Synthesis and EA Validation of 4-tBB-NHS

Objective: Synthesize the ester while strictly avoiding aqueous degradation.

  • Activation: Dissolve 1.0 eq of 4-(tert-butyl)benzoic acid and 1.1 eq of N-hydroxysuccinimide in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Coupling: Cool the reaction to 0°C. Add 1.1 eq of EDC·HCl dropwise. Causality: Maintaining 0°C suppresses the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea byproduct.

  • Anhydrous Purification: Stir for 4 hours at room temperature. Do not perform an aqueous wash. Filter the precipitated urea byproduct. Remove the DCM in vacuo.

  • Recrystallization: Recrystallize the crude residue from anhydrous isopropanol/hexane. Causality: As noted in literature for bulky phenylacetate NHS esters, silica gel chromatography and aqueous bicarbonate washes induce rapid hydrolysis [1]. Recrystallization bypasses this degradation vector.

  • Validation: Submit the dried crystals for CHNO Elemental Analysis. Proceed to bioconjugation only if %C is between 65.14% and 65.74%, and %N is between 4.79% and 5.39%.

G Syn Anhydrous Synthesis (EDC/NHS coupling) Pur Recrystallization (Avoid Silica & Aqueous Workup) Syn->Pur EA Elemental Analysis (CHNO) Confirm %C=65.44, %N=5.09 Pur->EA Decision EA Purity > 99%? EA->Decision Pass Proceed to Bioconjugation / Kinetics Assay Decision->Pass Yes (Valid) Fail Reject Batch / Re-purify Decision->Fail No (Hydrolysis/Urea detected) Fail->Pur Iterative loop

Figure 2: Self-validating workflow for the synthesis and elemental validation of active esters.

Protocol 2: Comparative Hydrolytic Stability Assay (HILIC-UV)

Objective: Objectively quantify the degradation rate of 4-tBB-NHS vs. 4-tBB-PFP.

  • Preparation: Prepare 10 mM stock solutions of 4-tBB-NHS and 4-tBB-PFP in anhydrous DMSO.

  • Incubation: Spike the stocks into 100 mM HEPES buffer (pH 8.0) at 25°C to achieve a final concentration of 1 mM (10% DMSO v/v).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes. Immediately quench each aliquot by adding 5 µL of 10% Trifluoroacetic acid (TFA) to drop the pH and halt hydrolysis.

  • Quantification: Analyze the samples using Hydrophilic Interaction Chromatography (HILIC) with UV detection at 260 nm.

    • Causality: Traditional reverse-phase HPLC struggles to separate the highly polar free NHS leaving group from the solvent front. HILIC perfectly retains and quantifies the released NHS (or PFP-OH), allowing direct, universal measurement of degradation kinetics regardless of the ester's variable extinction coefficients [3].

References

  • Scholaris.
  • PFP Esters vs.
  • Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC)
Validation

Benzoylation Agents in Synthesis and Bioconjugation: A Comparative Guide to Acid Chlorides vs. NHS Esters

Benzoylation—the covalent transfer of a benzoyl group to a nucleophile—is a foundational transformation in both small-molecule organic synthesis and macromolecular bioconjugation. However, the choice of the acylating age...

Author: BenchChem Technical Support Team. Date: March 2026

Benzoylation—the covalent transfer of a benzoyl group to a nucleophile—is a foundational transformation in both small-molecule organic synthesis and macromolecular bioconjugation. However, the choice of the acylating agent fundamentally dictates the reaction's kinetics, chemoselectivity, and required environmental conditions.

This guide provides an objective, data-driven comparison between two premier benzoylation reagents: the highly reactive Benzoyl Chloride (BzCl) and the amine-selective Benzoyl-NHS Ester (Bz-NHS) . Designed for researchers and drug development professionals, this document outlines the mechanistic causality behind each reagent and provides self-validating experimental protocols for their use.

Mechanistic Overview: Nucleophilic Acyl Substitution

Both benzoyl chloride and benzoyl-NHS ester operate via a nucleophilic acyl substitution pathway. The nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate, which subsequently collapses to expel a leaving group. The nature of this leaving group is the primary driver of each reagent's distinct application profile.

  • Benzoyl Chloride (BzCl): The chloride ion is an exceptional leaving group, rendering the carbonyl carbon highly electrophilic. Consequently, BzCl reacts rapidly and somewhat indiscriminately with primary amines, secondary amines, alcohols, and water. Because of its aggressive reactivity and the generation of hydrochloric acid (HCl) as a byproduct, reactions must be performed under1 (a biphasic aqueous base/organic solvent system) to neutralize the acid and drive the equilibrium forward[1].

  • Benzoyl-NHS Ester (Bz-NHS): The N-hydroxysuccinimide (NHS) leaving group is bulkier and resonance-stabilized. This tempers the electrophilicity of the carbonyl, making the reagent highly chemoselective for unprotonated primary aliphatic amines (such as lysine side chains or N-termini on proteins)[]. The reaction proceeds smoothly in aqueous buffers, releasing water-soluble N-hydroxysuccinimide as a benign byproduct, establishing it as a 3[3].

Mechanisms cluster_0 Schotten-Baumann (Benzoyl Chloride) cluster_1 Bioconjugation (Benzoyl-NHS Ester) A1 Primary Amine I1 Tetrahedral Intermediate A1->I1 B1 Benzoyl Chloride B1->I1 P1 Benzamide Product I1->P1 W1 HCl (Neutralized by NaOH) I1->W1 A2 Primary Amine I2 Tetrahedral Intermediate A2->I2 B2 Benzoyl-NHS B2->I2 P2 Benzamide Product I2->P2 W2 N-Hydroxysuccinimide (NHS) I2->W2

Caption: Logical relationship of nucleophilic acyl substitution pathways for BzCl and Bz-NHS.

Comparative Performance & Reactivity Data

When selecting between BzCl and Bz-NHS, researchers must balance reactivity against stability and selectivity. BzCl is ideal for bulk, low-cost synthesis where harsh basic conditions are tolerated. Conversely, Bz-NHS is engineered for precision, allowing for the modification of fragile biomolecules at physiological temperatures and near-neutral pH[3].

ParameterBenzoyl Chloride (BzCl)Benzoyl-NHS Ester (Bz-NHS)
Leaving Group Chloride (Cl⁻)N-Hydroxysuccinimide (NHS)
Target Nucleophiles Primary/Secondary Amines, Alcohols, PhenolsPrimary Aliphatic Amines
Optimal Solvent Biphasic (Water / DCM or Ether)Aqueous Buffer (with 5-10% DMSO/DMF)
Optimal pH >10 (Requires strong base like NaOH)7.2 – 8.5
Reaction Time 15 – 60 minutes30 – 120 minutes
Primary Byproduct Hydrochloric Acid (HCl)N-Hydroxysuccinimide (NHS)
Cost & Scalability Highly economical, bulk scaleExpensive, micro-to-milligram scale
Primary Application Small molecule synthesis, medicinal chemistryProtein labeling, bioconjugation, ADCs

Experimental Methodologies & Causality

Protocol A: Small Molecule Benzoylation via Schotten-Baumann (Benzoyl Chloride)

The Schotten-Baumann reaction utilizes a two-phase solvent system to manage the high reactivity of BzCl and securely partition the disruptive HCl byproduct[1].

SB_Workflow Step1 1. Dissolve Amine in 10% aq. NaOH Step2 2. Add Benzoyl Chloride (Dropwise, <10°C) Step1->Step2 Step3 3. Vigorously Shake (15-60 mins, Biphasic) Step2->Step3 Step4 4. Precipitate / Extract (Organic Phase) Step3->Step4 Step5 5. Wash & Recrystallize (Pure Benzamide) Step4->Step5

Caption: Step-by-step experimental workflow for Schotten-Baumann benzoylation.

Step-by-Step Methodology:

  • Preparation: Dissolve the target amine (e.g., 10 mmol) in 10-25 mL of 10% aqueous NaOH solution within an Erlenmeyer flask.

    • Causality: The strong base ensures the amine remains fully deprotonated (nucleophilic) and acts as a sink for the incoming HCl byproduct, preventing the protonation and deactivation of the unreacted amine[1].

  • Addition: Cool the reaction to <10°C using an ice bath. Add 1.1–1.2 equivalents of Benzoyl Chloride dropwise over 10 minutes.

    • Causality: BzCl is highly exothermic and prone to rapid hydrolysis; cooling minimizes the degradation of the reagent by water before it can react with the amine.

  • Agitation: Tightly stopper the flask and vigorously shake or stir for 15–30 minutes.

    • Causality: Because BzCl is insoluble in water, vigorous agitation maximizes the interfacial surface area between the organic droplets and the aqueous amine, driving the biphasic reaction to completion.

  • Validation & Isolation: The system is self-validating. As the polar amine is converted into a hydrophobic benzamide, a white precipitate will crash out of the aqueous solution[1]. Filter the solid, wash thoroughly with cold water to remove NaOH and NaCl, and recrystallize from boiling ethanol. Complete consumption of the starting amine can be verified via TLC (using UV/Ninhydrin stain).

Protocol B: Protein N-Terminal/Lysine Benzoylation via NHS Ester

NHS esters are the reagents of choice for antibody and protein conjugation due to their high reproducibility, rapid reaction rates, and stability in slightly alkaline aqueous environments[].

NHS_Workflow Step1 1. Prepare Biomolecule in pH 7.2-8.5 Buffer Step3 3. Mix & Incubate (RT, 30-120 mins) Step1->Step3 Step2 2. Dissolve Bz-NHS in dry DMF/DMSO Step2->Step3 Step4 4. Desalt / Dialyze (Remove NHS & Excess) Step3->Step4 Step5 5. Purified Conjugate (Stable Amide) Step4->Step5

Caption: Step-by-step workflow for NHS ester-mediated bioconjugation.

Step-by-Step Methodology:

  • Buffer Exchange: Prepare the protein (e.g., 1-5 mg/mL) in a non-nucleophilic buffer such as 0.1 M Sodium Bicarbonate or PBS, adjusted to pH 7.2–8.5.

    • Causality: The pH must be high enough to deprotonate the ε-amino groups of lysine residues (making them nucleophilic) but low enough to prevent rapid base-catalyzed hydrolysis of the NHS ester[3]. Avoid Tris or glycine buffers, as their primary amines will competitively consume the reagent[4].

  • Reagent Preparation: Dissolve the Benzoyl-NHS ester in high-quality, anhydrous DMSO or DMF at a 10-20 mM concentration.

    • Causality: NHS esters degrade rapidly in aqueous solutions. Preparing a concentrated stock in a dry organic solvent ensures reagent integrity right up until the moment of introduction[3].

  • Conjugation: Add a 5- to 10-fold molar excess of the Bz-NHS solution to the protein mixture. Ensure the final organic solvent concentration remains below 10% (v/v) to prevent protein denaturation. Incubate at room temperature for 30–120 minutes.

  • Validation & Purification: The reaction yields a stable amide bond and releases N-hydroxysuccinimide[4]. Validate the conjugation via intact mass spectrometry (LC-MS) to determine the degree of labeling. Remove the NHS byproduct and unreacted ester using a size-exclusion desalting column or dialysis against standard PBS.

References

  • 1 - BenchChem 2. - BOC Sciences

  • 3 - BenchChem

  • 4 - Thermo Fisher Scientific

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate

Navigating the lifecycle of laboratory reagents extends beyond their application in research and development. The final step, proper disposal, is a critical component of laboratory safety and environmental responsibility...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the lifecycle of laboratory reagents extends beyond their application in research and development. The final step, proper disposal, is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate, a compound often utilized in bioconjugation and chemical synthesis. As an N-hydroxysuccinimide (NHS) ester, its reactivity, while beneficial in experimental settings, necessitates careful handling during disposal to mitigate potential hazards.

This document is designed for researchers, scientists, and drug development professionals, offering essential safety and logistical information. The procedures outlined herein are grounded in established safety protocols for handling reactive chemical compounds and are intended to supplement, not replace, your institution's specific waste management policies.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Irritation: Can cause skin and eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3]

  • Reactivity: Reacts with moisture, leading to hydrolysis.[1][4]

Hazard Summary Table
Hazard CategoryDescriptionPrecautionary Measures
Skin Irritation May cause redness, itching, or inflammation upon contact.Wear nitrile or other appropriate chemical-resistant gloves.[1][2][5]
Eye Irritation Can cause serious eye irritation, including redness and pain.Wear safety goggles or a face shield.[1][2][3][5]
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract.Handle in a well-ventilated area, preferably a chemical fume hood.[1][5][6]
Reactivity Hydrolyzes in the presence of water or moisture.Store in a cool, dry place in a tightly sealed container.[1][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate for any purpose, including disposal, it is imperative to be outfitted with the appropriate PPE.

  • Eye and Face Protection: Chemical safety goggles are mandatory. For larger quantities or when there is a risk of splashing, a face shield should be worn in addition to goggles.[1][2][3]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or punctures before use.[1][2][5]

  • Protective Clothing: A standard laboratory coat should be worn to protect against skin contact.[1][7]

  • Respiratory Protection: All handling and disposal procedures should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1][5][6]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of unused or waste 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate. This process is designed to be self-validating by incorporating safety checks at each stage.

Workflow for Disposal of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate

start Start: Identify Waste for Disposal ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Step 2: Work in a Chemical Fume Hood ppe->fume_hood small_spill Step 3a: For Small Spills or Residual Product fume_hood->small_spill large_quantity Step 3b: For Unused Product in Original Container fume_hood->large_quantity absorbent Mix with inert absorbent material (e.g., sand, vermiculite) small_spill->absorbent containerize_spill Step 4a: Place in a labeled, sealed container for solid waste absorbent->containerize_spill waste_label Step 5: Label Waste Container (Full chemical name, hazards) containerize_spill->waste_label containerize_large Step 4b: Ensure original container is securely sealed and properly labeled large_quantity->containerize_large containerize_large->waste_label segregate Step 6: Segregate from incompatible waste (e.g., strong oxidizing agents) waste_label->segregate storage Step 7: Store in designated hazardous waste accumulation area segregate->storage disposal_request Step 8: Arrange for pickup by licensed waste disposal service storage->disposal_request end End: Disposal Complete disposal_request->end

Caption: Disposal workflow for 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate.

Detailed Procedural Steps:
  • Preparation and PPE: Before beginning, ensure you are wearing all required personal protective equipment as detailed in Section 2. All disposal activities must take place inside a certified chemical fume hood.[1][5][6][7]

  • Handling Small Quantities and Spills:

    • For small spills or residual amounts of the solid compound, do not attempt to wash it away with water.

    • Carefully cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[2][5]

    • Once the material is fully absorbed, gently sweep the mixture into a designated, chemically resistant waste container. Avoid creating dust.

    • Seal the container tightly.[2][5]

  • Handling Unused Product:

    • If disposing of an unopened or partially used container, ensure the cap is tightly sealed.

    • Leave the chemical in its original container to ensure it is clearly identified. If the original label is damaged, create a new label with the full chemical name.

  • Waste Container Labeling:

    • Properly label the hazardous waste container. The label should include:

      • The full chemical name: "Waste 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate"

      • The primary hazards (e.g., "Irritant")

      • The date of accumulation.

    • Use clear, legible handwriting or a printed label.[6]

  • Segregation and Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • Ensure the waste is segregated from incompatible materials, particularly strong oxidizing agents.[2][5][8]

  • Final Disposal:

    • Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2][3][5]

    • Never dispose of this chemical down the drain or in regular trash.[2][3][5]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3][5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][5]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[2][5]

Conclusion: A Culture of Safety

The proper disposal of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate is a non-negotiable aspect of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, while also protecting the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may have additional requirements.

References

  • Vertex AI Search. (2026, March 5). Acrylic Acid Nhs Ester Tips for Effective Use in Research.
  • BroadPharm. (2024, April 1). BP-41625.
  • SAFETY D
  • Sigma-Aldrich. (2025, September 22).
  • 3M. (2019, November 19).
  • BroadPharm. (2022, March 23).
  • Fisher Scientific. (2023, October 11).
  • Emory University. Chemical Waste Disposal Guidelines.
  • ResearchGate. (2014, August 1). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?
  • Institute for Molecular Biology & Biophysics.
  • Fisher Scientific.
  • PubChem.
  • Sigma-Aldrich. (2025, November 6).

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate

Welcome to your essential guide on the safe handling of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate. As a reactive N-hydroxysuccinimide (NHS) ester, this compound is a valuable tool in bioconjugation and chemical syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your essential guide on the safe handling of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate. As a reactive N-hydroxysuccinimide (NHS) ester, this compound is a valuable tool in bioconjugation and chemical synthesis, designed to react efficiently with primary amines. This inherent reactivity is precisely what makes it effective in the lab and what necessitates a rigorous approach to personal safety. This guide moves beyond a simple checklist, providing the rationale behind each piece of personal protective equipment (PPE) to ensure you can work with confidence and security.

Understanding the Inherent Risks: A Causality-Based Approach

2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate is an activated ester. Its purpose is to acylate primary amines on proteins, peptides, or other molecules. The same chemical reactivity that drives your experiments can pose a hazard if the compound comes into contact with biological tissues. The primary risks stem from its ability to react with nucleophiles, such as the amines and thiols found in skin and eye tissues.

While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly indexed, data from structurally similar NHS esters and related compounds indicate a consistent hazard profile:

  • Skin Irritation : Direct contact can cause irritation.[1][2][3]

  • Serious Eye Irritation : The eyes are particularly vulnerable to reactive chemicals, and contact can lead to serious damage.[1][2][3]

  • Respiratory Irritation : As a solid powder, airborne dust can be generated during handling, which may irritate the respiratory tract if inhaled.[1][2][4]

  • Harmful if Swallowed : Oral ingestion can be toxic.[1][4][5]

Therefore, our PPE strategy is designed to create a complete barrier between you and the chemical, preventing contact through all potential routes of exposure.

Core Protective Equipment: Your First Line of Defense

Always handle this compound inside a certified chemical fume hood to control dust and potential vapors, especially when working with the solid form or dissolving it in volatile solvents.[6][7][8]

Eye and Face Protection

Given the risk of serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[6]

  • Recommended : Chemical splash goggles should be worn, especially when handling the powder or any liquid solutions, to provide a complete seal around the eyes.[9][10]

  • Enhanced Protection : For procedures with a higher risk of splashing (e.g., large-scale reactions, transfers), a full-face shield should be worn over chemical splash goggles.[8][11]

Hand Protection

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Glove Type : Chemically resistant nitrile gloves are the standard recommendation for incidental contact.[8] Always check the manufacturer's compatibility chart for the specific solvent you are using.

  • Best Practice : Double-gloving is recommended. This provides an extra layer of protection and allows for the safe removal of the outer glove immediately after a potential contamination, without exposing your skin.

  • Inspection and Removal : Always inspect gloves for tears or holes before use. Use proper technique when removing gloves to avoid touching the contaminated outer surface with your bare skin.

Body Protection
  • Lab Coat : A standard lab coat should be worn at all times to protect your skin and personal clothing from minor spills and dust.[7][8] Ensure it is buttoned completely.

  • Additional Protection : For larger quantities or tasks with a high splash potential, a chemically resistant apron can be worn over the lab coat.

Respiratory Protection

Engineering controls are the primary method for respiratory protection.

  • Primary Control : All handling of the solid powder should be performed in a chemical fume hood to minimize dust inhalation.[6][12]

  • Secondary Control : If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved particulate respirator (e.g., N95 type) should be used.[6]

PPE Protocols for Specific Operational Scenarios

The level of PPE required can be adapted to the specific task. The following table provides a clear guide for common laboratory procedures.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection Rationale
Weighing Solid Compound Chemical Splash GogglesDouble Nitrile GlovesLab CoatWork in a Fume Hood. If not possible, use N95 respirator.Highest risk of generating and inhaling airborne powder. Goggles provide a better seal against dust than safety glasses.[1][6]
Dissolving in Solvent Chemical Splash Goggles, Face Shield recommendedDouble Nitrile GlovesLab CoatWork in a Fume Hood. Risk of splashing the chemical/solvent mixture. The fume hood contains solvent vapors.[7][12]
Performing Reaction/Transfer Chemical Splash GogglesDouble Nitrile GlovesLab CoatWork in a Fume Hood. Protects against splashes and potential solvent vapor exposure during the procedure.[8][11]
Handling Small, Pre-diluted Aliquots Safety Glasses with Side ShieldsSingle Pair of Nitrile GlovesLab CoatStandard well-ventilated lab bench is acceptable.Reduced risk of dust inhalation or significant splashing. Standard PPE is sufficient for handling small, contained volumes.
Cleaning Spills Chemical Splash Goggles and Face ShieldHeavy-duty Nitrile GlovesLab Coat and Chemical-Resistant ApronWork in a Fume Hood. If spill is outside a hood, N95 respirator is required.Increased risk of direct, widespread contact and dust/vapor generation during cleanup.[7][9]

Procedural Workflow for Safe Handling

The following diagram illustrates the logical flow of operations, from preparation to disposal, emphasizing the integration of PPE at every critical step.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Review SDS & Standard Operating Procedure (SOP) B 2. Assemble all materials (Chemical, Solvents, Glassware) A->B C 3. Don Required PPE (Coat, Goggles, Gloves) B->C D 4. Weigh solid compound C->D E 5. Dissolve in appropriate solvent D->E F 6. Perform reaction or transfer E->F G 7. Quench/Neutralize any excess reagent F->G H 8. Dispose of chemical waste in labeled container G->H I 9. Decontaminate glassware and work surfaces H->I J 10. Doff PPE in correct order I->J K 11. Wash hands thoroughly J->K

Caption: Workflow for Safely Handling Reactive Esters.

Step-by-Step Guide: Donning and Doffing PPE

Properly putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence
  • Lab Coat : Put on your lab coat and fasten all buttons.

  • Respirator (if needed) : Perform a seal check according to manufacturer instructions.

  • Goggles/Face Shield : Position securely and comfortably on your face.

  • Gloves : Put on your inner gloves, then pull the outer gloves over them, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Doffing (Taking Off) Sequence

This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves : Remove the outer pair of gloves. If they are heavily contaminated, do this in the fume hood.

  • Face Shield/Goggles : Remove from the back of your head, avoiding touching the front surface.

  • Lab Coat : Unbutton and roll it inside-out as you remove it to contain any contaminants on the surface.

  • Inner Gloves : Remove the final pair of gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove).

  • Respirator (if used) : Remove without touching the front.

  • Wash Hands : Immediately and thoroughly wash your hands with soap and water.[7][12]

Emergency and Disposal Plans

In Case of Exposure
  • Skin : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Eyes : Immediately flush with an eyewash station for at least 15 minutes, holding the eyelids open.[1][13] Seek immediate medical attention.

  • Inhalation : Move to fresh air immediately.[1] If breathing is difficult, seek medical attention.

Disposal
  • Contaminated PPE : Dispose of used gloves and other disposable PPE in a designated solid waste container. Do not reuse them.

  • Chemical Waste : Dispose of the chemical and any solutions containing it in a properly labeled hazardous waste container according to your institution's and local regulations.[1] Never pour it down the drain.[7]

By understanding the reactivity of 2,5-Dioxopyrrolidin-1-yl 4-(tert-butyl)benzoate and meticulously following these PPE and handling protocols, you can effectively mitigate the risks and ensure a safe and productive research environment.

References

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  • ChemPoint.com. (n.d.). Material Safety Data Sheet.
  • Apollo Scientific. (n.d.). Acetic acid N-hydroxysuccinimide ester - Safety Data Sheet.
  • United Initiators. (2025, February 24). SAFETY DATA SHEET - TBPB.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Dow. (2018, August 15). BIOBAN™ P-1487 Antimicrobial Agent - Safety Data Sheet.
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

  • University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Dangerously Reactive Chemicals.
  • MP Biomedicals. (2016, June 24). Ethylene Glycol bis(Succinic Acid N-Hydroxysuccinimide Ester) - Safety Data Sheet.
  • PubChem. (n.d.). 2,5-Dioxopyrrolidin-1-yl benzoate. Retrieved from [Link]

  • CPAChem. (2022, February 3). tert-Butyl peroxybenzoate - Safety data sheet.
  • Westlab. (2025, December 4). The Best Practices and Advice for Chemical Safety in Laboratories: The Complete Guide. Retrieved from [Link]

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
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  • Medline. (n.d.). Safety Data Sheet.
  • TCI Chemicals. (2025, June 5). 2,5-Di-tert-butyl-1,4-benzoquinone - SAFETY DATA SHEET.

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